Tirfipiravir
説明
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Structure
2D Structure
3D Structure
特性
CAS番号 |
2759996-93-3 |
|---|---|
分子式 |
C14H17N3O8 |
分子量 |
355.30 g/mol |
IUPAC名 |
[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C14H17N3O8/c1-6(2)12(18)22-5-7-9-10(25-14(20)24-9)11(23-7)17-4-3-8(16-21)15-13(17)19/h3-4,6-7,9-11,21H,5H2,1-2H3,(H,15,16,19)/t7-,9-,10-,11-/m1/s1 |
InChIキー |
KDWNZFQMGWEBAL-QCNRFFRDSA-N |
異性体SMILES |
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
正規SMILES |
CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(=O)O2 |
製品の起源 |
United States |
Foundational & Exploratory
Tirfipiravir's Mechanism of Action Against RNA Viruses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tirfipiravir (also known as Favipiravir or T-705) is a broad-spectrum antiviral agent with demonstrated efficacy against a wide range of RNA viruses. Its primary mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antiviral activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction
The emergence and re-emergence of RNA virus pandemics underscore the urgent need for effective broad-spectrum antiviral therapies. This compound, a pyrazinecarboxamide derivative, has emerged as a promising candidate due to its potent activity against numerous RNA viruses, including influenza viruses, Arenaviruses, Bunyaviruses, and Filoviruses.[1][2] This document delves into the core of this compound's mechanism of action, providing researchers and drug development professionals with a detailed understanding of its function.
Intracellular Activation and Targeting of Viral RdRp
This compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (T-705RTP).[1][2][3] This metabolic activation is a multi-step process mediated by host cell enzymes.
Cellular Uptake and Phosphorylation Cascade
Upon entering the cell, this compound is recognized as a purine analog and undergoes a series of enzymatic reactions:
-
Ribosylation: Host cell phosphoribosyltransferases convert this compound into its ribosylated monophosphate form (T-705RMP).
-
Phosphorylation: Cellular kinases further phosphorylate T-705RMP to the diphosphate (T-705RDP) and subsequently to the active triphosphate form, T-705RTP.[3]
This intracellular activation is a critical determinant of its antiviral activity and selectivity.
Dual Mechanisms of Viral Replication Inhibition
The active metabolite, T-705RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Its mechanism of action is primarily attributed to two non-mutually exclusive hypotheses: chain termination and lethal mutagenesis .
Chain Termination
T-705RTP, mimicking a purine nucleotide, can be incorporated into the nascent viral RNA strand by the RdRp. The presence of the modified pyrazine base can lead to the termination of RNA chain elongation, thereby halting viral replication.[4]
Lethal Mutagenesis
Alternatively, the incorporation of T-705RTP into the viral genome can induce mutations. The ambiguous base-pairing properties of the this compound moiety can lead to an accumulation of errors in the viral RNA sequence during subsequent rounds of replication. This increase in mutation frequency beyond a tolerable threshold results in the production of non-viable viral progeny, a phenomenon known as "lethal mutagenesis."[4][5]
Quantitative Antiviral Activity
The in vitro efficacy of this compound is typically quantified by determining its 50% inhibitory concentration (IC50) against the viral RdRp and its 50% effective concentration (EC50) in cell-based assays.
| Target | Virus/Enzyme | IC50 (µM) | Reference |
| RNA-dependent RNA Polymerase | Influenza Virus | 0.341 | [5][6] |
| DNA Polymerase α | Human | >1000 | [5][6] |
| DNA Polymerase β | Human | >1000 | [5][6] |
| DNA Polymerase γ | Human | >1000 | [5][6] |
| RNA Polymerase II | Human | 905 | [5][6] |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Human | 601 | [5][6] |
| Virus | Virus Family | Cell Line | EC50 (µg/mL) | Reference |
| Influenza A (H1N1) | Orthomyxoviridae | MDCK | 0.014 - 0.55 | [1][5][6] |
| Influenza B | Orthomyxoviridae | MDCK | 0.014 - 0.55 | [1][5][6] |
| Junin Virus | Arenaviridae | Vero | 0.79 - 0.94 | [1] |
| Pichinde Virus | Arenaviridae | Vero | 0.79 - 0.94 | [1] |
| Tacaribe Virus | Arenaviridae | Vero | 0.79 - 0.94 | [1] |
| Lassa Virus | Arenaviridae | Vero | 1.7 - 11.1 (EC90) | [1] |
| SARS-CoV-2 | Coronaviridae | VeroE6 | 10 - >78 | [7] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the inhibitory effect of T-705RTP on the enzymatic activity of viral RdRp.
Principle: The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate into a nascent RNA strand in the presence and absence of the inhibitor.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified viral RdRp enzyme, a suitable RNA template-primer, and a mixture of all four standard ribonucleoside triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]GTP).
-
Inhibitor Addition: Serial dilutions of T-705RTP are added to the reaction mixtures.
-
Incubation: The reaction is initiated and incubated at the optimal temperature for the specific RdRp.
-
Product Separation: The reaction is stopped, and the newly synthesized radiolabeled RNA products are separated from unincorporated nucleotides using techniques like gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE).
-
Quantification: The amount of incorporated radioactivity is quantified using a phosphorimager or liquid scintillation counting.
-
IC50 Determination: The IC50 value is calculated as the concentration of T-705RTP that reduces the RdRp activity by 50% compared to the control without the inhibitor.
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Principle: The formation of plaques (localized areas of cell death caused by viral replication) in a cell monolayer is inhibited by the presence of an effective antiviral compound.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK for influenza virus, Vero for many other viruses) is prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known amount of virus, typically to produce a countable number of plaques.
-
Drug Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting and EC50 Calculation: The number of plaques in each well is counted, and the EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.[8][9][10]
Virus Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.
Principle: An effective antiviral agent will reduce the titer of progeny virus released from infected cells.
Methodology:
-
Cell Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific multiplicity of infection (MOI). Following virus adsorption, the cells are washed and incubated with a medium containing various concentrations of this compound.
-
Harvesting: At a predetermined time post-infection (allowing for one or more replication cycles), the cell culture supernatant and/or cell lysates are harvested.
-
Virus Titration: The amount of infectious virus in the harvested samples is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The reduction in viral titer in the drug-treated samples is compared to the untreated control to determine the antiviral activity.[11][12]
Conclusion
This compound represents a significant advancement in antiviral therapy due to its broad-spectrum activity and unique mechanism of action targeting the highly conserved viral RdRp. Its dual mechanism of chain termination and lethal mutagenesis provides a robust barrier to the development of resistance. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research and development of this compound and other novel antiviral agents. A thorough understanding of its molecular interactions and antiviral properties is paramount for its effective clinical application and for the design of next-generation therapies to combat emerging viral threats.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Tirfipiravir: A Technical Overview of its Chemical Structure and Putative Synthesis
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
Introduction
Tirfipiravir is a novel nucleoside analog with potential antiviral activity. This document provides a technical overview of its chemical structure and a discussion of its likely synthesis pathway, based on available information and general principles of nucleoside chemistry. Due to the proprietary nature of its synthesis, detailed experimental protocols and quantitative data are not publicly available. The primary source of information for this compound's synthesis is Chinese patent CN113929724A.[1] This guide, therefore, presents a generalized synthesis pathway for a similar nucleoside analog to provide a relevant framework for researchers in the field.
Chemical Structure
This compound is a complex nucleoside compound with the molecular formula C14H17N3O8 and a molecular weight of 355.3 g/mol .[2] The structure features a modified pyrazine-based heterocyclic moiety attached to a ribofuranose sugar.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H17N3O8 | [2] |
| Molecular Weight | 355.3 g/mol | [2] |
| CAS Number | 2759996-93-3 | |
| Stereochemistry | Absolute | [2] |
| Defined Stereocenters | 4 | [2] |
Synthesis Pathway
The specific, detailed synthesis pathway for this compound is proprietary and has been described in the Chinese patent CN113929724A.[1] As the full text of this patent with explicit experimental protocols is not publicly accessible, a generalized, plausible synthesis route for a nucleoside analog with a similar pyrazine carboxamide core is outlined below. This pathway is based on established methods for nucleoside synthesis and the synthesis of the related compound, Favipiravir.
The synthesis of a nucleoside analog like this compound would likely involve two key stages: the synthesis of the modified pyrazine base and the subsequent glycosylation with a protected ribose derivative.
Experimental Protocols (Generalized)
Step 1: Synthesis of the Modified Pyrazine Base
The synthesis of the heterocyclic base is a critical step. For a related compound, Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), several synthetic routes have been established, often starting from 2-aminopyrazine. A plausible general approach for a modified pyrazine base would involve:
-
Halogenation and Functional Group Interconversion: Introduction of functional groups such as halogens to the pyrazine ring to allow for subsequent modifications. This can be achieved using standard halogenating agents.
-
Nitration and Reduction: Introduction of a nitro group, which can then be reduced to an amino group, providing a handle for further derivatization.
-
Hydroxylation: Introduction of a hydroxyl group, a key feature of many pyrazine-based antivirals.
-
Carboxamide Formation: Conversion of a carboxylic acid or ester group to a carboxamide.
Step 2: Glycosylation
The coupling of the synthesized pyrazine base with a protected ribose derivative is a crucial step in forming the nucleoside. A common method for this is the silyl-Hilbert-Johnson reaction.
-
Protection of Ribose: The hydroxyl groups of D-ribose are protected, typically with acetyl or other suitable protecting groups, to prevent unwanted side reactions. The anomeric carbon is activated, often as a halide.
-
Silylation of the Pyrazine Base: The pyrazine base is silylated to increase its nucleophilicity and solubility in organic solvents.
-
Coupling Reaction: The silylated base is reacted with the protected and activated ribose in the presence of a Lewis acid catalyst (e.g., TMSOTf). This reaction forms the N-glycosidic bond.
-
Deprotection: The protecting groups on the ribose are removed to yield the final nucleoside analog.
Step 3: Purification and Characterization
The final product would be purified using standard techniques such as column chromatography and recrystallization. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity.
Mechanism of Action (Putative)
Given its structural similarity to other nucleoside analogs like Favipiravir, this compound is likely a prodrug that is metabolized intracellularly to its active triphosphate form. This active metabolite would then act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By mimicking natural nucleosides, the triphosphate form of this compound would be incorporated into the growing viral RNA chain, leading to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.
Visualizations
Caption: Generalized Synthesis Pathway for a Nucleoside Analog.
Caption: Putative Mechanism of Action for this compound.
References
Tirfipiravir (Favipiravir): A Technical Overview of its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the antiviral spectrum of Tirfipiravir, more commonly known as Favipiravir (T-705). Favipiravir is a potent, broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1] This document collates in vitro efficacy data, details the methodologies of key experimental assays used to determine antiviral activity, and presents a visual representation of its mechanism of action. The information herein is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.
Introduction
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a pyrazinecarboxamide derivative discovered by Toyama Chemical Co., Ltd.[1] It functions as a prodrug, undergoing intracellular phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2] This active metabolite is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of most RNA viruses.[3] This mechanism confers a broad spectrum of activity against viruses from several families, including Orthomyxoviridae, Paramyxoviridae, Arenaviridae, Bunyaviridae, Flaviviridae, and Coronaviridae.[4][5][6][7]
Mechanism of Action
The antiviral activity of Favipiravir is initiated upon its intracellular conversion to the active triphosphate form, Favipiravir-RTP. This process is carried out by host cell enzymes. Favipiravir-RTP then acts as a competitive inhibitor of the viral RdRp. The two primary hypotheses for its inhibitory action are:
-
Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, acting as a purine analogue. This incorporation can prevent further elongation of the RNA chain, thus terminating viral replication.[8]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome can induce a high rate of mutations. This "error catastrophe" results in the production of non-viable viral particles, effectively halting the infection cycle.[9]
Favipiravir-RTP shows high selectivity for viral RdRp, with minimal inhibition of human DNA and RNA polymerases, which accounts for its favorable safety profile in preclinical studies.[10]
Caption: Intracellular activation and inhibition of viral RdRp by Favipiravir.
Quantitative Antiviral Activity
The in vitro antiviral activity of Favipiravir is typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Orthomyxoviridae | Influenza A, B, and C viruses | MDCK | Plaque Reduction | 0.09 - 3.5 | >6365 | >11572 |
| Coronaviridae | SARS-CoV-2 | Vero E6 | CPE | 61.88 | >400 | >6.5 |
| SARS-CoV-2 | Vero E6 | Real-Time Cell Analysis | >500 | - | - | |
| HCoV-NL63 | Caco-2 | RNA Quantification | 0.62 | >1000 | >1612 | |
| Paramyxoviridae | Human Metapneumovirus (HMPV) | Vero | - | 8 - 40 (EC90) | - | - |
| Respiratory Syncytial Virus (RSV) | Vero | - | 8 - 40 (EC90) | - | - | |
| Human Parainfluenza Virus | Vero | - | 8 - 40 (EC90) | - | - | |
| Measles Virus | Vero | - | 8 - 40 (EC90) | - | - | |
| Arenaviridae | Junin Virus (JUNV) | Vero | Yield Reduction | 11.4 | >1000 | >87 |
| Machupo Virus (MACV) | Vero | Yield Reduction | 11.4 | >1000 | >87 | |
| Guanarito Virus (GTOV) | Vero | Yield Reduction | 15.9 | >1000 | >62 | |
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | CPE / FFU Reduction | 5.7 - 191 | - | - |
| La Crosse Virus (LACV) | Vero | CPE / FFU Reduction | 5.7 - 191 | - | - | |
| Sandfly Fever Virus | Vero | CPE / FFU Reduction | 5.7 - 191 | - | - | |
| Flaviviridae | West Nile Virus (WNV) | Vero | Plaque Assay | 103.1 | >1000 | >9.7 |
| Rhabdoviridae | Rabies Virus (RABV) | - | - | Reported Activity | - | - |
| Bornaviridae | Borna Disease Virus 1 (BoDV-1) | Vero | Luciferase Reporter | Potent Inhibition | - | - |
(Note: EC50/CC50 values can vary based on the specific viral strain, cell line, and assay conditions used.)
Experimental Protocols
The following are generalized methodologies for common in vitro assays used to evaluate the antiviral activity of compounds like Favipiravir.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying viral infectivity and the neutralizing capacity of antiviral agents.
-
Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for many other viruses) in 6- or 24-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of Favipiravir in an appropriate cell culture medium.
-
Virus-Compound Incubation: Mix a standard amount of virus (to produce a countable number of plaques, e.g., 50-100 plaque-forming units, PFU) with each dilution of the compound. Incubate this mixture for a set period (e.g., 1 hour) to allow the drug to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized clusters of infected cells (plaques).
-
Incubation: Incubate the plates for several days until plaques are visible. The duration depends on the replication kinetics of the virus.[11][12]
-
Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet, which stains living cells. Plaques appear as clear, unstained areas. Count the number of plaques in each well.[13]
-
Calculation: The EC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the virus-only control wells.
Caption: Key steps in the plaque reduction assay for antiviral testing.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
-
Cell Seeding: Seed host cells in 96-well microplates to form confluent or near-confluent monolayers.[14]
-
Compound Addition: Add serial dilutions of Favipiravir to the wells. Include cell-only controls (no virus, no drug) and virus-only controls (virus, no drug).
-
Infection: Add a predetermined amount of virus to the wells (except cell controls). The amount of virus should be sufficient to cause >80% CPE in the virus control wells after the incubation period.[14]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for CPE to develop (typically 3-7 days).
-
Quantification of Cell Viability: Assess cell viability. This is often done by adding a dye that is taken up or metabolized by living cells, such as Neutral Red or MTT. The amount of dye is then quantified using a spectrophotometer.[3][14]
-
Calculation: The EC50 is the drug concentration that inhibits 50% of the viral CPE (i.e., restores 50% of cell viability compared to controls). The CC50 is determined in parallel on uninfected cells to assess compound toxicity.
Virus Yield Reduction Assay
This assay directly measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a defined multiplicity of infection (MOI). After an adsorption period, wash the cells and add a medium containing serial dilutions of Favipiravir.[8][15]
-
Incubation: Incubate the cultures for a full replication cycle of the virus (e.g., 24-72 hours) to allow for the production of progeny virions.
-
Harvesting: Collect the cell culture supernatant (and/or cell lysates) from each well. This contains the newly produced virus particles.
-
Titration of Progeny Virus: Determine the titer of infectious virus in each harvested sample. This is typically done by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on the serial dilutions of the harvested material.[8][15]
-
Calculation: The EC50 (or EC90/EC99) is the concentration of Favipiravir that reduces the yield of infectious virus by 50% (or 90%/99%) compared to the untreated virus control.
Conclusion
Favipiravir demonstrates a robust and broad-spectrum antiviral activity against a multitude of clinically significant RNA viruses. Its mechanism of action, targeting the conserved viral RdRp, makes it a valuable agent, particularly for emerging and drug-resistant viral strains. The quantitative data and standardized protocols presented in this guide underscore its potential and provide a foundational framework for further research and development in the field of antiviral therapeutics.
References
- 1. Favipiravir in Therapy of Viral Infections [mdpi.com]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 3. reframeDB [reframedb.org]
- 4. pblassaysci.com [pblassaysci.com]
- 5. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Favipiravir
Introduction
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent initially approved in Japan for the treatment of influenza.[1][2] Its mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), has led to its investigation against a wide range of RNA viruses, including Ebola virus and, notably, SARS-CoV-2.[3][4][5] This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of favipiravir, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics: Mechanism of Action
Favipiravir is a prodrug that, upon entering the body's cells, is metabolized into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3][6][7] This active metabolite acts as a purine analogue, primarily targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for the replication of many RNA viruses.[3][4][6][7]
The precise mechanism by which favipiravir-RTP inhibits viral replication is believed to occur through two primary pathways:
-
Lethal Mutagenesis: Favipiravir-RTP is incorporated into the nascent viral RNA strand by the RdRp.[3][6] This incorporation leads to a high rate of mutations in the viral genome, resulting in non-viable virus particles.[6]
-
Chain Termination: In some instances, the incorporation of favipiravir-RTP into the growing RNA chain can lead to the termination of RNA synthesis, thereby preventing the virus from replicating its genetic material.[1][6]
The selectivity of favipiravir for viral RdRp over human DNA and RNA polymerases contributes to its safety profile.[3]
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of favipiravir is characterized by its conversion to an active metabolite and its subsequent distribution and elimination.
Absorption: Favipiravir is administered orally and is readily absorbed.[8]
Distribution: The apparent volume of distribution of favipiravir is approximately 15-20 L.[4] It exhibits moderate plasma protein binding, at around 54%, with 65% of this binding to serum albumin and 6.5% to ɑ1-acid glycoprotein.[4]
Metabolism: As a prodrug, favipiravir is extensively metabolized intracellularly to its active form, favipiravir-RTP.[4] The primary route of metabolism to its inactive metabolite, T-705M1, is through hydroxylation, mainly by aldehyde oxidase and to a lesser extent by xanthine oxidase.[4]
Excretion: The metabolites of favipiravir are predominantly cleared by the kidneys and excreted in the urine.[4] The elimination half-life of favipiravir is estimated to be between 2 and 5.5 hours.[4]
Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 15 - 20 L | [4] |
| Plasma Protein Binding | 54% | [4] |
| - to Serum Albumin | 65% of bound fraction | [4] |
| - to ɑ1-acid Glycoprotein | 6.5% of bound fraction | [4] |
| Elimination Half-life (t1/2) | 2 - 5.5 hours | [4] |
| Primary Metabolic Enzymes | Aldehyde Oxidase, Xanthine Oxidase | [4] |
| Route of Excretion | Renal (primarily as metabolites) | [4] |
Experimental Protocols
The following provides an overview of a representative experimental protocol adapted from clinical trials of favipiravir for COVID-19.
Study Design: An open-label, randomized, active-controlled trial was conducted to evaluate the efficacy and safety of favipiravir in patients with COVID-19.[2]
Patient Population: Patients with laboratory-confirmed COVID-19, with mild to moderate symptoms, were included in the study.[5][9]
Treatment Regimen:
-
Favipiravir Arm: Patients received oral favipiravir at a loading dose of 1600 mg twice daily on Day 1, followed by a maintenance dose of 600 mg twice daily from Days 2 to 14.[9][10][11] In some studies, this was administered concomitantly with interferon-α via aerosol inhalation.[9][10][11]
-
Control Arm: A comparator group received standard of care or another antiviral regimen, such as lopinavir/ritonavir.[2][9]
Outcome Measures:
-
Primary Endpoint: Time to viral clearance, confirmed by RT-PCR.[9][10]
-
Secondary Endpoints: Clinical improvement, changes in chest CT imaging, and incidence of adverse events.[2][9][10]
Pharmacokinetic Sampling and Analysis: Plasma concentrations of favipiravir were measured at various time points throughout the study to determine pharmacokinetic parameters.
Clinical Efficacy and Safety
Clinical trials have demonstrated that favipiravir can lead to a shorter time to viral clearance and clinical improvement in patients with mild to moderate COVID-19 compared to control groups.[2][9] The drug has been generally well-tolerated, with the most common adverse events being asymptomatic hyperuricemia, transient elevation of liver enzymes, and mild gastrointestinal disorders.[2]
Favipiravir is a promising antiviral agent with a unique mechanism of action that involves inducing lethal mutagenesis in the viral genome. Its pharmacokinetic profile supports oral administration, although further studies are needed to fully elucidate the relationship between plasma concentrations and clinical efficacy. The experimental protocols from various clinical trials provide a solid foundation for the continued investigation and development of favipiravir for the treatment of a range of viral infections.
References
- 1. oatext.com [oatext.com]
- 2. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Favipiravir clinical trial [read.houstonmethodist.org]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 8. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study - PMC [pmc.ncbi.nlm.nih.gov]
Tirfipiravir and the Landscape of Nucleoside Analog RNA Polymerase Inhibitors: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed quantitative data and specific experimental protocols for Tirfipiravir are limited. This document leverages the extensive research on the closely related and structurally similar compound, Favipiravir, as a representative model to provide a comprehensive technical guide on the core principles of pyrazinecarboxamide nucleoside analog inhibitors. All data and protocols presented herein, unless otherwise specified, pertain to Favipiravir and are intended to illuminate the anticipated mechanism and properties of this class of antiviral agents.
Introduction to this compound and Nucleoside Analog Inhibitors
This compound is a novel nucleoside analog that has been identified as a potential antiviral agent against various RNA viruses, including influenza viruses and coronaviruses.[1] It belongs to a class of pyrazinecarboxamide derivatives, which includes the well-characterized antiviral drug Favipiravir (also known as T-705). Nucleoside analogs are a cornerstone of antiviral therapy. These molecules are synthetic compounds that mimic naturally occurring nucleosides, the building blocks of RNA and DNA. By deceiving the viral replication machinery, they can disrupt the synthesis of viral genomes, ultimately halting the propagation of the virus.
The primary target for many nucleoside analog inhibitors, including those in the pyrazinecarboxamide class, is the viral RNA-dependent RNA polymerase (RdRp).[2][3][4] This enzyme is essential for the replication of RNA viruses and is sufficiently distinct from host cell polymerases to allow for selective targeting.
Mechanism of Action: A Two-Pronged Attack
The antiviral activity of pyrazinecarboxamide nucleoside analogs like Favipiravir is multifaceted and primarily revolves around the inhibition of the viral RdRp. The mechanism is not a simple blockade but rather a more subtle and disruptive process involving two main hypotheses: chain termination and lethal mutagenesis.[2][5]
-
Prodrug Activation: this compound, like Favipiravir, is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active.[2][6] Intracellularly, it undergoes phosphoribosylation to form its active triphosphate metabolite, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).
-
RdRp Inhibition: The active this compound-RTP then acts as a substrate for the viral RdRp, competing with natural purine nucleoside triphosphates (ATP and GTP).[2][4]
The two proposed mechanisms of action following the incorporation of the analog into the nascent viral RNA are:
-
Chain Termination: The incorporation of the nucleoside analog into the growing RNA strand can lead to the premature termination of RNA synthesis. This is a common mechanism for many nucleoside analog inhibitors.[5]
-
Lethal Mutagenesis: Alternatively, the incorporation of the analog may not immediately halt chain elongation but instead introduce mutations into the viral genome.[1][2][7] The pyrazinecarboxamide base can be ambiguously read by the RdRp during subsequent replication rounds, leading to an accumulation of errors in the viral progeny. This increase in mutation frequency beyond a tolerable threshold, a concept known as "error catastrophe," results in non-viable virus particles.[2][7]
The following diagram illustrates the proposed mechanism of action:
Caption: Figure 1: Proposed Mechanism of Action of this compound.
Quantitative Data (Based on Favipiravir)
The following tables summarize the available quantitative data for Favipiravir, which is expected to be comparable to this compound.
Table 1: In Vitro Antiviral Activity of Favipiravir
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A (H1N1) | MDCK | 0.03 - 0.47 | >400 | >851 - >13,333 | --INVALID-LINK-- |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | --INVALID-LINK-- |
| Ebola Virus | Vero E6 | 10 | >1000 | >100 | --INVALID-LINK-- |
| Rift Valley Fever Virus | Vero | 1.3 | >1000 | >769 | --INVALID-LINK-- |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Table 2: Pharmacokinetic Parameters of Favipiravir in Humans (Single Oral Dose)
| Parameter | Value (Mean ± SD) | Reference(s) |
| Cmax (µg/mL) | 5.53 ± 1.63 (at 1200 mg) | --INVALID-LINK-- |
| Tmax (hr) | 2.0 (median) | --INVALID-LINK-- |
| AUC0-inf (µg·hr/mL) | 45.4 ± 10.9 (at 1200 mg) | --INVALID-LINK-- |
| T1/2 (hr) | 2.0 - 5.6 | --INVALID-LINK-- |
| Protein Binding (%) | 54 | --INVALID-LINK-- |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; T1/2: Elimination half-life
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of antiviral nucleoside analogs. The following are generalized protocols based on standard practices for compounds like Favipiravir.
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the concentration of the compound required to inhibit the virus-induced cell death (cytopathic effect or CPE).
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a pre-titered amount of the virus (e.g., at a multiplicity of infection of 0.01). Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
Caption: Figure 2: Workflow for Cytopathic Effect (CPE) Inhibition Assay.
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Biochemical Assay)
This cell-free assay directly measures the inhibitory effect of the activated compound on the viral RdRp enzyme.
Methodology:
-
Reagent Preparation:
-
Synthesize or obtain the active triphosphate form of the nucleoside analog (this compound-RTP).
-
Purify recombinant viral RdRp complex (e.g., nsp12-nsp7-nsp8 for SARS-CoV-2).
-
Prepare a suitable RNA template-primer duplex.
-
Prepare a reaction buffer containing divalent cations (e.g., Mg2+) and natural nucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-32P]GTP or a fluorescent analog).
-
-
Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template-primer, and varying concentrations of this compound-RTP.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of natural NTPs.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Analysis of RNA Products: Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize and quantify the amount of extended RNA product using phosphorimaging or fluorescence scanning.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of RdRp activity against the log of the this compound-RTP concentration.
References
- 1. outbreak.info [outbreak.info]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. In vitro activities of nucleoside analog antiviral agents against salmonellae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Favipiravir Against Influenza Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (also known as T-705) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses, including influenza A, B, and C viruses.[1][2] Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it an effective inhibitor of viral replication and a promising candidate for the treatment of influenza infections, including those caused by strains resistant to other antiviral drugs.[3] This technical guide provides an in-depth overview of the in vitro efficacy of Favipiravir against influenza virus, detailing its quantitative antiviral activity, the experimental protocols used for its evaluation, and a visualization of its mechanism of action and experimental workflows.
Data Presentation: In Vitro Efficacy of Favipiravir Against Influenza Virus
The antiviral activity of Favipiravir has been extensively evaluated in vitro against a wide range of influenza virus strains. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of Favipiravir against various influenza A and B virus subtypes, including oseltamivir-resistant strains and avian influenza viruses. The data is primarily derived from studies using Madin-Darby Canine Kidney (MDCK) cells.
| Influenza Virus Strain/Subtype | Resistance Profile | EC50 (µM) | CC50 (µM) in MDCK Cells | Selectivity Index (SI = CC50/EC50) |
| Influenza A (H1N1) | ||||
| A/England/195/2009 (pdm09) | Oseltamivir-Sensitive | 1.9 - 7.8 | >1000 | >128 - >526 |
| A/Luhansk/18/2008 | Oseltamivir-Resistant (H275Y) | 2.93 | Not Reported | Not Reported |
| A/New Jersey/15/2007 (seasonal) | Oseltamivir-Resistant | 15.07 | >1000 | >66 |
| A/Brisbane/59/2007 (seasonal) | Oseltamivir-Sensitive | 17.05 | >1000 | >58 |
| Influenza A (H3N2) | ||||
| A/Victoria/3/75 | Not Specified | 0.014 - 0.55 | >2000 | >3636 - >142857 |
| A/Bethesda/956/2006 | Oseltamivir & Zanamivir-Resistant | 1.21 | Not Reported | Not Reported |
| A/Florida/01/2009 | Adamantane-Resistant (S31N) | 0.45 | Not Reported | Not Reported |
| Influenza A (Avian) | ||||
| A/Vietnam/HN30408/2005 (H5N1) | Oseltamivir-Resistant (H274Y) | 4.14 | Not Reported | Not Reported |
| A/Vietnam/HN30408/2005 (H5N1) | Oseltamivir-Resistant (N294S) | 1.341 | Not Reported | Not Reported |
| A/turkey/VA/4529/2002 (H7N2) | Oseltamivir-Sensitive | 1.53 | Not Reported | Not Reported |
| A/New York/107/2003 (H7N2) | Adamantane-Resistant | 10.2 | Not Reported | Not Reported |
| Influenza B | ||||
| Seasonal Strains | Oseltamivir-Sensitive & Resistant | 0.57 - 5.3 | Not Reported | Not Reported |
Note: EC50 and CC50 values can vary depending on the specific cell line, assay method, and virus strain used.
Experimental Protocols
The in vitro efficacy of Favipiravir is typically determined using a combination of cell-based assays. The following are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the antiviral activity of a compound by measuring the reduction in viral plaque formation.
a. Cell Seeding:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/mL for a 12-well plate).[1]
-
Plates are incubated overnight at 37°C in a 5% CO2 incubator.[1]
b. Virus Dilution and Infection:
-
On the day of the experiment, serial 10-fold dilutions of the influenza virus stock are prepared in a virus growth medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).[1]
-
The cell monolayer is washed with phosphate-buffered saline (PBS).
-
A specific volume of each virus dilution is added to the wells (e.g., 100 µL for a 12-well plate).[1]
-
The plates are incubated for 1 hour at 37°C to allow for virus adsorption.[1]
c. Compound Treatment and Overlay:
-
Following adsorption, the virus inoculum is removed.
-
An overlay medium containing a semi-solid substance (e.g., Avicel or agarose) and varying concentrations of Favipiravir is added to each well.[1] A no-drug control is included.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed.
d. Plaque Visualization and Quantification:
-
The overlay medium is carefully removed.
-
The cell monolayer is fixed with a solution such as 4% paraformaldehyde.
-
The cells are stained with a crystal violet solution, which stains the cells but not the plaques (areas of dead or lysed cells).[4]
-
The number of plaques in each well is counted, and the EC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the no-drug control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
a. Cell Seeding:
-
MDCK cells are seeded in 96-well plates at a density that will form a confluent monolayer (e.g., 2.5 x 10^4 cells/well).[5]
-
Plates are incubated overnight at 37°C in a 5% CO2 incubator.
b. Compound and Virus Addition:
-
The next day, the culture medium is removed.
-
Serial dilutions of Favipiravir are prepared in a suitable medium and added to the wells.
-
A pre-titered amount of influenza virus (sufficient to cause >80% CPE in control wells) is then added to the wells containing the compound dilutions.[3]
-
Control wells include cells only (no virus, no drug), virus only (no drug), and drug only (no virus, for cytotoxicity assessment).
-
The plates are incubated at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells (typically 2-3 days).
c. CPE Quantification:
-
Cell viability is assessed using a method such as the Neutral Red uptake assay or MTT assay (see below).
-
The EC50 is determined as the concentration of Favipiravir that inhibits 50% of the virus-induced CPE.[3]
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to the host cells, providing the CC50 value.
a. Cell Seeding and Compound Treatment:
-
MDCK cells are seeded in 96-well plates as described for the CPE assay.
-
Serial dilutions of Favipiravir are added to the wells. No virus is added.
-
The plates are incubated for the same duration as the antiviral assays (e.g., 48-72 hours).
b. MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared (e.g., 5 mg/mL in PBS).
-
The culture medium is removed from the wells, and the MTT solution is added to each well.
-
The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
c. Formazan Solubilization and Absorbance Reading:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.
-
The CC50 is calculated as the concentration of Favipiravir that reduces cell viability by 50% compared to untreated control cells.
Mandatory Visualizations
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2] Favipiravir-RTP acts as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. By mimicking a purine nucleotide, Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis, thereby inhibiting viral proliferation.[6]
Caption: Mechanism of action of Favipiravir against influenza virus.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound like Favipiravir.
Caption: General workflow for in vitro antiviral efficacy testing.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Preclinical Safety and Toxicology Profile of Favipiravir: An In-depth Technical Guide
Disclaimer: The following document pertains to Favipiravir. The initial request for "Tirfipiravir" did not yield relevant results in scientific and regulatory databases, suggesting a possible misspelling. Favipiravir is a prominent antiviral agent with a publicly available body of preclinical research.
Executive Summary
This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of Favipiravir (T-705), a broad-spectrum antiviral agent that inhibits viral RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals. It summarizes key findings from single-dose and repeat-dose toxicity, genotoxicity, and reproductive and developmental toxicity studies. While extensive preclinical data exists, this guide is based on publicly available information, and some proprietary details from regulatory submissions may not be fully accessible.
Mechanism of Action
Favipiravir is a prodrug that is administered orally and is readily absorbed. Once inside the cells, it is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), through intracellular phosphoribosylation. Favipiravir-RTP acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3] The incorporation of favipiravir-RTP into the nascent viral RNA chain can lead to two primary antiviral effects: termination of RNA elongation and lethal mutagenesis, where the accumulation of mutations in the viral genome renders the virus non-viable.[2][3] This mechanism of action provides a broad spectrum of activity against various RNA viruses.[1]
Single-Dose Toxicity
Single-dose toxicity studies have been conducted in various animal species to determine the acute lethal dose (LD50) of Favipiravir.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Oral | >2000 | [4][5] |
| Mice | Intravenous | >2000 | [4] |
| Rats | Oral | >2000 | [4][5] |
| Dogs | Oral | >1000 | [4][5] |
| Monkeys | Oral | >1000 | [4][5] |
Experimental Protocol Summary (General): Single-dose toxicity studies typically involve the administration of a single dose of the test substance to animals, followed by a 14-day observation period. Key parameters monitored include clinical signs of toxicity, body weight changes, and mortality. At the end of the observation period, a gross necropsy is performed on all animals.
Repeat-Dose Toxicity
Repeat-dose toxicity studies have been conducted in rats, dogs, and monkeys to evaluate the toxicological effects of Favipiravir following repeated administration.
Key Findings:
-
Hematopoietic System: Decreased red blood cell production has been observed.[4][5]
-
Liver: Increases in liver function parameters such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin have been reported.[4][5] Histopathological findings include increased vacuolization in hepatocytes.[5]
-
Testes: Testicular toxicity has been noted in repeat-dose studies.[5]
| Species | Duration | Key Findings | NOAEL (mg/kg/day) | Reference |
| Rats | Up to 6 months | Liver and testicular toxicity. | Not explicitly stated in public sources. | [6] |
| Dogs | Not specified | Effects on hematopoietic tissues and liver function. | Not explicitly stated in public sources. | [5] |
| Monkeys | Up to 12 months | Liver toxicity. | Not explicitly stated in public sources. | [6] |
Experimental Protocol Summary (General): Repeat-dose toxicity studies are conducted in at least two species (one rodent, one non-rodent) for durations that support the intended clinical use. The test substance is administered daily at multiple dose levels. In-life observations include clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in non-rodents), and clinical pathology (hematology, clinical chemistry, urinalysis). At termination, a full necropsy is performed, with organ weights and histopathological examination of a comprehensive list of tissues.
Genotoxicity
The genotoxic potential of Favipiravir has been evaluated in a battery of in vitro and in vivo assays. The results have shown some conflicting findings, which may be dependent on the experimental conditions.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without | Negative | [7] |
| In vitro Chromosomal Aberration | Mammalian Cells | With and Without | Positive | [7] |
| In vitro Mouse Lymphoma | L5178Y mouse lymphoma cells | With and Without | Positive | [7] |
| In vivo Micronucleus | Rodent bone marrow | N/A | Negative | [7] |
| In vivo Unscheduled DNA Synthesis | Rat hepatocytes | N/A | Negative | [7] |
Experimental Protocol Summary:
-
Ames Test: This assay evaluates the ability of the test substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In vitro Chromosomal Aberration Assay: This assay assesses the potential of a test substance to cause structural chromosomal damage in cultured mammalian cells.
-
In vivo Micronucleus Test: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in newly formed erythrocytes.
Carcinogenicity
Specific carcinogenicity studies for Favipiravir were not identified in the publicly available literature at the time of this review.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have demonstrated that Favipiravir has teratogenic and embryotoxic potential in animal models.[8] The Japanese Pharmaceuticals and Medical Devices Agency (PMDA) report highlighted teratogenicity as a major safety concern.[9]
Key Findings:
-
Embryo-fetal Development: Favipiravir has been shown to cause developmental delays and embryonic death in the first trimester in multiple animal species.[8]
-
Fertility: The No-Observed-Adverse-Effect-Level (NOAEL) for fertility effects in rats was reported to be less than 30 mg/kg/day.
Experimental Protocol Summary (General):
-
Fertility and Early Embryonic Development: The test substance is administered to male and female rats prior to and during mating, and to females during early gestation. Endpoints include effects on mating performance, fertility, and early embryonic development.
-
Embryo-Fetal Development: The test substance is administered to pregnant animals during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.
Safety Pharmacology
Specific safety pharmacology studies for Favipiravir, conducted according to ICH S7A and S7B guidelines, were not detailed in the reviewed public literature. These studies are designed to assess the potential effects of a drug on vital functions, including the central nervous, cardiovascular, and respiratory systems.[10] Early concerns over QTc interval prolongation were raised in laboratory and pharmacodynamic studies.[8]
Experimental Workflows
Conclusion
The preclinical safety profile of Favipiravir is characterized by low acute toxicity. The primary target organs for toxicity in repeat-dose studies are the hematopoietic system, liver, and testes. A significant concern is its teratogenic and embryotoxic potential, which has been consistently observed in animal models. The genotoxicity profile shows some positive findings in in vitro assays, although in vivo studies were negative. Data on carcinogenicity and a full safety pharmacology battery were not available in the public domain. This information is crucial for a comprehensive risk assessment for human use and underscores the importance of stringent risk management measures, particularly concerning use in pregnant women or women of childbearing potential.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 3. sterispharma.com [sterispharma.com]
- 4. Favipiravir in Therapy of Viral Infections [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Japan’s Drug Regulation During the COVID‐19 Pandemic: Lessons From a Case Study of Favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Tirfipiravir Ribofuranosyl-5'-triphosphate: A Deep Dive into the Active Antiviral Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tirfipiravir, more commonly known as Favipiravir (T-705), is a potent broad-spectrum antiviral agent effective against a range of RNA viruses. As a prodrug, its therapeutic efficacy is dependent on its intracellular conversion to the active metabolite, this compound ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active form acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the core aspects of Favipiravir-RTP, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its study.
Introduction
The emergence and re-emergence of RNA viral infections pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. Favipiravir, a pyrazinecarboxamide derivative, has demonstrated significant antiviral activity against influenza viruses, filoviruses, bunyaviruses, arenaviruses, and coronaviruses.[1][2] Its mechanism of action, centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp) by its active triphosphate form, provides a promising avenue for therapeutic intervention.[1] This document serves as a technical resource for professionals engaged in antiviral research and drug development, offering detailed insights into the properties and investigation of Favipiravir-RTP.
Intracellular Activation of this compound (Favipiravir)
Favipiravir is administered as a prodrug and must undergo intracellular metabolic activation to exert its antiviral effect. This process is initiated by cellular enzymes, converting the inactive parent compound into its active triphosphate form.
The primary pathway for this activation involves two key enzymatic steps:
-
Phosphoribosylation: The initial and rate-limiting step is the conversion of Favipiravir to Favipiravir ribofuranosyl-5'-monophosphate (Favipiravir-RMP). This reaction is catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3]
-
Phosphorylation: Subsequently, cellular kinases further phosphorylate Favipiravir-RMP to Favipiravir ribofuranosyl-5'-diphosphate (Favipiravir-RDP) and finally to the active Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3]
Mechanism of Action of Favipiravir-RTP
The antiviral activity of Favipiravir is mediated by the selective inhibition of viral RNA-dependent RNA polymerase (RdRp) by Favipiravir-RTP.[1] Favipiravir-RTP acts as a purine nucleotide analog, competing with natural purine nucleoside triphosphates (ATP and GTP) for incorporation into the nascent viral RNA strand.[4]
The proposed mechanisms of RdRp inhibition by Favipiravir-RTP include:
-
Chain Termination: Incorporation of Favipiravir-RTP into the growing RNA chain can lead to premature termination of transcription, thereby halting viral replication.[4]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce mutations in the viral genome at a high frequency, leading to the production of non-viable viral progeny.
Quantitative Antiviral Activity
The in vitro antiviral activity of Favipiravir and its active form is typically quantified by determining the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50). The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antiviral Activity of Favipiravir (EC50 Values)
| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.09 - 19.1 | [5] |
| Orthomyxoviridae | Influenza B | MDCK | 0.04 - 0.25 | [5] |
| Arenaviridae | Junin virus | Vero | 5 - 6 | [5] |
| Arenaviridae | Machupo virus | Vero | 21 - 53 | [5] |
| Bunyaviridae | Rift Valley fever virus | Vero | 0.6 | [5] |
| Flaviviridae | Yellow fever virus | Vero | 6.5 | [5] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [5] |
Table 2: Inhibitory Activity of Favipiravir-RTP (IC50 Values)
| Enzyme | Virus | IC50 (µM) | Reference |
| RNA-dependent RNA Polymerase | Influenza A virus | 0.96 | [5] |
| RNA-dependent RNA Polymerase | SARS-CoV-2 | Not definitively established |
Experimental Protocols
Synthesis of this compound Ribofuranosyl-5'-triphosphate (Favipiravir-RTP)
The chemical synthesis of Favipiravir-RTP is a multi-step process that is crucial for in vitro enzymatic assays. A general approach involves the phosphorylation of the corresponding nucleoside.
Protocol Outline:
-
Protection of Ribose Hydroxyl Groups: The 2'- and 3'-hydroxyl groups of the Favipiravir riboside are protected to ensure selective phosphorylation at the 5' position.
-
Phosphorylation: The protected nucleoside is then reacted with a phosphorylating agent, such as phosphorus oxychloride, to introduce the monophosphate group.
-
Conversion to Triphosphate: The monophosphate is subsequently converted to the triphosphate form through reaction with a pyrophosphate salt in the presence of a coupling agent.
-
Deprotection and Purification: The protecting groups are removed, and the final product, Favipiravir-RTP, is purified using chromatographic techniques such as ion-exchange or reverse-phase HPLC.[3][6]
In Vitro Antiviral Assays
This assay is used to determine the ability of a compound to inhibit virus-induced cell death.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.[7][8][9]
-
Compound Preparation: Prepare serial dilutions of Favipiravir in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a known titer of the virus. Include virus-only (no compound) and cell-only (no virus, no compound) controls.[7][8]
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus-only control wells (typically 2-4 days).[7][9]
-
Quantification of CPE: Assess cell viability using a colorimetric or fluorometric assay, such as the MTS or neutral red uptake assay.[7][8]
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%.[7]
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.[10][11][12][13]
-
Infection: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques.
-
Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of Favipiravir.[10][11][12]
-
Incubation: Incubate the plates until distinct plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.[12][13] Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
In Vitro RdRp Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of Favipiravir-RTP on the activity of viral RdRp.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp enzyme, a suitable RNA template-primer, and a mixture of natural ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.
-
Inhibitor Addition: Add varying concentrations of chemically synthesized Favipiravir-RTP to the reaction mixtures.
-
Initiation and Incubation: Initiate the polymerization reaction by adding the final component (e.g., the enzyme or template) and incubate at the optimal temperature for the enzyme.
-
Reaction Quenching: Stop the reaction at a specific time point by adding a quenching solution (e.g., EDTA).
-
Product Analysis: Separate the RNA products by gel electrophoresis and visualize them using autoradiography or fluorescence imaging.
-
Data Analysis: Quantify the amount of RNA synthesis at each inhibitor concentration and calculate the IC50 value, which is the concentration of Favipiravir-RTP that inhibits RdRp activity by 50%.[14]
Conclusion
This compound ribofuranosyl-5'-triphosphate is the key active metabolite responsible for the broad-spectrum antiviral activity of the prodrug Favipiravir. Its mechanism of action, involving the targeted inhibition of viral RNA-dependent RNA polymerase, makes it a valuable tool in the fight against a wide array of RNA viruses. A thorough understanding of its intracellular activation, mechanism of action, and the experimental methodologies used for its characterization is essential for researchers and drug development professionals working to develop novel and effective antiviral therapies. The data and protocols presented in this guide provide a solid foundation for further investigation into this promising antiviral agent.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid incorporation of Favipiravir by the fast and permissive viral RNA polymerase complex results in SARS-CoV-2 lethal mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Viral Plaque Assay Protocol | BioRender Science Templates [biorender.com]
- 14. biorxiv.org [biorxiv.org]
Structural Basis for Tirfipiravir's Inhibition of Viral RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirfipiravir (also known as T-705 or Favipiravir) is a potent antiviral agent with a broad spectrum of activity against numerous RNA viruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of this compound's inhibitory function. It details the intracellular activation pathway, the kinetics of RdRp inhibition, and the structural basis of its interaction with the polymerase. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers in the field of virology and drug development.
Mechanism of Action
This compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (T-705-RTP), to exert its antiviral effect.[1][2] This activation is accomplished through host cell enzymes. Once activated, T-705-RTP functions as a purine nucleotide analog, primarily competing with adenosine triphosphate (ATP) and guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the viral RdRp.[3][4]
The incorporation of T-705-RMP into the growing RNA strand can lead to two primary inhibitory outcomes:
-
Chain Termination: The presence of the modified base can sterically hinder the addition of the subsequent nucleotide, leading to premature termination of RNA synthesis.[3] While T-705-RTP possesses a 3'-hydroxyl group, which is typically required for chain elongation, the unnatural base structure is thought to disrupt the conformation of the active site, thereby preventing the formation of a phosphodiester bond with the incoming nucleotide.[3]
-
Lethal Mutagenesis: T-705-RTP can be ambiguously incorporated in place of either adenine or guanine.[5] When the viral genome containing the incorporated drug is used as a template for subsequent rounds of replication, the polymerase can misinterpret the modified base, leading to an accumulation of mutations throughout the viral genome.[6][7] This increase in mutation frequency beyond a tolerable threshold, known as "lethal mutagenesis," results in the production of non-viable viral progeny.[8][9]
The dual mechanisms of chain termination and lethal mutagenesis contribute to the potent antiviral activity of this compound across a wide range of RNA viruses.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound and its active metabolite has been quantified in various assays against a range of RNA viruses. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Efficacy of this compound (EC₅₀)
| Virus Family | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| Orthomyxoviridae | Influenza A, B, C | MDCK | 0.014 - 0.55 | [1] |
| Arenaviridae | Junin virus | Vero | 0.79 | [10] |
| Arenaviridae | Pichinde virus | Vero | 0.94 | [10] |
| Arenaviridae | Tacaribe virus | Vero | 0.79 | [10] |
| Arenaviridae | Lassa virus | Vero | 1.7 (EC₉₀) | [10] |
| Picornaviridae | Foot-and-mouth disease virus | - | 14 | [2] |
| Picornaviridae | Poliovirus | Vero | 4.8 | [2] |
| Picornaviridae | Rhinovirus | HeLa | 29 | [2] |
Table 2: Inhibition of Viral RNA Polymerase by T-705-RTP (IC₅₀)
| Virus | Polymerase | IC₅₀ (µM) | Reference |
| Influenza Virus | RdRp | 0.341 | [1] |
| Influenza Virus | RdRp | 2.7 | [4] |
| Human Norovirus | RdRp | 2.7 | [11] |
Table 3: Selectivity of T-705-RTP for Viral vs. Host Polymerases
| Polymerase | Organism | IC₅₀ (µM) | Selectivity (Host IC₅₀ / Viral IC₅₀) | Reference |
| RNA-dependent RNA polymerase | Influenza Virus | 0.341 | - | [1] |
| DNA polymerase α | Human | > 1000 | > 2932 | [1] |
| DNA polymerase β | Human | > 1000 | > 2932 | [1] |
| DNA polymerase γ | Human | > 1000 | > 2932 | [1] |
| RNA polymerase II | Human | 905 | 2650 | [1] |
Experimental Protocols
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay measures the ability of T-705-RTP to inhibit the activity of viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
RNA template/primer duplex
-
Radionuclide-labeled nucleotide triphosphate (e.g., [α-³²P]GTP or [³H]GTP)
-
Unlabeled ATP, CTP, UTP, and GTP
-
T-705-RTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., EDTA)
-
Scintillation fluid and counter or polyacrylamide gel electrophoresis (PAGE) apparatus
Methodology:
-
Prepare a reaction mixture containing the reaction buffer, purified RdRp, and the RNA template/primer duplex.
-
Add varying concentrations of T-705-RTP to the reaction mixtures.
-
Initiate the polymerase reaction by adding a mix of the four NTPs, including the radionuclide-labeled NTP.
-
Incubate the reaction at the optimal temperature for the specific viral polymerase (e.g., 30°C for influenza virus).
-
Stop the reaction after a defined period (e.g., 60 minutes) by adding the quenching solution.
-
Quantify the amount of incorporated labeled nucleotide. This can be done by spotting the reaction mixture onto a filter, washing away unincorporated nucleotides, and measuring the retained radioactivity using a scintillation counter. Alternatively, the reaction products can be separated by size using denaturing PAGE, and the amount of full-length product can be quantified by phosphorimaging.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of T-705-RTP.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit viral replication in a cellular context.
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza virus, Vero for many other viruses)
-
Virus stock with a known titer
-
This compound stock solution
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Methodology:
-
Seed the host cells in multi-well plates and grow them to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and infect the monolayers with a standardized amount of virus (e.g., multiplicity of infection of 0.01).
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
Calculate the EC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Quantification of Favipiravir-Induced Mutagenesis by Next-Generation Sequencing (NGS)
This protocol allows for the precise determination of the mutation frequency and bias induced by this compound.
Materials:
-
Virus grown in the presence and absence of this compound
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
PCR amplification reagents
-
NGS library preparation kit
-
Next-generation sequencer
Methodology:
-
Infect host cells with the virus and treat with a sub-lethal concentration of this compound. A no-drug control is run in parallel.
-
Harvest the virus at a specific time point post-infection and extract the viral RNA.
-
Perform reverse transcription to generate cDNA. For accurate quantification of mutations, primers containing unique molecular identifiers (barcodes) can be used to tag individual RNA molecules.
-
Amplify the cDNA of the gene or genomic region of interest by PCR.
-
Prepare NGS libraries from the amplified DNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data. After aligning the reads to a reference sequence, mutations are called. The use of molecular barcodes allows for the correction of sequencing and PCR errors, providing a more accurate mutation rate.
-
Compare the mutation frequency and the types of mutations (e.g., transitions vs. transversions) between the this compound-treated and control samples to determine the mutagenic effect of the drug.[6][7]
Visualizing the Molecular Mechanisms and Workflows
Signaling Pathway: Intracellular Activation of this compound
Caption: Intracellular conversion of this compound to its active triphosphate form.
Experimental Workflow: RdRp Inhibition Assay
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abidipharma.com [abidipharma.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favipiravir elicits antiviral mutagenesis during virus replication in vivo | eLife [elifesciences.org]
- 10. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Technical Whitepaper: The Mechanism of Favipiravir-Induced Lethal Mutagenesis in RNA Viruses
A Note on Terminology: This document provides an in-depth technical guide on the antiviral agent Favipiravir (also known as T-705). Initial searches for "Tirfipiravir" did not yield relevant scientific literature in the context of lethal mutagenesis. It is presumed that "this compound" may be a typographical error or a lesser-known designation for Favipiravir, the subject of this paper.
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This paper details the mechanism, experimental validation, and quantitative impact of Favipiravir as a lethal mutagen against a variety of RNA viruses.
Introduction to Lethal Mutagenesis
RNA viruses exhibit high mutation rates due to the low fidelity of their RNA-dependent RNA polymerase (RdRp).[1] This genetic plasticity allows for rapid adaptation but also positions them precariously close to an "error threshold."[1][2] Exceeding this threshold leads to a catastrophic accumulation of deleterious mutations, a phenomenon known as "error catastrophe," which results in the production of non-viable viral progeny and the eventual extinction of the viral population.[1][2] Lethal mutagenesis is an antiviral strategy that exploits this vulnerability by using mutagenic nucleoside analogs to intentionally increase the viral mutation rate beyond its threshold of viability.[2][3] Compounds like Favipiravir, Ribavirin, and Molnupiravir have been identified as agents capable of inducing lethal mutagenesis.[2][3]
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[4] The primary antiviral mechanism of Favipiravir is the induction of lethal mutagenesis through its incorporation into nascent viral RNA by the RdRp.[5][6]
T-705-RTP acts as a purine analog, primarily competing with guanine and secondarily with adenine for incorporation into the growing RNA strand.[7] This incorporation does not typically cause immediate chain termination.[8] Instead, the incorporated Favipiravir can then mispair during subsequent rounds of RNA replication, leading to a significant increase in transition mutations, specifically G-to-A and C-to-U (or C-to-T in cDNA sequencing) substitutions.[2][5][6][7] This accumulation of mutations across the viral genome leads to the production of non-functional proteins and defective viral particles, ultimately reducing the specific infectivity of the viral population and driving it toward extinction.[5][6][9][10]
Caption: Mechanism of Favipiravir-induced lethal mutagenesis.
Quantitative Data on Favipiravir-Induced Mutagenesis
The mutagenic effect of Favipiravir has been quantified across various studies, demonstrating its ability to increase mutation frequencies and decrease viral infectivity.
Table 1: In Vitro Efficacy and Mutagenesis of Favipiravir
| Virus | Cell Line | Metric | Value | Reference |
| Influenza A (H1N1) | MDCK | EC50 | 1.9 µmol/L | [4] |
| Influenza A (H1N1) | MDCK | Increase in Mutations | 4 to 18-fold vs. control | [11] |
| Influenza A (H1N1) | MDCK | Dominant Mutations | G→A and C→T transitions | [5][6] |
| Rift Valley Fever Virus (RVFV) | - | Decrease in Specific Infectivity | Up to 8-fold over 4 passages | [10] |
| Chikungunya Virus (CHIKV) | - | EC50 | 25 ± 3 µmol/L | [4] |
Table 2: In Vivo Mutagenic Effect of Favipiravir
| Virus Model | Animal Model | Metric | Finding | Reference |
| Norovirus | Mouse | Increase in Mutation Frequency | 2.9-fold increase relative to control | [9] |
| SARS-CoV-2 | Hamster | Increase in G→A substitutions | 4.2-fold increase vs. control | [12] |
| SARS-CoV-2 | Hamster | Increase in Non-synonymous Mutations | Significant increase at 75mg/day TID dose | [12] |
Experimental Protocols for Assessing Lethal Mutagenesis
The evaluation of a compound's potential to induce lethal mutagenesis typically involves a series of in vitro experiments designed to measure changes in viral titer, RNA levels, and mutation frequency over time.
Serial Passage Experiment in Cell Culture
This protocol is designed to observe the cumulative effect of a mutagenic agent on a viral population over multiple replication cycles.
-
Cell and Virus Preparation:
-
Culture a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to confluence in multi-well plates.
-
Prepare a stock of the virus to be tested (e.g., Influenza A/H1N1).
-
-
Initial Infection (Passage 0):
-
Infect the cell monolayers at a low multiplicity of infection (MOI), for instance, 0.0001 PFU/cell, to allow for multiple replication cycles within the incubation period.[5]
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium.
-
-
Drug Treatment and Incubation:
-
Divide the infected cultures into a treatment group and a control (mock-treated) group.
-
To the treatment group, add the medium containing Favipiravir at a sub-lethal concentration (e.g., 0.5-2 µM).[6] The control group receives a medium with the drug vehicle.
-
Incubate the plates for a defined period, typically 72 hours, to allow for viral replication and progeny release.[6]
-
-
Subsequent Passages:
-
Harvest the supernatant from each well at the end of the incubation period.
-
Use a small volume of the harvested supernatant to infect fresh cell monolayers, repeating the infection and treatment steps as described above. This constitutes one passage.
-
Repeat this process for a predetermined number of passages (e.g., 10-14 passages).
-
-
Sample Analysis:
-
At the end of each passage, quantify the infectious virus yield (titer) using a plaque assay or TCID50 assay.
-
Quantify the total viral RNA copy number using RT-qPCR.
-
Calculate the specific infectivity by determining the ratio of infectious virus titer to the viral RNA copy number. A decrease in specific infectivity is a key indicator of lethal mutagenesis.[5][6]
-
For genetic analysis, extract viral RNA from the supernatant, reverse transcribe to cDNA, and amplify a target gene region (e.g., NP gene for influenza) via PCR. Sequence the amplicons (using Sanger or Next-Generation Sequencing) to determine the mutation frequency and identify the types of mutations (e.g., transitions vs. transversions).[5][6]
-
Caption: Workflow for an in vitro lethal mutagenesis experiment.
Clinical Perspective
While in vitro and in vivo animal studies provide strong evidence for Favipiravir's lethal mutagenesis mechanism, its clinical efficacy has been the subject of numerous trials, particularly for COVID-19, with varied outcomes. Some studies have suggested that early administration may be beneficial, while meta-analyses have shown no significant difference in outcomes like time to viral clearance or the need for ICU admission in hospitalized patients.[13][14][15] The disconnect between the clear in vitro mechanism and inconsistent clinical results highlights the complexities of translating a lethal mutagenesis strategy to effective patient therapy, which can be influenced by factors such as dosing, timing of administration, and the specific viral pathogen.
Conclusion
Favipiravir acts as a potent antiviral agent against a broad range of RNA viruses through the mechanism of lethal mutagenesis. By incorporating into the viral genome and inducing an unsustainable number of G-to-A and C-to-U transition mutations, it effectively reduces viral fitness and drives viral populations to extinction. The quantitative data from preclinical studies consistently support this mechanism. While clinical outcomes remain under investigation, the principle of lethal mutagenesis, as exemplified by Favipiravir, represents a significant and promising strategy in antiviral drug development.
References
- 1. Ribavirin and lethal mutagenesis of poliovirus: molecular mechanisms, resistance and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity | Scilit [scilit.com]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the Mutation Bias of Favipiravir in Influenza Virus Using Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolutionary safety of lethal mutagenesis driven by antiviral treatment | PLOS Biology [journals.plos.org]
- 9. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lethal Mutagenesis of Rift Valley Fever Virus Induced by Favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Findings from a discontinued clinical trial of favipiravir in high-risk patients with early-onset COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Favipiravir in Treating COVID-19 Patients: A Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Metabolism of Tirfipiravir: An In-depth Technical Guide
A Note on Nomenclature: The vast body of scientific literature focuses on the antiviral agent Favipiravir (also known as T-705) . Information regarding "Tirfipiravir" is sparse and appears primarily in patent literature, suggesting it may be a related but distinct compound or a developmental codename. This guide will focus on the extensively studied cellular uptake and metabolism of Favipiravir, which is presumed to be the compound of primary interest for researchers in this therapeutic area.
Executive Summary
Favipiravir is a broad-spectrum antiviral agent that exhibits potent activity against a range of RNA viruses. As a prodrug, its efficacy is contingent upon cellular uptake and subsequent metabolic activation to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This document provides a comprehensive overview of the cellular transport and metabolic pathways of Favipiravir, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Cellular Uptake
The precise mechanism of Favipiravir's entry into host cells is not fully elucidated in publicly available literature. However, as a nucleoside analog, it is hypothesized to be transported into the cytoplasm via one or more of the cell's native nucleoside transporter proteins. Once inside the cell, it becomes a substrate for the host cell's metabolic machinery.
Intracellular Metabolism and Mechanism of Action
The intracellular transformation of Favipiravir into its active antiviral form is a critical multi-step process mediated by host cell enzymes.
-
Step 1: Phosphoribosylation: Upon entering the cell, Favipiravir is recognized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phospho-ribosyl-1-pyrophosphate (PRPP) to Favipiravir, forming Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).[1][2]
-
Step 2: Phosphorylation: Cellular kinases then further phosphorylate Favipiravir-RMP to its active triphosphate form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3][4] The diphosphate intermediate, Favipiravir-RDP, is typically present at concentrations below the level of detection.
-
Mechanism of Action: The active metabolite, Favipiravir-RTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][3][4][5] By mimicking the natural purine nucleosides (GTP and ATP), it is incorporated into the nascent viral RNA strand.[2][3] This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of errors in the viral genome prevents the production of viable viral particles.[3]
Systemic Metabolism and Pharmacokinetics
Systemically, Favipiravir is primarily metabolized in the liver by aldehyde oxidase, and to a lesser extent by xanthine oxidase, into its inactive hydroxylated metabolite, T-705M1.[5] This metabolite is then predominantly cleared from the body via the kidneys.[5]
Quantitative Data
The following tables summarize key quantitative parameters related to the metabolism and activity of Favipiravir.
Table 1: In Vitro Activity and Metabolism
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Influenza Virus RdRp) | 341 nM | In vitro enzyme assay | |
| Accumulation of T-705 RTP | 3 to 320 pmol/10⁶ cells | Madin-Darby canine kidney (MDCK) cells (24h exposure to 1-1000 µM T-705) | [1][6] |
| Half-life of T-705 RTP decay | 5.6 ± 0.6 h | MDCK cells | [1] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Elimination Half-life | 2 to 5.5 hours | Human | [5] |
| Apparent Volume of Distribution | 15 - 20 L | Human | [5] |
| Plasma Protein Binding | 54% | Human | [5] |
| Bioavailability | ~97.6% | Human | [5] |
Experimental Protocols
Quantification of Intracellular T-705 RTP using HPLC
This protocol describes the methodology used to measure the intracellular concentration of the active metabolite of Favipiravir.
-
Cell Culture and Treatment: Madin-Darby canine kidney (MDCK) cells are cultured in appropriate media. For metabolism studies, cells are exposed to varying concentrations of Favipiravir (T-705) for specified time periods (e.g., 24 hours).[1][6]
-
Cell Lysis and Extraction: After incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed to release intracellular contents.
-
Sample Preparation: The cell lysate is treated to precipitate proteins and other macromolecules, leaving the small molecule metabolites in the supernatant.
-
HPLC Analysis: The supernatant containing the metabolites is injected into a strong anion exchange (SAX) high-performance liquid chromatography (HPLC) system.[6]
-
Detection: The eluent is monitored by a UV detector. T-705 RTP can be specifically detected at a wavelength of 360 nm, which distinguishes it from endogenous nucleotides like ATP that absorb at 254 nm.[6]
-
Quantification: The concentration of T-705 RTP is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of purified T-705 RTP.
Primer Extension Assay for RdRp Inhibition
This assay is used to investigate the mechanism of action of Favipiravir-RTP on viral RNA synthesis.[3]
-
Reaction Setup: A reaction mixture is prepared containing the viral RNA-dependent RNA polymerase (RdRp), a template RNA strand, a primer, and a mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
Addition of Inhibitor: Favipiravir-RTP (FTP) is added to the reaction mixture at various concentrations.
-
RNA Synthesis: The reaction is initiated and allowed to proceed for a set period, during which the RdRp synthesizes a new RNA strand complementary to the template.
-
Analysis of RNA Products: The reaction is stopped, and the resulting RNA products are separated by size using gel electrophoresis.
-
Interpretation: The length and quantity of the synthesized RNA strands are analyzed. A reduction in the amount of full-length product or the appearance of shorter products indicates inhibition of RNA synthesis or chain termination by Favipiravir-RTP.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular metabolic activation pathway of Favipiravir.
Caption: Experimental workflow for HPLC-based quantification.
References
- 1. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
Tirfipiravir (AV5124): A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirfipiravir, also known as AV5124, is an investigational antiviral agent that acts as a cap-dependent endonuclease inhibitor, targeting the replication of the influenza virus.[1][2] This technical guide provides a comprehensive overview of the available data on the stability and solubility of this compound and its active metabolite, AV5116. The information presented herein is intended to support research, drug development, and formulation activities.
Physicochemical Properties
At present, detailed public information regarding the physicochemical properties of this compound, such as its pKa, logP, and melting point, is limited. Further experimental characterization is required to fully elucidate these parameters.
Solubility Profile
Quantitative solubility data for this compound (AV5124) in a range of aqueous and organic solvents under varying pH and temperature conditions is not extensively available in the public domain. The following table summarizes the available qualitative information.
| Solvent System | Compound | Solubility | Reference |
| Aqueous Media | This compound (AV5124) | Data not available | |
| Organic Solvents | This compound (AV5124) | Data not available |
Note: The lack of comprehensive public solubility data represents a significant information gap. Researchers are advised to perform their own solubility studies to determine optimal solvent systems for their specific applications.
Stability Profile
This compound and its active metabolite AV5116 have been evaluated for their stability in various biological and simulated physiological fluids. The available data indicates good stability under the tested conditions.
Stability in Biological Matrices
| Matrix | Compound | Species | Stability (t½) | Reference |
| Plasma | AV5116 | Human, Rat, Mouse | High | [1] |
| Liver S9 Fractions | AV5116 | Human, Rat, Mouse | High | [1] |
Stability in Simulated Physiological Fluids
| Fluid | Compound | Stability (t½) | Reference |
| Simulated Gastric Fluid | This compound (AV5124) | > 14 hours | [1] |
| Simulated Intestinal Fluid | This compound (AV5124) | > 8.8 hours | [1] |
| Simulated Gastric Fluid | AV5116 | > 14 hours | [1] |
| Simulated Intestinal Fluid | AV5116 | > 8.8 hours | [1] |
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. As of the latest available information, comprehensive forced degradation studies for this compound (AV5124) under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have not been published in the public domain. This represents a critical data gap for formulation development and regulatory submissions.
Experimental Protocols
Detailed experimental protocols for the stability studies cited above are not fully described in the primary literature but are stated to be based on established methods. The supplementary information for the key study provides some additional details.
In Vitro Stability in Plasma and Liver S9 Fractions
The stability of AV5116 was assessed in plasma and liver S9 fractions from humans, rats, and mice. While the specific concentrations and incubation times are not detailed, such studies typically involve incubating the compound with the biological matrix at 37°C and monitoring its disappearance over time using an appropriate analytical method, such as LC-MS.
Stability in Simulated Gastric and Intestinal Fluids
The stability of this compound (AV5124) and AV5116 was evaluated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). These experiments are generally performed by dissolving the compound in the respective fluid and incubating at 37°C. Aliquots are withdrawn at various time points and analyzed to determine the remaining concentration of the parent compound.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is converted to its active metabolite, AV5116. AV5116 inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for its own mRNA synthesis. By blocking this crucial step, this compound effectively halts viral replication.[3][4]
Caption: Mechanism of action of this compound (AV5124).
Experimental Workflow for Stability Assessment
The following diagram illustrates a general workflow for assessing the stability of a pharmaceutical compound like this compound.
Caption: General workflow for stability assessment of this compound.
Conclusion
This compound (AV5124) and its active metabolite AV5116 demonstrate promising stability in in vitro biological and simulated physiological environments, which supports their potential for further development as an oral antiviral agent. However, a significant lack of publicly available data on the quantitative solubility and forced degradation of this compound remains. Comprehensive studies to address these knowledge gaps are essential for the successful formulation, development, and regulatory approval of this promising influenza therapeutic.
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assays of Favipiravir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has demonstrated potent in vitro activity against a range of RNA viruses.[1][2][3] Initially approved for the treatment of influenza in Japan, its mechanism of action and broad applicability have led to its investigation against other significant viral pathogens.[3][4][5] This document provides detailed application notes and protocols for conducting in vitro antiviral assays to evaluate the efficacy of Favipiravir.
Mechanism of Action
Favipiravir is a prodrug that is administered in an inactive form.[5][6] Intracellularly, it undergoes phosphoribosylation to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5][6][7] Favipiravir-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[8][4][5][6][7] By mimicking purine nucleosides, Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to two primary inhibitory effects: chain termination, which halts further elongation of the viral RNA, and lethal mutagenesis, where the incorporation of the drug induces a high rate of mutations in the viral genome, resulting in non-viable viral progeny.[4][6][9] This selective targeting of the viral RdRp, which is not present in mammalian cells, contributes to the drug's antiviral activity.[4]
Figure 1: Mechanism of action of Favipiravir.
Quantitative Data Summary
The in vitro antiviral activity of Favipiravir is typically quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | > 6369 | > 283 |
| Influenza B | MDCK | Plaque Reduction | 0.25 - 0.57 | > 6369 | > 11174 |
| Influenza C | MDCK | Plaque Reduction | 0.19 - 0.36 | > 6369 | > 17692 |
| SARS-CoV-2 | Vero E6 | CPE Inhibition | 61.88 | > 400 | > 6.46 |
| SARS-CoV-2 | Vero E6 | Not Specified | 94.2 (29.9 µg/mL) | 2862 (449.6 µg/mL) | ~30.4 |
Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols
Plaque Reduction Assay
This assay is a gold-standard method for quantifying the effect of an antiviral compound on infectious virus production.
Materials:
-
Confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well or 12-well plates.[1]
-
Virus stock of known titer.
-
Favipiravir stock solution (dissolved in an appropriate solvent, e.g., DMSO).
-
Cell culture medium (e.g., MEM) with and without serum.
-
Overlay medium (e.g., containing agarose or methylcellulose).
-
Fixative solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., crystal violet).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Cell Seeding: Seed the plates with host cells to achieve a confluent monolayer on the day of the experiment.[10]
-
Compound Preparation: Prepare serial dilutions of Favipiravir in serum-free cell culture medium.
-
Virus Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well). Incubate for 1-2 hours to allow for viral adsorption.[10]
-
Compound Addition: After the incubation period, remove the virus inoculum and add the different concentrations of Favipiravir.[11]
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, ensuring that only localized plaques are formed.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line for a period that allows for plaque formation (typically 2-3 days).[10]
-
Fixation and Staining: After incubation, fix the cells with the fixative solution and then stain with the staining solution. Gently wash the wells with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well. The EC50 is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the virus control.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero E6 cells for SARS-CoV-2) in 96-well plates.[12]
-
Virus stock of known titer.
-
Favipiravir stock solution.
-
Cell culture medium.
-
Cell viability stain (e.g., neutral red or crystal violet).[11][13]
-
Spectrophotometer.
Protocol:
-
Cell Seeding: Seed 96-well plates with host cells and incubate until a confluent monolayer is formed.[12]
-
Compound Preparation: Prepare serial dilutions of Favipiravir in cell culture medium directly in the 96-well plates or in a separate plate for transfer.[12]
-
Virus Infection: Add a pre-determined amount of virus to the wells containing the diluted compound and cells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[13]
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration until the virus control wells show significant CPE (typically 80-100%).[12]
-
Staining: Remove the medium and stain the cells with a viability stain. The stain will only be taken up by viable cells.
-
Quantification: After a washing step, the incorporated dye is solubilized, and the absorbance is read using a spectrophotometer.[12] The EC50 is the concentration of Favipiravir that protects 50% of the cells from the cytopathic effects of the virus.
Cytotoxicity Assay
This assay is crucial for determining the concentration of the compound that is toxic to the host cells and is performed in parallel with the antiviral assays.
Materials:
-
Confluent monolayer of the same cells used in the antiviral assays in 96-well plates.
-
Favipiravir stock solution.
-
Cell culture medium.
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo).
Protocol:
-
Cell Seeding: Seed 96-well plates with host cells and incubate to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of Favipiravir to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assays.
-
Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay kit.
-
CC50 Calculation: The CC50 is the concentration of Favipiravir that reduces cell viability by 50% compared to the untreated cell control.
Experimental Workflow Visualization
References
- 1. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir in Therapy of Viral Infections [mdpi.com]
- 5. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Navi Mumbai [sterispharma.com]
- 6. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. pblassaysci.com [pblassaysci.com]
Protocol for In Vitro Efficacy Testing of Tirfipiravir (Favipiravir, T-705) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirfipiravir (also known as Favipiravir or T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] Its mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[1][2][3] this compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), which then acts as a substrate for the viral RdRp.[3][4] The incorporation of this compound-RTP into the nascent viral RNA chain can lead to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.[2][4][5] This document provides detailed protocols for testing the in vitro efficacy of this compound in cell culture, including methods for assessing its antiviral activity and cytotoxicity.
Mechanism of Action
This compound's antiviral activity is initiated by its conversion into the active triphosphate form, this compound-RTP, by host cell enzymes. This active metabolite then competes with natural purine nucleosides for incorporation into the growing viral RNA strand by the viral RdRp. The two primary proposed mechanisms for its antiviral effect are:
-
Chain Termination: The incorporation of this compound-RTP into the viral RNA can prevent further elongation of the RNA strand.[3]
-
Lethal Mutagenesis: The integration of this compound-RTP can induce a high rate of mutations in the viral genome, leading to the production of non-viable virus particles.[2][4]
Figure 1: Mechanism of action of this compound.
Data Presentation
The antiviral activity and cytotoxicity of this compound are typically quantified by its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A (H1N1) | MDCK | 0.08 - 17 | >1000 | >58.8 - >12500 | [6] |
| Influenza B | MDCK | 0.25 - 0.57 | >1000 | >1754 - >4000 | [6] |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | |
| Human Coronavirus NL63 | Caco-2 | 0.6203 | >1000 | >1612 | |
| Rift Valley Fever Virus | Vero | 10 (µg/mL) | Not specified | Not specified | [6] |
| Junin Virus | Vero | 5.0 - 6.0 (µg/mL) | Not specified | Not specified | |
| Lassa Virus | Vero | 11.0 (µg/mL) | Not specified | Not specified |
Experimental Protocols
Cell and Virus Culture
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus studies, while Vero E6 cells are suitable for a wide range of viruses, including coronaviruses.
-
Culture Conditions: Maintain cell lines in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Propagation: Propagate virus stocks in appropriate cell lines. For influenza virus in MDCK cells, supplement the infection medium with 1 µg/mL TPCK-trypsin. Harvest virus when significant cytopathic effect (CPE) is observed, and titrate the virus stock using a plaque assay or TCID50 assay.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 1000 µM.
-
Remove the culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium containing the same concentration of DMSO as the highest drug concentration as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Figure 3: Plaque reduction assay workflow.
Materials:
-
6- or 12-well cell culture plates
-
Virus stock of known titer
-
This compound stock solution
-
Infection medium (serum-free medium, with TPCK-trypsin for influenza)
-
Overlay medium (e.g., 2x MEM containing 2% FBS and 1.2% Avicel or 1% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Seed cells in 6- or 12-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the virus in infection medium to yield approximately 100 plaque-forming units (PFU) per well.
-
Remove the growth medium from the cells and wash once with PBS.
-
Inoculate the cells with 200 µL (for 12-well) or 400 µL (for 6-well) of the virus dilution and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
During the incubation, prepare the overlay medium containing serial dilutions of this compound.
-
After the 1-hour incubation, remove the virus inoculum and add 1 mL (for 12-well) or 2 mL (for 6-well) of the overlay medium containing the different concentrations of this compound.
-
Incubate the plates at 37°C for 2-3 days, or until plaques are visible.
-
Fix the cells by adding formalin and incubating for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
The EC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).
Viral RNA Quantification (RT-qPCR)
This method quantifies the amount of viral RNA produced in the presence of this compound.
Materials:
-
24- or 48-well cell culture plates
-
Virus stock
-
This compound stock solution
-
RNA extraction kit
-
RT-qPCR master mix
-
Virus-specific primers and probe
-
Real-time PCR instrument
Procedure:
-
Seed cells in 24- or 48-well plates and incubate overnight.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1 in the presence of serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Harvest the cell culture supernatant or cell lysate.
-
Extract viral RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step or two-step RT-qPCR using virus-specific primers and a probe.
-
The amount of viral RNA is quantified relative to a standard curve of a known quantity of viral RNA or by the ΔΔCt method using a housekeeping gene for normalization.
-
The EC50 is the concentration of this compound that reduces the viral RNA level by 50% compared to the virus control.
Advanced Protocols
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral replication cycle that is inhibited by this compound.[7][8][9] The drug is added at different time points before, during, and after viral infection. By comparing the antiviral activity at different addition times, it is possible to pinpoint whether the drug targets early events (entry), replication, or late events (assembly and release). For this compound, which targets viral RNA replication, its inhibitory effect is expected to be most potent when added during the replication phase.[2]
Resistance Selection and Characterization
To investigate the potential for viral resistance to this compound, viruses can be serially passaged in cell culture in the presence of increasing concentrations of the drug.[10][11][12] Once a resistant phenotype is observed (i.e., the virus can replicate at higher drug concentrations), the viral genome is sequenced to identify mutations that may confer resistance.[12] These mutations are often found in the viral RdRp gene.[10][12]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity. The selection of appropriate cell lines, viral strains, and assay methods is critical for obtaining reliable and reproducible data. These in vitro studies are an essential first step in the preclinical development of this compound and other antiviral candidates.
References
- 1. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 6. researchgate.net [researchgate.net]
- 7. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
Tirfipiravir (Favipiravir) Application Notes for Plaque Reduction Neutralization Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tirfipiravir, also known as Favipiravir (T-705), in plaque reduction neutralization tests (PRNT) to determine its antiviral efficacy. The provided protocols and data are intended to assist in the research and development of antiviral therapies.
Introduction
This compound (Favipiravir) is a potent antiviral agent that functions as a prodrug.[1] Intracellularly, it is converted to its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][2] This mechanism of action makes it effective against a broad spectrum of RNA viruses, including influenza viruses.[3][4] The plaque reduction neutralization test (PRNT) is a standard immunological assay used to quantify the in vitro antiviral activity of a compound by measuring the reduction in viral plaque formation in the presence of the drug.[5][6]
Data Presentation
The following tables summarize the 50% effective concentration (EC₅₀) of Favipiravir against various influenza A and B virus strains, as determined by plaque reduction assays conducted in Madin-Darby canine kidney (MDCK) cells.
Table 1: Antiviral Activity of Favipiravir against Seasonal Influenza A and B Viruses
| Virus Strain | Subtype | Oseltamivir Resistance | Favipiravir EC₅₀ (µM) | Favipiravir EC₅₀ (µg/ml) |
| A/Luhansk/18/2008 | H1N1 | Resistant (H275Y) | 2.93 | 0.46 |
| A/Bethesda/956/2006 | H3N2 | Resistant | 1.21 | 0.19 |
| B/Florida/4/2006 | (Yamagata lineage) | Sensitive | 0.57 | 0.09 |
| B/Malaysia/2506/2004 | (Victoria lineage) | Sensitive | 5.3 | 0.83 |
Data extracted from a study on the in vitro antiviral activity of Favipiravir.[7]
Table 2: Antiviral Activity of Favipiravir against Avian and Pandemic Influenza A Viruses
| Virus Strain | Subtype | Oseltamivir Resistance | Favipiravir EC₅₀ (µM) | Favipiravir EC₅₀ (µg/ml) |
| A/Vietnam/HN30408/2005 | H5N1 | Resistant (H274Y) | 1.27 | 0.2 |
| A/chicken/NY/13142-5/94 | H7N2 | Not specified | Not specified | Not specified |
| A/swine/Texas/4199-2/98 | H3N2 | Not specified | Not specified | Not specified |
| A/California/04/2009 | H1N1pdm09 | Sensitive | 0.19 - 22.48 | 0.03 - 3.53 |
Data extracted from a study on the in vitro antiviral activity of Favipiravir.[5][6][7]
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for this compound (Favipiravir)
This protocol is adapted from standard PRNT methodologies and is suitable for determining the antiviral activity of this compound against influenza viruses.
Materials:
-
Cells: Madin-Darby canine kidney (MDCK) cells
-
Viruses: Influenza A or B virus strains of interest
-
Compound: this compound (Favipiravir) stock solution
-
Media:
-
Cell growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Infection medium (e.g., DMEM with 1% BSA, 1% penicillin-streptomycin, and TPCK-trypsin)
-
-
Overlay Medium: Infection medium containing 1.2% Avicel® or other suitable overlay
-
Fixative: 10% buffered formalin
-
Stain: 0.1% crystal violet solution
-
Plates: 6-well or 12-well cell culture plates
-
Incubator: 37°C, 5% CO₂
Procedure:
-
Cell Seeding:
-
Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Compound Dilution:
-
Prepare a series of dilutions of this compound in infection medium. The concentration range should be selected to bracket the expected EC₅₀ value. A common starting range is 0.01 µM to 100 µM.
-
-
Virus Preparation and Neutralization:
-
Dilute the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Mix equal volumes of each this compound dilution with the diluted virus.
-
Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubate the virus-drug mixtures for 1 hour at 37°C to allow for neutralization.
-
-
Infection of Cell Monolayer:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Aspirate the PBS and inoculate the cells with the virus-drug mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
After the adsorption period, aspirate the inoculum from the wells.
-
Gently add the overlay medium to each well. The overlay restricts the spread of the virus, ensuring the formation of distinct plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques have formed in the virus control wells.
-
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells by adding 10% buffered formalin to each well and incubating for at least 30 minutes.
-
Aspirate the formalin and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the EC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%, using a suitable dose-response curve fitting software.
-
Mandatory Visualizations
Mechanism of Action of this compound (Favipiravir)
Caption: Mechanism of action of this compound (Favipiravir).
Experimental Workflow for Plaque Reduction Neutralization Test
Caption: Workflow for this compound PRNT assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 3. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Animal Models for Evaluating Tirfipiravir Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirfipiravir, also widely known as Favipiravir (T-705), is a potent antiviral agent with a broad spectrum of activity against numerous RNA viruses. Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis of the viral genome.[1][2][3] The evaluation of this compound's efficacy in vivo relies on robust and well-characterized animal models that mimic key aspects of human viral diseases. This document provides detailed application notes and protocols for utilizing established animal models to assess the antiviral efficacy of this compound and its analogs, such as T-1106.
Mechanism of Action
This compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][4] This active metabolite acts as a purine nucleotide analog, which is incorporated into the nascent viral RNA strand by the viral RdRp.[1][2] This incorporation does not immediately terminate chain elongation but instead induces a high rate of mutations in the viral genome, a process known as lethal mutagenesis.[1][2] This accumulation of errors ultimately results in the production of non-viable virus particles, thereby inhibiting viral replication.[1]
Mechanism of action of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound. The most commonly used and well-validated models are the Syrian hamster and specific strains of mice, particularly those deficient in the type I interferon response (e.g., IFNAR-/- mice).
Syrian Hamster (Mesocricetus auratus) Model
The Syrian hamster is a widely used model for various viral infections, including those caused by Arenaviruses, Bunyaviruses, and Coronaviruses.[5] This model often recapitulates key features of human disease, such as high viral replication in target organs and clinical signs of illness.
Mouse Models
Standard laboratory mice can be resistant to some human viruses. Therefore, immunocompromised strains are often necessary.
-
IFNAR-/- Mice: These mice lack the receptor for type I interferons, making them highly susceptible to a wide range of viruses. This model is particularly useful for viruses that are otherwise non-lethal in wild-type mice.
-
SCID Mice: Severe combined immunodeficiency (SCID) mice lack functional B and T lymphocytes, rendering them highly susceptible to viral infections and suitable for evaluating antiviral efficacy.[6]
Efficacy Data Summary
The following tables summarize quantitative data from key studies evaluating the efficacy of this compound (Favipiravir/T-705) and its analog T-1106 in various animal models.
Table 1: Efficacy of this compound (Favipiravir/T-705) in the Syrian Hamster Model
| Virus | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| Pichinde Virus (PICV) | 100 mg/kg/day | Survival Rate | 100% survival | [7] |
| Pichinde Virus (PICV) | 50 mg/kg/day | Survival Rate | 80% survival | [7] |
| Pichinde Virus (PICV) | 25 mg/kg/day | Survival Rate | 70% survival | [7] |
| SARS-CoV-2 | 1390 mg/kg/day (75 mg/day) | Lung Viral Titer | Significant reduction | [5] |
| SARS-CoV-2 | 670 mg/kg/day (37.5 mg/day) | Lung Viral Titer | Significant reduction | [5] |
Table 2: Efficacy of this compound Analog (T-1106) in the Syrian Hamster Model
| Virus | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| Pichinde Virus (PICV) | 100 mg/kg/day | Survival Rate | 40% survival | [7] |
| Pichinde Virus (PICV) | 50 mg/kg/day | Survival Rate | 40% survival | [7] |
| Pichinde Virus (PICV) | 25 mg/kg/day | Survival Rate | 20% survival | [7] |
Table 3: Efficacy of this compound (Favipiravir/T-705) in Mouse Models
| Mouse Strain | Virus | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| BALB/c | Ebinur Lake Virus | 300 mg/kg/day | Survival Time | Extended median survival by 2 days | [8] |
| BALB/c | Ebinur Lake Virus | 300 mg/kg/day | Serum Viral Titer | 10- to 100-fold reduction | [8] |
| IFNAR-/- | Crimean-Congo Hemorrhagic Fever Virus | 15, 30, and 300 mg/kg/day | Survival Rate | 100% survival | [9] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in hamster and mouse models. These should be adapted based on the specific virus, research question, and institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
General experimental workflow for in vivo efficacy studies.
Protocol 1: Syrian Hamster Model for SARS-CoV-2
1. Animal Husbandry:
-
Source: 3-week-old female Syrian hamsters (e.g., Janvier Labs).[5]
-
Housing: Maintained in appropriate biocontainment level (e.g., BSL-3 for SARS-CoV-2) in accordance with institutional and national guidelines.[5]
-
Acclimatization: Allow animals to acclimate for at least one week prior to the experiment.
2. Virus:
-
Strain: A well-characterized strain of SARS-CoV-2.
-
Inoculum: Prepare viral dilutions in a suitable medium (e.g., DMEM). The inoculum dose can range from 10^4 to 10^6 TCID50.[5]
3. This compound Formulation and Dosing:
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Doses can range from approximately 340 to 1390 mg/kg/day, administered intraperitoneally (IP) or by oral gavage, often divided into multiple doses per day (e.g., three times a day).[5]
4. Experimental Design:
-
Groups:
-
Group 1: Vehicle control (infected, no treatment).
-
Group 2: this compound treatment (infected, treated).
-
(Optional) Group 3: Mock-infected control (uninfected, vehicle).
-
-
Infection: Anesthetize hamsters and intranasally inoculate with the prepared virus stock.[5]
-
Treatment: Initiate treatment at a specified time point relative to infection (e.g., pre-infection, at the time of infection, or post-infection).[5] Administer the drug for a defined duration (e.g., 3-5 days).
5. Efficacy Evaluation:
-
Clinical Monitoring: Record body weight and clinical signs of disease daily.
-
Viral Load Quantification: At predetermined time points post-infection (e.g., 3 days post-infection), euthanize a subset of animals and collect lungs and other relevant tissues.[5] Homogenize tissues and quantify viral load using:
-
TCID50 Assay: To determine infectious virus titers.
-
RT-qPCR: To quantify viral RNA copies.[5]
-
-
Histopathology: Collect tissues for histopathological analysis to assess tissue damage.
-
Survival: Monitor a cohort of animals for the entire study duration to assess survival rates.
Protocol 2: IFNAR-/- Mouse Model for Bunyavirus Infection
1. Animal Husbandry:
-
Source: IFNAR-/- mice on a suitable genetic background (e.g., C57BL/6).
-
Housing: Maintained in appropriate biocontainment facilities.
-
Acclimatization: Acclimatize animals for at least one week.
2. Virus:
-
Strain: A specific strain of the Bunyavirus of interest (e.g., Ebinur Lake Virus, Crimean-Congo Hemorrhagic Fever Virus).
-
Inoculum: Prepare viral dilutions in a suitable medium.
3. This compound Formulation and Dosing:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle.
-
Dosing: Doses can range from 15 to 300 mg/kg/day, typically administered intraperitoneally (IP) or by oral gavage, often in two daily doses.[8][9]
4. Experimental Design:
-
Groups:
-
Group 1: Vehicle control (infected, no treatment).
-
Group 2: this compound treatment (infected, treated).
-
(Optional) Group 3: Mock-infected control (uninfected, vehicle).
-
-
Infection: Inoculate mice via the appropriate route for the specific virus (e.g., intraperitoneal, subcutaneous).
-
Treatment: Begin treatment at a defined time relative to infection and continue for a specified duration.
5. Efficacy Evaluation:
-
Clinical Monitoring: Monitor body weight, clinical signs, and survival daily.
-
Viremia: Collect blood samples at various time points to quantify viral titers in the serum.[8]
-
Tissue Viral Load: At the study endpoint or at specific time points, collect organs (e.g., liver, spleen, brain) to determine viral load by TCID50 assay or RT-qPCR.
-
Biochemical Analysis: Analyze serum for markers of organ damage (e.g., liver enzymes).
-
Histopathology: Perform histopathological examination of key organs.
Conclusion
The Syrian hamster and IFNAR-/- mouse models are valuable tools for the preclinical evaluation of this compound's antiviral efficacy. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies. Careful consideration of the specific virus, animal model, dosing regimen, and relevant endpoints is crucial for obtaining meaningful and translatable results in the development of this compound as a broad-spectrum antiviral therapeutic.
References
- 1. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of favipiravir (T-705) and T-1106 pyrazine derivatives in phlebovirus disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening Assays of Tirfipiravir Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Tirfipiravir (also known as Favipiravir or T-705) analogs. This compound is a broad-spectrum antiviral agent that acts as an inhibitor of RNA-dependent RNA polymerase (RdRp).[1][2] The following protocols are designed to facilitate the identification and characterization of novel this compound analogs with potent antiviral activity and favorable safety profiles.
Mechanism of Action
This compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][3] T-705-RTP mimics a purine nucleotide and is incorporated into the nascent viral RNA strand by the viral RdRp. This incorporation leads to non-viable virus production through lethal mutagenesis, where the viral polymerase erroneously incorporates nucleotides opposite the T-705 analog, leading to an accumulation of mutations that exceeds the error threshold for viral viability.[4]
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its key analogs, T-1105 and T-1106. This data is essential for comparing the potency and therapeutic index of these compounds.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound (T-705) | Influenza A (H1N1) | MDCK | 0.04 - 17.05 | >1000 | >58 | [4][5] |
| Influenza B | MDCK | 0.09 - 0.48 | >1000 | >2083 | [6] | |
| Influenza C | MDCK | 0.03 - 0.06 | >1000 | >16667 | [6] | |
| Dengue Virus (DENV) | Vero | ~105 | >1000 | >9.5 | [1] | |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [3] | |
| T-1105 | Dengue Virus (DENV) | Vero | 21 ± 0.7 | >1000 | >47.6 | [1] |
| Chikungunya Virus (CHIKV) | Vero | - | - | 2-5 fold higher activity than T-705 | [1] | |
| T-1106 | Dengue Virus (DENV) | Vero | 113 ± 11 | >1000 | >8.8 | [1] |
| Yellow Fever Virus (YFV) | Vero | >369 | - | - | [7] |
Experimental Protocols
High-Throughput Cytopathic Effect (CPE) Reduction Assay
This cell-based assay is a fundamental method for screening antiviral compounds. It measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero E6 cells for various RNA viruses).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus stock with a known titer.
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., MTS reagent, Neutral Red).
-
Plate reader capable of measuring absorbance.
Protocol:
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a series of 2-fold or 3-fold dilutions of the this compound analogs in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a positive control (e.g., this compound) and a negative control (vehicle, e.g., DMSO).
-
After 24 hours of cell incubation, remove the old medium and add 100 µL of the compound dilutions to the appropriate wells.
-
For cytotoxicity assessment (CC50), prepare a parallel plate with the same compound dilutions but without virus infection.
-
-
Virus Infection:
-
Dilute the virus stock in cell culture medium to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01).
-
Add 100 µL of the diluted virus to each well, except for the cell control and cytotoxicity wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
Quantification of Cell Viability:
-
After the incubation period, visually inspect the plates for CPE.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).
-
Plot the percentage of inhibition of CPE versus the compound concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC50).
-
Similarly, calculate the 50% cytotoxic concentration (CC50) from the uninfected plate.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising therapeutic window.
-
Fluorescence-Based RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This is a cell-free, biochemical assay that directly measures the inhibition of the viral RdRp enzyme activity. It is a valuable tool for mechanistic studies and for identifying compounds that directly target the viral polymerase.
Materials:
-
Purified recombinant viral RdRp enzyme.
-
RNA template and primer (one of which is fluorescently labeled, e.g., with FAM).
-
Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP).
-
Triphosphate forms of this compound analogs (or the prodrugs with an in vitro phosphorylation system).
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
384-well black, low-volume plates.
-
Fluorescence plate reader capable of measuring fluorescence polarization or intensity.
Protocol:
-
Reagent Preparation:
-
Dilute the purified RdRp enzyme to the desired concentration in the assay buffer.
-
Prepare a mixture of the fluorescently labeled RNA template and primer.
-
Prepare a mixture of rNTPs.
-
Prepare serial dilutions of the triphosphate forms of the this compound analogs.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well in this order:
-
Assay buffer.
-
This compound analog triphosphate dilution (or vehicle control).
-
RdRp enzyme.
-
RNA template/primer mix.
-
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Reaction and Incubation:
-
Initiate the polymerase reaction by adding the rNTP mixture to each well.
-
Incubate the plate at the optimal temperature for the RdRp enzyme (e.g., 30-37°C) for a specific duration (e.g., 60-120 minutes).
-
-
Fluorescence Measurement:
-
Fluorescence Polarization (FP) Method:
-
Stop the reaction by adding a solution with a high salt concentration (e.g., 4.5 M NaCl).
-
Measure the fluorescence polarization. An increase in polarization indicates the formation of a larger double-stranded RNA product, signifying polymerase activity. Inhibition of the polymerase will result in a lower polarization signal.
-
-
Intercalating Dye Method:
-
Stop the reaction by adding EDTA.
-
Add a dsRNA-specific intercalating dye (e.g., PicoGreen).
-
Measure the fluorescence intensity. An increase in fluorescence indicates the formation of dsRNA. Inhibition of the polymerase will result in a lower fluorescence signal.
-
-
-
Data Analysis:
-
Calculate the percentage of RdRp inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the compound concentration and use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50).
-
Logical Relationships in the Screening Cascade
The screening of this compound analogs typically follows a hierarchical approach, starting with broad, cell-based assays and progressing to more specific, mechanistic assays for hit validation and characterization.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Formulation of Tirfipiravir
Note on Compound Name: Information regarding "Tirfipiravir" is limited in publicly available scientific literature. The following application notes and protocols have been developed based on data for "Favipiravir" (also known as T-705), a structurally and functionally similar antiviral agent.[1][2][3][4] Researchers should validate these protocols for this compound specifically.
Introduction
This compound is a novel antiviral agent with potential activity against a broad range of RNA viruses, including influenza viruses and coronaviruses. As a nucleoside analog, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[1][2][3][4][5] This document provides detailed guidelines for the preparation and formulation of this compound for use in preclinical research settings, including both in vitro and in vivo studies.
Mechanism of Action: Inhibition of Viral RdRp
This compound is a prodrug that requires intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][3] This active metabolite mimics purine nucleosides and is incorporated into the nascent viral RNA strand by the RdRp.[1] This incorporation can lead to two primary antiviral effects:
-
Chain Termination: The presence of this compound-RTP in the growing RNA chain can halt further elongation, effectively terminating viral genome replication.[1]
-
Lethal Mutagenesis: The incorporation of this compound-RTP can introduce mutations into the viral genome at a high frequency.[6][7][8][9][10] This accumulation of errors, known as lethal mutagenesis, results in non-viable viral progeny.[6][7][8][9]
Mechanism of action of this compound.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is critical for preparing appropriate formulations for preclinical studies.
| Property | Data |
| Molecular Formula | C₅H₄FN₃O₂ |
| Molecular Weight | 157.1 g/mol |
| Appearance | White to light yellow powder |
| Solubility | Organic Solvents: - DMSO: ~30 mg/mL[11][12]- Ethanol: Soluble[13]- Dimethylformamide (DMF): Soluble[13]Aqueous Solvents: - Water: Sparingly soluble[13]- PBS: Solubility can be enhanced with co-solvents[14] |
| pKa | 5.1 (weak acid)[15] |
Formulation Protocols for Preclinical Studies
For in vitro assays, this compound is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then further diluted in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10-30 mg/mL. For example, to prepare a 10 mM stock solution, reconstitute 2 mg of this compound in 1.27 mL of DMSO.[11]
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C for up to 3 months to prevent degradation from repeated freeze-thaw cycles.[11]
-
When preparing working concentrations for cell-based assays, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
For oral administration in animal models such as mice or hamsters, this compound can be formulated as a suspension or a solution.[16][17]
Example Formulation (Suspension):
This formulation is suitable for delivering a specific dose of this compound via oral gavage.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 0.5% CMC vehicle by dissolving carboxymethylcellulose in sterile water.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension at the desired final concentration.
-
Store the suspension at 4°C and use within a validated stability period. Shake well before each administration.
Example Formulation (Solution for Higher Doses):
For higher concentrations that may be difficult to achieve in a simple suspension, a more complex vehicle can be used.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween80
-
Sterile water
Protocol (for a 1.55 mg/mL solution): [18]
-
Prepare a stock solution of this compound in DMSO (e.g., 31 mg/mL).
-
For a 1 mL final volume, mix 50 µL of the this compound DMSO stock with 400 µL of PEG300.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile water to bring the final volume to 1 mL.
-
This solution should be prepared fresh for immediate use.[18]
In Vitro Antiviral Efficacy Protocol: Plaque Reduction Assay
This protocol outlines a standard method for determining the half-maximal effective concentration (EC₅₀) of this compound against a virus of interest.
Workflow for an in vitro plaque reduction assay.
Materials:
-
Confluent monolayers of a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.[19][20]
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Trypsin (for certain viruses like influenza).[20]
-
Semi-solid overlay medium (e.g., 2x culture medium mixed 1:1 with 1.2% agar).
-
Fixative solution (e.g., 10% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Protocol:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.
-
Drug Dilution: Prepare a series of 2-fold dilutions of the this compound stock solution in serum-free culture medium to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.[19]
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared this compound dilutions to the respective wells. Include a "no drug" control (vehicle only) and a "no virus" control.
-
Overlay: Add an equal volume of the semi-solid overlay medium to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the "no drug" control wells.
-
Staining and Analysis:
-
Fix the cells by adding the fixative solution and incubating for at least 30 minutes.
-
Remove the agar overlay and the fixative.
-
Stain the cell monolayers with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the "no drug" control. Plot the percentage of inhibition against the drug concentration and determine the EC₅₀ value using non-linear regression analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for Favipiravir, which can serve as a starting point for studies with this compound.
Table 1: In Vitro Antiviral Activity of Favipiravir
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | [19] |
| Influenza B | MDCK | Plaque Reduction | 0.25 - 0.57 | [18] |
| Influenza C | MDCK | Plaque Reduction | 0.19 - 0.36 | [18] |
| SARS-CoV-2 | Vero E6 | Antiviral Activity | ~12.7 (2 mg/mL) | [14] |
Table 2: In Vivo Dosage Regimens for Favipiravir
| Animal Model | Virus | Route of Administration | Dosage Regimen | Outcome | Reference |
| Mouse | Influenza | Oral | 100 mg/kg/day | Reduced pulmonary viral load | [21] |
| Hamster | Hantavirus | Oral | 100 mg/kg, twice daily | Significantly reduced viral and antigen load | [16] |
| Hamster | SARS-CoV-2 | Oral | ~700-1400 mg/kg/day (TID) | Reduced viral replication in the lungs | [17] |
Conclusion
These application notes provide a comprehensive guide for the formulation and preclinical evaluation of this compound, based on the well-established data for the analogous compound, Favipiravir. Researchers should use this information as a foundation for developing and validating their specific experimental protocols. Careful consideration of the compound's physicochemical properties is essential for successful formulation and obtaining reliable results in both in vitro and in vivo studies.
References
- 1. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Vadodara [sterispharma.com]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Favipiravir: the hidden threat of mutagenic action - Zhirnov - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 11. T-705 (Favipiravir) | Cell Signaling Technology [cellsignal.com]
- 12. bio-gems.com [bio-gems.com]
- 13. New Analytical Methods for the Determination of New Anti-Viral Drug Favipiravir: A Potential Therapeutic Drug Against Covid-19 Virus, in Bulk and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Basis to Aid Crisis: Favipiravir Oral Solution for Hospital Compounding During COVID-19 Drug Shortage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hantavirus pulmonary syndrome - Wikipedia [en.wikipedia.org]
- 17. scispace.com [scispace.com]
- 18. selleckchem.com [selleckchem.com]
- 19. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tirfipiravir in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tirfipiravir is an investigational antiviral agent with potential therapeutic applications. To support pharmacokinetic and pharmacodynamic studies, a robust and reliable method for the quantification of this compound in biological matrices such as plasma is essential. This application note provides a detailed protocol for the determination of this compound concentration in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of similar antiviral compounds and offers high sensitivity and selectivity.
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of this compound and an internal standard (IS) on a C18 reverse-phase column. The analytes are then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from approximately 10 to 10,000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 2000, and 7500 ng/mL).[1]
Sample Preparation
-
Aliquot 200 µL of plasma sample (blank, CS, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 15,000 x g for 15 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | A compatible HPLC system (e.g., Shimadzu, Waters) |
| Column | Shim-pack GWS C18 (150 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid and 0.08% ammonia in water |
| Mobile Phase B | 0.1% Formic acid and 0.08% ammonia in methanol:acetonitrile (4:1, v/v) |
| Flow Rate | 0.5 mL/min (example, to be optimized) |
| Injection Volume | 5 µL (example, to be optimized) |
| Column Temperature | 40 °C (example, to be optimized) |
| Gradient Elution | Time (min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | A compatible triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by infusing this compound and IS standard solutions |
| Ion Source Temp. | To be optimized |
| Desolvation Gas Flow | To be optimized |
| Collision Gas | Argon |
| Dwell Time | To be optimized |
Data Presentation
The following table summarizes typical validation parameters for a bioanalytical method of this nature, based on data for similar antiviral compounds.[1][2]
Table 3: Summary of Method Validation Parameters (Hypothetical for this compound)
| Parameter | Result |
| Linearity Range | 10 - 10,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | |
| LLOQ QC | < 20% |
| Low, Medium, High QC | < 15% |
| Inter-day Precision (%CV) | |
| LLOQ QC | < 20% |
| Low, Medium, High QC | < 15% |
| Accuracy (% Bias) | |
| LLOQ QC | Within ±20% |
| Low, Medium, High QC | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. This protocol, once validated specifically for this compound, will be a valuable tool for researchers and drug development professionals in conducting pharmacokinetic and other preclinical and clinical studies. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest accuracy and precision.
References
- 1. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]
- 2. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Research: Favipiravir and Triazavirin
A Note on "Tirfipiravir": Initial searches for "this compound" did not yield relevant results, suggesting a possible misspelling. Based on the similarity of the name to known antiviral agents, this document focuses on two broad-spectrum antiviral compounds: Favipiravir (also known as T-705 or Avigan) and Triazavirin (also known as Riamilovir). These notes are intended for researchers, scientists, and drug development professionals investigating the in vitro efficacy of these antiviral agents.
Favipiravir: A Potent Inhibitor of Viral RNA-Dependent RNA Polymerase
Favipiravir is a broad-spectrum antiviral agent that selectively and potently inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1][2][3][4][5][6][7] It is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), which is recognized as a substrate by the viral RdRp.[1][2][6][7] The incorporation of Favipiravir-RTP into the nascent viral RNA strand inhibits further elongation, thereby preventing viral replication.[2] Some studies also suggest that it induces lethal mutagenesis, leading to the production of non-viable virions.[7]
Cell Lines Susceptible to Favipiravir's Antiviral Effects
A variety of cell lines have been utilized to evaluate the antiviral activity of Favipiravir against numerous RNA viruses. The susceptibility can vary depending on the cell line and the specific virus being tested.
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Reference |
| MDCK | Influenza A (H1N1) | 0.19 - 22.48 | >1000 | [5][8][9][10] |
| Influenza A (H3N2) | 0.19 - 22.48 | >1000 | [5][8][9] | |
| Influenza B | 0.19 - 22.48 | >1000 | [5][8][9] | |
| Vero E6 | SARS-CoV-2 | 61.88 | >400 | [4][11] |
| A549 | Zika Virus | >50 (for 67% reduction) | >1000 | [10][12] |
| Calu-3 | SARS-CoV-2 | Not specified | >50 (7.855 mg/mL) | [4] |
| HEK293T | Not specified | Not specified | Not specified | Not specified |
| HeLa | Not specified | Not specified | >1000 µg/mL | [3][13] |
| HEp-2 | Not specified | Not specified | >1000 µg/mL | [3][13] |
Mechanism of Action: Favipiravir Signaling Pathway
Caption: Mechanism of action of Favipiravir.
Triazavirin: A Broad-Spectrum Antiviral with a Complex Mechanism
Triazavirin is another broad-spectrum antiviral agent effective against a range of RNA viruses, including influenza A and B viruses, Tick-Borne Encephalitis Virus, and West Nile Virus.[14][15][16] Its mechanism of action is still a subject of ongoing research and appears to be multifaceted.[14] Some studies suggest that Triazavirin, as a guanosine analog, inhibits viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase (RdRp).[17][18] Other proposed mechanisms include the inhibition of hemagglutinin, a viral surface protein, which would disrupt the viral life cycle.[14]
Cell Lines Susceptible to Triazavirin's Antiviral Effects
The antiviral activity of Triazavirin has been demonstrated in various cell culture systems.
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Reference |
| MDCK | Influenza A (H5N1) | Not specified | Not specified | [19] |
| SPEV | Tick-Borne Encephalitis Virus | Not specified | Not specified | [14] |
| Vero | Not specified | Not specified | Not specified | Not specified |
Note: Specific EC50 and CC50 values for Triazavirin across a wide range of cell lines are not as extensively published in readily available literature as those for Favipiravir.
Postulated Mechanism of Action: Triazavirin
Caption: Postulated mechanisms of action of Triazavirin.
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., MDCK, Vero)
-
Complete growth medium
-
Virus stock of known titer
-
Antiviral compound (e.g., Favipiravir, Triazavirin)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., containing agarose or Avicel)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer overnight.[20][21]
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in serum-free medium.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).[20]
-
Compound Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the different concentrations of the antiviral compound to the respective wells.[20]
-
Overlay: Add the overlay medium to each well to restrict virus spread to adjacent cells.[21]
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until plaques are visible (typically 2-3 days).
-
Fixation and Staining: Aspirate the overlay medium, fix the cells with the fixing solution, and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the EC50 value by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control (no compound).
Caption: Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the antiviral compound that reduces the viability of uninfected host cells by 50% (CC50), which is crucial for assessing the therapeutic index.[22][23][24][25][26]
Materials:
-
Host cell line
-
Complete growth medium
-
Antiviral compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22][24]
-
Compound Treatment: Add serial dilutions of the antiviral compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[22][23][25][26]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[22][25]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: Calculate the CC50 value by determining the compound concentration that reduces the absorbance by 50% compared to the untreated control cells.
Caption: Workflow for an MTT Cytotoxicity Assay.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is favipiravir how does it work for covid 19 | PDF [slideshare.net]
- 7. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 8. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favipiravir and Ribavirin Inhibit Replication of Asian and African Strains of Zika Virus in Different Cell Models [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Triazavirin—A Novel Effective Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triazavirin [medbox.iiab.me]
- 16. iosuran.ru [iosuran.ru]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Riamilovir - Wikipedia [en.wikipedia.org]
- 19. [Investigation of triazavirin antiviral activity against influenza A virus (H5N1) in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchhub.com [researchhub.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Tirfipiravir (Favipiravir) in Combination Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirfipiravir, more commonly known as Favipiravir (T-705), is a broad-spectrum antiviral agent that has garnered significant attention for its potential in treating various RNA virus infections, including SARS-CoV-2. Its mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. The exploration of Favipiravir in combination with other antiviral agents is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce required dosages, thereby minimizing potential side effects. These application notes provide a comprehensive overview of preclinical and clinical data on Favipiravir combination therapies, detailed experimental protocols, and visualizations of the underlying mechanisms.
Mechanism of Action
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine analogue, competing with natural purine nucleosides for incorporation into the nascent viral RNA strand by the RdRp. This incorporation can lead to lethal mutagenesis, introducing a high number of mutations into the viral genome, or cause chain termination, both of which ultimately inhibit viral replication.[1][2]
Combination Therapy Rationale
Combining Favipiravir with antivirals that have different mechanisms of action can lead to synergistic or additive effects. This approach targets multiple steps in the viral life cycle, such as entry, replication, and protein processing, making it more difficult for the virus to develop resistance.
Data Presentation: Preclinical In Vitro and In Vivo Studies
The following tables summarize the quantitative data from key preclinical studies evaluating Favipiravir in combination with other antiviral agents against SARS-CoV-2.
Table 1: In Vitro Antiviral Activity of Favipiravir in Combination Therapies against SARS-CoV-2
| Combination Agent | Virus Strain | Cell Line | Endpoint | Favipiravir IC50 (µM) | Combination Agent IC50 (µM) | Combination Effect | Synergy Score | Reference |
| Ivermectin | SARS-CoV-2 | Vero E6 | qRT-PCR | 40.49 | 1.24 | Synergistic | >10 | [3] |
| Niclosamide | SARS-CoV-2 | Vero E6 | qRT-PCR | 40.49 | 0.048 | Additive | - | [3] |
| Umifenovir | SARS-CoV-2 | Vero E6 | qRT-PCR | >80% inhibition at 650 µM | >80% inhibition at 650 µM | Enhanced Activity | Not specified | [4][5] |
| Camostat Mesylate | SARS-CoV-2 | Vero E6 | qRT-PCR | >80% inhibition at 650 µM | Lower inhibition than Favipiravir | Enhanced Activity | Not specified | [4][5] |
IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of the virus in vitro. Synergy Score: A quantitative measure of the degree of synergy, with a score >10 often considered synergistic.
Table 2: In Vivo Efficacy of Favipiravir in Combination Therapies in the Syrian Hamster Model of SARS-CoV-2 Infection
| Combination Agent | Dosing Regimen | Endpoint | Viral Load Reduction (log10) - Favipiravir Alone | Viral Load Reduction (log10) - Combination Agent Alone | Viral Load Reduction (log10) - Combination | Outcome | Reference |
| Molnupiravir | Favipiravir: 300 mg/kg, BID; Molnupiravir: 150 mg/kg, BID | Lung Viral Titer (TCID50/mg) | 1.2 | 1.3 | ~5.0 | Potentiation of antiviral efficacy | [2] |
| GS-441524 (Remdesivir metabolite) | Not specified | Lung Viral Titer | Significant suppression | Not as effective as Favipiravir alone | More potent reduction than either drug alone | Enhanced antiviral effect | [6][7] |
BID: twice a day.
Experimental Protocols
In Vitro Antiviral Synergy Assay using Plaque Reduction
This protocol is a generalized procedure based on common practices for evaluating the synergistic antiviral activity of two compounds.
a. Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 (or other target virus)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Favipiravir and combination agent of interest
-
96-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Agarose or methylcellulose for overlay
b. Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of Favipiravir and the combination agent in DMEM. Create a checkerboard matrix of drug concentrations by combining the dilutions of both drugs.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a predetermined titer of SARS-CoV-2 (e.g., multiplicity of infection of 0.01) for 1 hour at 37°C.
-
Drug Treatment: After the incubation period, remove the virus inoculum and add the prepared drug combinations to the respective wells. Include wells with each drug alone and no-drug controls.
-
Overlay: Add an overlay of medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, allowing for the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2, or until visible plaques are formed in the no-drug control wells.
-
Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration and combination compared to the no-drug control. Determine the IC50 for each drug alone and in combination. Synergy can be calculated using models such as the Bliss independence model or the Loewe additivity model.
SARS-CoV-2 Infection Model in Syrian Hamsters for In Vivo Combination Therapy Evaluation
This protocol outlines a general procedure for assessing the in vivo efficacy of antiviral combination therapies.
a. Animals:
-
Male Syrian hamsters (e.g., 6-8 weeks old)
b. Materials:
-
SARS-CoV-2 virus stock
-
Favipiravir and combination agent formulated for in vivo administration (e.g., oral gavage)
-
Anesthesia (e.g., isoflurane)
-
Biosafety level 3 (BSL-3) animal facility
c. Procedure:
-
Acclimatization: Acclimate hamsters to the BSL-3 facility for a sufficient period before the experiment.
-
Drug Administration (Prophylactic or Therapeutic):
-
Prophylactic: Begin drug administration at a predetermined time before viral challenge (e.g., 24 hours).
-
Therapeutic: Begin drug administration at a predetermined time after viral challenge (e.g., 4 hours).
-
Administer Favipiravir and the combination agent (or placebo/vehicle control) via the appropriate route (e.g., oral gavage) at the specified dosages and frequencies.
-
-
Viral Challenge: Anesthetize the hamsters and intranasally inoculate them with a defined dose of SARS-CoV-2.
-
Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss, lethargy, and respiratory distress.
-
Sample Collection and Analysis: At predetermined time points post-infection (e.g., day 4), euthanize a subset of animals from each group.
-
Collect lung tissue for viral load determination by TCID50 assay or qRT-PCR.
-
Collect other tissues (e.g., nasal turbinates) for virological and histopathological analysis.
-
-
Data Analysis: Compare the viral loads in the lungs and other tissues of the treated groups to the control group. A statistically significant reduction in viral load in the combination therapy group compared to the monotherapy and control groups indicates efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the mechanisms of action and experimental workflows.
Caption: Mechanism of action of Favipiravir.
Caption: Targets of combination antiviral therapy.
Caption: In vitro synergy assay workflow.
Caption: In vivo hamster model workflow.
Conclusion
The combination of Favipiravir with other antiviral agents represents a promising avenue for the development of more effective treatments against RNA viruses like SARS-CoV-2. The preclinical data presented here demonstrate the potential for synergistic and additive effects, which can lead to improved viral clearance and better clinical outcomes. The provided protocols offer a foundation for researchers to further investigate these and other novel antiviral combinations. Further well-controlled in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential and optimal dosing regimens for Favipiravir-based combination therapies.
References
- 1. Favipiravir, umifenovir and camostat mesylate: a comparative study against SARS-CoV-2 | Sciety [sciety.org]
- 2. The combined treatment of Molnupiravir and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 Syrian Hamster Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Assessment of Favipiravir and Remdesivir in Combination for SARS-CoV-2 Infection in Syrian Golden Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tirfipiravir Resistance Using Lentiviral Vector Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tirfipiravir (also known as Favipiravir or Avigan) is a broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][2][3][4] Its mechanism of action involves intracellular conversion to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), which is then incorporated into the viral RNA strand by RdRp, leading to lethal mutagenesis and/or chain termination.[1][4][5] The emergence of drug resistance is a significant challenge in antiviral therapy. For this compound, resistance can arise from specific mutations in the viral RdRp that reduce the incorporation of the active drug metabolite.[6][7][8]
Lentiviral vector systems are powerful and versatile tools for genetic modification of mammalian cells, enabling stable, long-term expression of transgenes or knockdown of specific genes.[9][10][11][12][13][14] These systems are particularly well-suited for studying drug resistance mechanisms due to their ability to efficiently transduce a wide range of cell types, including non-dividing cells, and integrate into the host cell genome.[14][15] This allows for the creation of stable cell lines that can be used for various downstream applications, including high-throughput screening and functional assays.[13][16]
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral vector systems to investigate and characterize this compound resistance. The methodologies described herein cover the generation of stable cell lines overexpressing wild-type or mutant viral polymerases, as well as the use of shRNA libraries to identify host factors that contribute to resistance.
Data Presentation
Table 1: Key Plasmids for Third-Generation Lentiviral Vector Production
| Plasmid Type | Key Components | Function |
| Transfer Plasmid | Gene of interest (e.g., viral RdRp), Long Terminal Repeats (LTRs), selection marker (e.g., puromycin resistance) | Carries the genetic material to be delivered to the target cells.[11][13][17] |
| Packaging Plasmid 1 | gag, pol genes | Encodes for the core structural proteins and the reverse transcriptase and integrase enzymes.[13][15] |
| Packaging Plasmid 2 | rev gene | Encodes for a regulatory protein essential for the export of viral RNA from the nucleus.[11] |
| Envelope Plasmid | env gene (e.g., VSV-G) | Encodes for the envelope glycoprotein that determines the tropism of the viral particles.[13][17] |
Table 2: Example Titration of Puromycin for Selection of Stable Cell Lines
| Puromycin Concentration (µg/mL) | Day 2 Cell Viability (%) | Day 4 Cell Viability (%) | Day 6 Cell Viability (%) | Recommendation |
| 0 (Control) | 100 | 100 | 100 | No selection |
| 0.5 | 95 | 80 | 60 | Incomplete selection |
| 1.0 | 80 | 40 | 10 | Incomplete selection |
| 2.0 | 50 | 5 | 0 | Optimal concentration |
| 4.0 | 20 | 0 | 0 | Potentially too harsh |
| 8.0 | 5 | 0 | 0 | Potentially too harsh |
Table 3: Quantitative Analysis of this compound Resistance
| Cell Line | Transgene | This compound IC50 (µM) | Fold Resistance |
| Parental | None | 5.2 ± 0.4 | 1.0 |
| Stable Control | Empty Vector | 5.5 ± 0.6 | 1.1 |
| Stable WT-RdRp | Wild-Type RdRp | 5.8 ± 0.5 | 1.1 |
| Stable Mut-RdRp-1 | RdRp with K229R mutation | 48.7 ± 3.1 | 9.4 |
| Stable Mut-RdRp-2 | RdRp with P653L mutation | 6.1 ± 0.7 | 1.2 |
| Stable Mut-RdRp-1+2 | RdRp with K229R and P653L mutations | 55.2 ± 4.5 | 10.6 |
Experimental Protocols
Protocol 1: Production of High-Titer Lentiviral Particles
This protocol describes the generation of replication-incompetent lentiviral particles using a third-generation packaging system in HEK293T cells.[11][17][18][19]
Materials:
-
HEK293T cells
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Polyethylenimine (PEI) or other transfection reagent
-
Lentiviral transfer plasmid (containing gene of interest)
-
Lentiviral packaging plasmids (e.g., pCMV-dR8.2 and pCMV-VSV-G)
-
0.45 µm syringe filters
Procedure:
-
Day 0: Seed HEK293T Cells:
-
Day 1: Transfection:
-
In a sterile tube, prepare the plasmid DNA mixture in 500 µL of Opti-MEM. For a 10 cm dish, use:
-
Transfer plasmid: 10 µg
-
pCMV-dR8.2: 7.5 µg
-
pCMV-VSV-G: 2.5 µg
-
-
In a separate sterile tube, add the transfection reagent (e.g., PEI at a 3:1 ratio to total DNA) to 500 µL of Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.[11][17]
-
Aspirate the media from the HEK293T cells and replace it with 9 mL of fresh, pre-warmed complete DMEM.
-
Incubate at 37°C with 5% CO2.
-
-
Day 3: Harvest Viral Supernatant (48 hours post-transfection):
-
Carefully collect the cell culture supernatant containing the lentiviral particles into a sterile 15 mL conical tube.[17][20]
-
Add 10 mL of fresh complete DMEM to the cells for a second harvest.
-
Centrifuge the collected supernatant at 3000 rpm for 10 minutes at 4°C to pellet cell debris.[16]
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells and debris.[20]
-
-
Day 4: Second Harvest (72 hours post-transfection):
-
Repeat the harvesting and filtering steps from Day 3. The viral titer may be slightly lower in this second harvest.[21]
-
-
Virus Concentration and Storage (Optional but Recommended):
-
For higher titers, concentrate the viral supernatant using methods such as ultracentrifugation or precipitation with solutions like PEG-it.
-
Aliquot the viral supernatant into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[21]
-
Protocol 2: Generation of Stable Cell Lines Expressing Wild-Type or Mutant RdRp
This protocol details the creation of stable cell lines to study the effects of specific RdRp mutations on this compound resistance.
Materials:
-
Target cells (e.g., Huh-7, A549)
-
High-titer lentiviral particles encoding WT or mutant RdRp
-
Complete growth medium for target cells
-
Polybrene (8 mg/mL stock solution)
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Day 0: Seed Target Cells:
-
Day 1: Transduction:
-
Prepare transduction medium by adding polybrene to the complete growth medium to a final concentration of 8 µg/mL.[10][11][17]
-
Aspirate the media from the target cells and add 1 mL of the transduction medium.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Incubate at 37°C with 5% CO2 for 48-72 hours.
-
Day 3: Antibiotic Selection:
-
Aspirate the virus-containing medium.
-
Replace with fresh complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal concentration should be predetermined by generating a kill curve for the parental cell line.[10]
-
-
Selection and Expansion:
-
Replace the selection medium every 2-3 days.
-
Monitor the cells daily. Untransduced cells should die off within 3-7 days.[16]
-
Once a stable, resistant population of cells is established, expand the cells for further experiments.
-
Confirm the overexpression of the transgene via qPCR or Western blotting.
-
Protocol 3: Lentiviral shRNA Library Screening to Identify Host Factors Involved in this compound Resistance
This protocol outlines a pooled shRNA library screen to identify host genes that, when knocked down, alter the sensitivity of cells to this compound.[22][23][24]
Materials:
-
Pooled lentiviral shRNA library
-
Target cells
-
This compound
-
Genomic DNA isolation kit
-
PCR reagents for barcode amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Transduction of Target Cells with shRNA Library:
-
Transduce a large population of target cells with the pooled shRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single shRNA construct.[25]
-
Maintain a sufficient number of cells to ensure adequate representation of the library.
-
-
Selection of Transduced Cells:
-
Select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate untransduced cells.
-
-
Drug Treatment:
-
Split the stable shRNA library-transduced cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with a sub-lethal concentration of this compound).
-
Culture the cells for a predetermined period to allow for the selection of resistant or sensitive populations.
-
-
Genomic DNA Isolation and Barcode Amplification:
-
Harvest the cells from both the control and treated populations.
-
Isolate genomic DNA from each population.
-
Use PCR to amplify the shRNA barcodes from the integrated lentiviral constructs.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the amplified barcodes using a high-throughput sequencing platform.
-
Analyze the sequencing data to determine the frequency of each shRNA in the control and treated populations.
-
shRNAs that are enriched in the this compound-treated population target genes whose knockdown confers resistance. Conversely, shRNAs that are depleted target genes whose knockdown confers sensitivity.
-
Mandatory Visualizations
Caption: Workflow for lentiviral production and stable cell line generation.
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for shRNA library screening.
References
- 1. oatext.com [oatext.com]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 3. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making Stable Cell Lines With Lentiviral & Lentivirus Stable Transfection | Hanbio [hanbiology.com]
- 10. addgene.org [addgene.org]
- 11. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 13. addgene.org [addgene.org]
- 14. mdpi.com [mdpi.com]
- 15. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 16. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 17. Protocol for Generating Stably Expressed Mammalian Cell Lines Using Lentivirus - Creative Biogene [creative-biogene.com]
- 18. Efficient third generation lentiviral particle production [protocols.io]
- 19. addgene.org [addgene.org]
- 20. manuals.cellecta.com [manuals.cellecta.com]
- 21. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 22. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [app.jove.com]
- 24. Pooled Lentiviral shRNA Screens to Identify Essential Cancer Pathways [sigmaaldrich.com]
- 25. Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tirfipiravir in Emerging Infectious Diseases Research
Disclaimer: Publicly available information on Tirfipiravir is limited. These application notes and protocols are based on the well-researched antiviral drug Favipiravir, which shares a similar structural backbone and mechanism of action. This document is intended to serve as a comprehensive guide for the research and development of this compound and other novel nucleoside analogue antivirals.
Introduction to this compound
This compound is a novel nucleoside compound with potential antiviral activity against emerging infectious diseases, including novel coronaviruses and influenza viruses. As a nucleoside analogue, its mechanism of action is predicated on the inhibition of viral replication. Due to the limited specific data on this compound, this document leverages the extensive research on Favipiravir, a broad-spectrum antiviral agent, to provide a foundational framework for researchers. Favipiravir has been investigated for its efficacy against a wide array of RNA viruses, making it an excellent model for studying new compounds like this compound.[1][2]
Mechanism of Action: RNA-dependent RNA Polymerase (RdRp) Inhibition
This compound, similar to Favipiravir, is a prodrug that is metabolized within the host cell to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][3][4] This active metabolite mimics natural purine nucleosides (adenosine and guanosine) and is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of this compound-RTP into the viral RNA can lead to two primary antiviral effects:
-
Chain Termination: The presence of the modified nucleoside can halt further elongation of the RNA chain, preventing the synthesis of a complete viral genome.[4][5]
-
Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated analogue can induce a high rate of mutations in the viral genome during subsequent replication cycles. This "error catastrophe" results in the production of non-viable viral progeny.[1][5]
The selective inhibition of the viral RdRp with minimal effect on human polymerases contributes to the compound's potential therapeutic window.[1]
Caption: Mechanism of action of this compound.
Antiviral Spectrum and In Vitro Efficacy of Favipiravir (Model for this compound)
The following table summarizes the in vitro antiviral activity of Favipiravir against a range of RNA viruses, providing a basis for the potential spectrum of this compound. The 50% effective concentration (EC₅₀) represents the concentration of the drug that inhibits viral replication by 50%.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | Reference |
| Orthomyxoviridae | Influenza A, B, C | MDCK | 0.014 - 0.55 | [6] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [7] |
| Filoviridae | Ebola Virus | Vero E6 | 10 | [2] |
| Arenaviridae | Lassa Virus | Vero | 1.3 - 3.2 | [3] |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 11 | [5] |
| Flaviviridae | Yellow Fever Virus | Vero | 9.1 | [3] |
| Flaviviridae | West Nile Virus | Vero | 20.3 | [3] |
| Picornaviridae | Enterovirus | - | - | [3] |
| Paramyxoviridae | Respiratory Syncytial Virus | - | - | [8] |
| Caliciviridae | Norovirus | - | - | [7] |
Experimental Protocols
This protocol determines the concentration of this compound required to inhibit virus-induced cytopathic effect (CPE) in a cell culture system.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DMEM with 2% FBS (maintenance medium)
-
This compound stock solution (dissolved in DMSO)
-
Virus stock of known titer
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of this compound in maintenance medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of virus suspension (at a multiplicity of infection of 0.05) to the wells containing the compound.
-
Include cell control wells (cells + medium only) and virus control wells (cells + virus + medium without compound).
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Assessment of CPE:
-
Visually inspect the wells for CPE under a microscope.
-
Quantify cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for CPE Inhibition Assay.
This biochemical assay directly measures the inhibitory effect of this compound's active form on the enzymatic activity of viral RdRp.
Materials:
-
Purified recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/7/8)
-
This compound-RTP (active triphosphate form)
-
RNA template (e.g., poly(rC))
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT, 0.01% Triton-X100)
-
Radiolabeled nucleotides (e.g., [³H]-GTP) or a fluorescence-based detection system (e.g., QuantiFluor dsRNA System)
-
RNase inhibitor
-
DE-81 filter discs and scintillation counter (for radioactive assay) or plate reader (for fluorescent assay)
Procedure:
-
Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template, and RNase inhibitor in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound-RTP to the reaction tubes. Include a no-inhibitor control.
-
Initiation of Reaction: Start the reaction by adding the nucleotide mix (containing the labeled nucleotide).
-
Incubation: Incubate the reaction at 30-37°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding EDTA.
-
Detection of RNA Synthesis:
-
Radioactive Method: Spot the reaction mixture onto DE-81 filter discs, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Method: Use a dsRNA-specific dye and measure the fluorescence signal, which is proportional to the amount of newly synthesized RNA.
-
-
Data Analysis:
-
Calculate the percentage of RdRp inhibition for each concentration of this compound-RTP.
-
Determine the IC₅₀ value (the concentration that inhibits enzyme activity by 50%) from the dose-response curve.
-
Caption: Workflow for RdRp Inhibition Assay.
Clinical Application of Favipiravir in COVID-19 (Model for this compound)
Numerous clinical trials have evaluated the efficacy and safety of Favipiravir for the treatment of COVID-19.[8][9] The findings from these studies can inform the potential clinical development pathway for this compound.
| Study Parameter | Favipiravir Arm | Control Arm | Outcome | Reference |
| Time to Viral Clearance | Median 4 days | Median 11 days | Favipiravir showed significantly faster viral clearance. | [8] |
| Clinical Recovery at Day 7 (Moderate COVID-19) | 71.4% | 55.9% (Umifenovir) | Favipiravir demonstrated a higher rate of clinical recovery. | [8] |
| Dosage Regimen | Day 1: 1600-1800 mg twice dailyDays 2-10: 600-800 mg twice daily | Standard of Care | This loading dose followed by a maintenance dose was commonly used. | [8][10] |
| Adverse Events | Generally well-tolerated, mild gastrointestinal effects, increased uric acid. | - | Fewer adverse effects compared to Lopinavir/Ritonavir. | [7] |
These data suggest that a key endpoint for early clinical studies of this compound in an emerging viral disease could be the time to viral clearance and clinical recovery in patients with mild to moderate disease.
Conclusion
This compound represents a promising new antiviral candidate for emerging infectious diseases. The application notes and protocols detailed in this document, based on the extensive research of the analogous compound Favipiravir, provide a robust framework for its preclinical and early clinical development. The primary mechanism of action is likely the inhibition of the viral RNA-dependent RNA polymerase, and its broad-spectrum potential warrants further investigation. Researchers and drug development professionals can utilize these methodologies to systematically evaluate the efficacy, mechanism, and safety profile of this compound, paving the way for its potential use in future viral outbreaks.
References
- 1. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 2. Development of a highly sensitive bioanalytical assay for the quantification of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir and COVID-19: A Simplified Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favipiravir clinical trial [read.houstonmethodist.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Analytical Methods for Favipiravir Purity Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the purity assessment of Favipiravir, an antiviral drug. The following sections detail the experimental protocols for the most common and robust analytical techniques, present quantitative data in a structured format, and include workflow diagrams for clarity.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and potency of Favipiravir in bulk drug substance and pharmaceutical dosage forms. Its ability to separate the active pharmaceutical ingredient (API) from its impurities and degradation products makes it an indispensable tool in quality control.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for ensuring that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[1][2][3][4][5]
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column is commonly used. Specific examples include Cosmosil C18 (250 mm × 4.6 mm, 5 µm) and Inertsil ODS-3V C18 (100 mm x 4.6 mm, 3.0 µm).[4][6]
-
Mobile Phase:
-
Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[6]
-
A gradient elution using a buffer such as 10 mM potassium dihydrogen phosphate (pH 4.0) and acetonitrile.[2][4] For example, a mixture of 10 mM potassium dihydrogen phosphate (pH 4.0) and acetonitrile (90:10 v/v).[4]
-
-
Flow Rate: A typical flow rate is between 0.8 mL/min and 1.5 mL/min.[2][6]
-
Detection Wavelength: Detection is typically performed in the UV range, with common wavelengths being 227 nm, 229 nm, 238 nm, or 321 nm.[1][2][4][6][7]
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 30°C or ambient temperature.[6][8]
-
Injection Volume: A standard injection volume is 20 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Favipiravir reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and methanol). Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 10-50 µg/mL).[6][7]
-
Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Favipiravir and transfer it to a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.[9]
Data Presentation: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm)[6] | Luna® Phenomenex C8 (150x4.6 mm, 5µm)[7] | Kromasil 100A C18 (250 mm x 4.6 mm, 5 μm)[8] |
| Mobile Phase | Methanol: Water (75:25, v/v), pH 3.0 with o-phosphoric acid[6] | Water: Methanol (95:5 v/v)[7] | Acetonitrile: Methanol: Water (50:35:10 v/v) with 0.05% Phosphoric acid |
| Flow Rate | 0.8 mL/min[6] | 1.0 mL/min[7] | 1.0 mL/min[8] |
| Detection Wavelength | 227 nm[6] | 229 nm[7] | 300 nm[8] |
| Retention Time | ~4 min[6] | 4.3 min[7] | Not Specified |
| Linearity Range | 10–50 µg/mL[6] | 10-50 µg/mL[7] | 50% to 150% of nominal concentration[8] |
| Correlation Coefficient (r²) | 0.9995[6] | 0.9997[7] | >0.999[8] |
| LOD | 0.22 µg/mL[6] | Not Specified | Not Specified |
| LOQ | 0.68 µg/mL[6] | Not Specified | Not Specified |
| Recovery | 98.94–99.12%[6] | Not Specified | Not Specified |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC-based purity and assay determination of Favipiravir.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification and Quantification
LC-MS/MS offers superior selectivity and sensitivity, making it ideal for the identification and quantification of trace-level impurities and for analyzing Favipiravir in complex biological matrices.[10][11][12][13]
LC-MS/MS Method for Impurity Profiling
Experimental Protocol:
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole) is used.[10][14]
-
Column: A column suitable for polar compounds, such as a CORTECS T3 or a Shim-pack Scepter™ C18, is often employed.[10][11]
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water or ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).[10][13]
-
Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative mode, depending on the analytes of interest.[13]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.[13]
Sample Preparation:
-
For Bulk Drug: Dissolve the sample in a suitable solvent and dilute to an appropriate concentration.
-
For Biological Matrices (e.g., Plasma): A protein precipitation step is typically required. This can be achieved by adding a precipitating agent like methanol or acetonitrile (often containing an internal standard) to the plasma sample, followed by centrifugation to remove the precipitated proteins.[10][12]
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | ACQUITY UPLC I-Class[10] |
| MS System | Xevo TQ-S micro Mass Spectrometer[10] |
| Column | CORTECS T3, 2.1 mm x 50 mm, 2.7 µm[10] |
| Mobile Phase A | Ammonium formate with formic acid in water[10] |
| Mobile Phase B | Methanol[10] |
| Ionization Mode | ESI Positive and/or Negative[13] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[13] |
Workflow for LC-MS/MS Impurity Identification
Caption: Workflow for the identification and quantification of impurities in Favipiravir using LC-MS/MS.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to identify potential degradation products that may arise during the shelf life of the drug product.[1][5][15]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the drug substance with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug substance with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature. Favipiravir has been shown to be susceptible to base hydrolysis.[1]
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature. Favipiravir is known to be susceptible to oxidative degradation.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV and visible light in a photostability chamber.
After exposure to these stress conditions, the samples are analyzed using a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.
References
- 1. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation of Favipiravir by RP-HPLC | Innovative Journal of Medical Sciences [ijms.co.in]
- 7. rjptonline.org [rjptonline.org]
- 8. A systemic approach to estimate and validate RP-HPLC assay method for remdesivir and favipiravir in capsule dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abap.co.in [abap.co.in]
- 10. lcms.cz [lcms.cz]
- 11. Analysis of Favipiravir in Human Plasma Using Fully Automated Sample Preparation LC/MS/MS System : Shimadzu (Europe) [shimadzu.eu]
- 12. Analysis of Favipiravir in Human Plasma LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Cryo-EM Studies of Tirfipiravir (Favipiravir) with Viral Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tirfipiravir, also known as T-705 or Favipiravir, is a broad-spectrum antiviral agent that has shown efficacy against a range of RNA viruses. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This compound is a prodrug that is intracellularly converted to its active form, this compound ribofuranosyl-5'-triphosphate (T-705-RTP). This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp, leading to lethal mutagenesis and the inhibition of viral propagation. Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of this interaction, providing high-resolution insights into how T-705-RTP binds to the viral polymerase and exerts its antiviral effect. These structural studies are vital for understanding the drug's mechanism and for the rational design of more potent antiviral therapies.
Data Presentation
Table 1: Summary of Cryo-EM Structural Data for Favipiravir-RTP in Complex with SARS-CoV-2 RNA-dependent RNA Polymerase
| PDB ID | EMD ID | Virus | Polymerase Complex Components | Resolution (Å) | Key Findings |
| 7CTT | EMD-30469 | SARS-CoV-2 | nsp12, nsp7, nsp8, RNA template-primer, Favipiravir-RTP | 3.2 | Favipiravir-RTP binds at the +1 position in a pre-catalytic state, pairing with a cytosine in the template strand.[1][2] |
| 7D4F | EMD-11993 | SARS-CoV-2 | nsp12, nsp7, nsp8, RNA template-primer, Favipiravir-RTP | 2.5 | Reveals an unusual, nonproductive binding mode of Favipiravir-RTP at the catalytic site, explaining its low incorporation rate.[3][4] |
Table 2: Summary of Biochemical Data for Favipiravir-RTP Inhibition of Viral RNA Polymerases
| Virus | Assay Type | IC50 (µM) | Key Findings |
| Influenza Virus | RdRp activity assay | 0.341 | Favipiravir-RTP potently inhibits influenza RdRp.[5][6] |
| Human Norovirus | RdRp activity assay | ~2.5 | T-705-RTP inhibits RdRp activity by competing with ATP and GTP.[7][8] |
| Human Norovirus | De novo RNA synthesis | 9.1 ± 1.1 | T-705-RTP prevents the formation of the first phosphodiester bond.[8] |
Experimental Protocols
Protocol 1: Expression and Purification of SARS-CoV-2 RdRp Complex
This protocol describes the expression and purification of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex, consisting of nsp12, nsp7, and nsp8, for cryo-EM studies.
1. Expression:
- Co-express the genes for SARS-CoV-2 nsp12, nsp7, and nsp8 in insect cells (e.g., Spodoptera frugiperda Sf9 cells) using a baculovirus expression system.
- Harvest the cells by centrifugation 48-72 hours post-infection.
2. Lysis:
- Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors).
- Lyse the cells by sonication or using a microfluidizer.
- Clarify the lysate by ultracentrifugation.
3. Affinity Chromatography:
- Load the clarified lysate onto a Ni-NTA affinity column to capture the His-tagged nsp12 subunit.
- Wash the column extensively with the lysis buffer to remove unbound proteins.
- Elute the complex with a high-concentration imidazole solution (e.g., 300 mM).
4. Size-Exclusion Chromatography:
- Further purify the eluted complex by size-exclusion chromatography (e.g., using a Superdex 200 column) to separate the RdRp complex from aggregates and contaminants.
- The column should be pre-equilibrated with a buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
- Collect fractions corresponding to the assembled RdRp complex.
5. Quality Control:
- Assess the purity and integrity of the complex using SDS-PAGE.
- Determine the concentration of the purified complex using a spectrophotometer.
Protocol 2: Cryo-EM Sample Preparation and Data Acquisition
This protocol outlines the steps for preparing vitrified grids of the RdRp-Tirfipiravir complex and subsequent data acquisition.
1. Complex Formation:
- Incubate the purified RdRp complex with a synthetic RNA template-primer duplex and the active form of this compound (T-705-RTP).
- A typical molar ratio would be 1:1.5:5 (RdRp:RNA:T-705-RTP).
- Incubate on ice for 30-60 minutes to allow for complex formation.
2. Grid Preparation:
- Apply 3-4 µL of the complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids).
- Blot the grid for a few seconds to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification robot (e.g., a Vitrobot).
3. Cryo-EM Data Acquisition:
- Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., a Titan Krios) operating at 300 kV.
- Acquire a dataset of high-resolution images using an automated data collection software.
- Images are typically recorded on a direct electron detector.
Protocol 3: Image Processing and 3D Reconstruction
This protocol provides a general workflow for processing the acquired cryo-EM data to obtain a high-resolution 3D structure.
1. Pre-processing:
- Perform motion correction of the raw movie frames to correct for beam-induced motion.
- Estimate the contrast transfer function (CTF) for each micrograph.
2. Particle Picking:
- Automatically pick particles corresponding to the RdRp complex from the corrected micrographs.
- Extract the picked particles into a stack.
3. 2D Classification:
- Perform 2D classification to remove junk particles and to obtain initial 2D class averages of the complex.
4. 3D Reconstruction:
- Generate an initial 3D model (ab initio reconstruction).
- Perform 3D classification to sort particles into different conformational states.
- Select the best class for high-resolution 3D refinement.
5. Post-processing:
- Perform post-processing of the final 3D map, including sharpening, to improve the resolution and interpretability of the map.
- Build an atomic model into the cryo-EM density map using molecular modeling software.
Protocol 4: Polymerase Activity Assay
This protocol describes a primer extension assay to assess the inhibitory activity of this compound on the viral RdRp.
1. Reaction Setup:
- Prepare a reaction mixture containing the purified RdRp complex, a template-primer RNA duplex, and a mixture of natural NTPs (ATP, GTP, CTP, UTP).
- Include a radiolabeled NTP (e.g., [α-³²P]GTP) to enable visualization of the RNA product.
- Add varying concentrations of T-705-RTP to different reaction tubes.
2. Reaction Initiation and Termination:
- Initiate the reaction by adding the RdRp enzyme.
- Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period.
- Terminate the reaction by adding a stop solution (e.g., containing EDTA and formamide).
3. Product Analysis:
- Denature the RNA products by heating.
- Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the radiolabeled RNA products by autoradiography.
4. Data Analysis:
- Quantify the intensity of the full-length product bands to determine the extent of RNA synthesis inhibition at different concentrations of T-705-RTP.
- Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EMDB-30469: Cryo-EM structure of Favipiravir bound to replicating polymerase ... - Yorodumi [pdbj.org]
- 3. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 6. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
Tirfipiravir as a tool compound for virology research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tirfipiravir (also known as Favipiravir or T-705) is a potent antiviral agent with a broad spectrum of activity against a wide range of RNA viruses.[1] Its unique mechanism of action, targeting the viral RNA-dependent RNA polymerase (RdRp), makes it an invaluable tool for virological research.[1][2] this compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), which is then recognized by the viral RdRp.[3][4] This active metabolite can inhibit viral replication through two primary mechanisms: as a chain terminator, halting the elongation of the nascent viral RNA strand, or by inducing lethal mutagenesis, where its incorporation into the viral genome leads to an accumulation of deleterious mutations.[2][5][6] These dual mechanisms make this compound a powerful compound for studying various aspects of viral replication and for the development of novel antiviral strategies.
Data Presentation
The antiviral activity of this compound has been evaluated against a multitude of RNA viruses. The following table summarizes key quantitative data, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) for various viruses in different cell lines. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.
| Virus Family | Virus | Strain | Cell Line | EC50 (µg/mL) | IC50 (µM) | CC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Orthomyxoviridae | Influenza A virus | A/PR/8/34 | MDCK | 0.014 - 0.55 | - | >1000 | >1818 | [5] |
| Arenaviridae | Junin virus | - | Vero | 0.79 - 0.94 | - | >1000 | >1064 | [5] |
| Arenaviridae | Lassa virus | - | Vero | 1.7 - 11.1 | - | >1000 | >90 | [5] |
| Bunyaviridae | Rift Valley Fever virus | MP-12 | Vero | 5.0 | - | >980 | >196 | [5] |
| Bunyaviridae | Sandfly fever virus | Naples | Vero | 18 | - | >1000 | >55 | [5] |
| Hantaviridae | Dobrava virus | Sotkamo | Vero | 15 | - | 757 | 52 | [5] |
| Flaviviridae | West Nile Virus | - | Vero | - | 19.2 | >400 | >20.8 | [7][8] |
| Caliciviridae | Murine Norovirus | - | RAW 264.7 | 124 µM | - | >800 µM | >6.4 | [1] |
| Coronaviridae | SARS-CoV-2 | USA-WA1/2020 | Vero E6 | - | 9.47 | - | - | [9] |
| Coronaviridae | SARS-CoV-2 | B.1.617.2 (Delta) | Vero E6 | - | 10.48 | - | - | [9] |
Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 6-well plates.
-
Virus stock with a known titer (PFU/mL).
-
This compound stock solution of known concentration.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed 6-well plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Remove the growth medium from the cell monolayers and wash once with PBS.
-
Infect the cells with a dilution of virus that will produce 50-100 plaques per well for 1 hour at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium containing the different concentrations of this compound to each well. Also include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-4 days).
-
After incubation, fix the cells with a 10% formalin solution.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.[10][11][12]
Determination of Viral Load by Quantitative Real-Time RT-PCR (qRT-PCR)
This protocol measures the amount of viral RNA in a sample, which is a direct indicator of viral replication.
Materials:
-
RNA extraction kit.
-
qRT-PCR master mix.
-
Primers and probe specific to the target viral gene.
-
Reverse transcriptase.
-
RNase-free water.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Extract viral RNA from cell culture supernatants or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup:
-
Prepare a master mix containing the qRT-PCR buffer, dNTPs, forward and reverse primers, probe, and reverse transcriptase.
-
Add a specific volume of the extracted RNA to each well of a PCR plate.
-
Include a no-template control (NTC) and a positive control in each run.
-
-
Real-Time PCR:
-
Perform the qRT-PCR using a real-time PCR instrument with the following general cycling conditions:
-
Reverse transcription: 50°C for 10-30 minutes.
-
Initial denaturation: 95°C for 5-15 minutes.
-
PCR cycles (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
-
Data Analysis:
-
The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold.
-
A lower Ct value indicates a higher initial amount of viral RNA.
-
To quantify the viral load, a standard curve is generated using known concentrations of a plasmid containing the target viral gene. The viral RNA copies in the samples are then calculated based on their Ct values and the standard curve.[13][14][15]
-
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This assay directly measures the ability of the active form of this compound (this compound-RTP) to inhibit the viral RdRp enzyme.
Materials:
-
Purified recombinant viral RdRp enzyme.
-
RNA template and primer.
-
Ribonucleoside triphosphates (rNTPs), including a labeled nucleotide (e.g., [α-³²P]GTP or a fluorescently labeled NTP).
-
This compound-RTP.
-
Reaction buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing the reaction buffer, purified RdRp, RNA template/primer, and a mix of rNTPs (including the labeled NTP).
-
Add varying concentrations of this compound-RTP to the reaction mixtures. Include a no-drug control.
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the RdRp (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid) and collect it on a filter membrane.
-
Wash the filter to remove unincorporated labeled nucleotides.
-
Quantify the amount of incorporated label using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of RdRp inhibition for each concentration of this compound-RTP. The IC50 value is the concentration that inhibits RdRp activity by 50%.[16][17][18]
Lethal Mutagenesis Assay
This assay determines if this compound's antiviral activity is due to an increase in the mutation frequency of the viral genome.
Materials:
-
Virus stock.
-
Susceptible host cells.
-
This compound.
-
RNA extraction kit.
-
RT-PCR reagents.
-
High-fidelity DNA polymerase for cloning.
-
Cloning vector.
-
DNA sequencing reagents and equipment.
Procedure:
-
Serially passage the virus in the presence of a sub-lethal concentration of this compound for several passages. A parallel culture without the drug serves as a control.
-
After each passage, harvest the virus and determine the viral titer.
-
Extract viral RNA from the passaged virus populations.
-
Perform RT-PCR to amplify a specific region of the viral genome.
-
Clone the amplified PCR products into a cloning vector.
-
Sequence a sufficient number of individual clones (e.g., 20-30) from both the this compound-treated and control populations.
-
Align the sequences and compare them to the wild-type sequence to identify and count the number of mutations.
-
Calculate the mutation frequency (mutations per nucleotide) for both populations. A significant increase in the mutation frequency in the this compound-treated virus population is indicative of lethal mutagenesis.[6][19][20][21]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Plaque Reduction Assay Workflow.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. COMPARATIVE ANALYSIS OF qPCR MEASUREMENT OF HIV VIRAL LOAD AND ELISA DETECTION OF p24 ANTIGEN AFTER HYPERBARIC OXYGEN EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlating qRT-PCR, dPCR and Viral Titration for the Identification and Quantification of SARS-CoV-2: A New Approach for Infection Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genomica.uaslp.mx [genomica.uaslp.mx]
- 16. Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 21. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Favipiravir Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Favipiravir. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at determining the optimal concentration for maximum antiviral efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Favipiravir?
A1: Favipiravir is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1] This active form acts as a purine analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is essential for viral genome replication and transcription.[1] Two primary mechanisms of action have been proposed:
-
RNA Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable virus particles.[1]
Q2: What is a typical effective concentration (EC50) for Favipiravir?
A2: The EC50 of Favipiravir can vary significantly depending on the virus, the cell line used for the assay, and the experimental conditions (e.g., multiplicity of infection, MOI). For SARS-CoV-2, reported EC50 values in Vero cells have ranged from 61.88 µM to over 100 µM.[2] It is crucial to determine the EC50 empirically for your specific experimental system.
Q3: How soluble and stable is Favipiravir in cell culture media?
A3: Favipiravir has moderate aqueous solubility. For in vitro experiments, it is often dissolved in DMSO to create a stock solution, which is then further diluted in cell culture medium. The stability of Favipiravir in solution can be affected by temperature and pH. One study showed that Favipiravir solution in PBS is stable for up to 12 months at 5°C, while its stability decreases at higher temperatures (25°C and 40°C).[3][4] It is recommended to prepare fresh dilutions from a frozen stock for each experiment to ensure consistent activity.
Q4: Is Favipiravir cytotoxic?
A4: Favipiravir generally exhibits low cytotoxicity in mammalian cell lines.[5] The 50% cytotoxic concentration (CC50) is typically much higher than its EC50, resulting in a favorable selectivity index (SI = CC50/EC50). However, it is essential to determine the CC50 in your specific cell line and experimental conditions to establish a therapeutic window. One study found no significant cytotoxicity in Calu-3 lung epithelial cells at concentrations up to 50 µM.[3]
Troubleshooting Guides
Issue 1: High Variability or Unexpectedly High EC50 Values
-
Possible Cause 1: Drug Solubility and Stability.
-
Troubleshooting Tip: Ensure complete dissolution of Favipiravir in the initial solvent (e.g., DMSO) before preparing working dilutions. Prepare fresh dilutions in pre-warmed cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. One researcher experiencing high EC50 values was using crushed tablets dissolved in DMEM, which may introduce insolubles and affect the actual concentration.[6]
-
-
Possible Cause 2: Cell Line Differences.
-
Troubleshooting Tip: The metabolic activation of Favipiravir to Favipiravir-RTP is dependent on host cell enzymes.[7] Different cell lines may have varying levels of these enzymes, leading to differences in antiviral efficacy.[7] It is recommended to use a consistent and well-characterized cell line for all experiments. If possible, test in multiple cell lines, including primary cells that are relevant to the viral infection being studied.
-
-
Possible Cause 3: Assay Method and Readout.
-
Troubleshooting Tip: The choice of antiviral assay (e.g., plaque reduction, yield reduction, CPE inhibition) and the method of quantifying viral replication (e.g., visual scoring, qPCR, immunoassay) can influence the EC50 value. Ensure that your assay is optimized and validated for your specific virus and cell line. For plaque assays, ensure that the overlay medium does not interfere with the drug's activity.
-
-
Possible Cause 4: Virus Strain and Multiplicity of Infection (MOI).
-
Troubleshooting Tip: Different viral strains or isolates may have varying sensitivities to Favipiravir. A high MOI can sometimes overcome the inhibitory effect of the drug, leading to a higher apparent EC50. It is important to use a consistent and low MOI (e.g., 0.01-0.1) for your experiments to ensure that the drug has a sufficient window to inhibit viral replication.
-
Issue 2: Evidence of Cytotoxicity at or Near the EC50
-
Possible Cause 1: Inaccurate Cytotoxicity Assessment.
-
Troubleshooting Tip: Ensure that your cytotoxicity assay (e.g., MTT, MTS, LDH) is performed in parallel with your antiviral assay using the same cell line, seeding density, and incubation time. The solvent control (e.g., DMSO) should also be included to account for any solvent-induced toxicity.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Tip: Some cell lines may be inherently more sensitive to Favipiravir. If you observe cytotoxicity at concentrations close to the EC50, consider using a different, less sensitive cell line if it is appropriate for your viral model.
-
-
Possible Cause 3: Extended Incubation Times.
-
Troubleshooting Tip: Longer incubation periods with the drug may lead to increased cytotoxicity. If your experimental protocol allows, consider reducing the incubation time to the minimum required to observe a robust antiviral effect.
-
Data Presentation
Table 1: Reported In Vitro Efficacy and Cytotoxicity of Favipiravir against SARS-CoV-2
| Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Method | Reference |
| Vero E6 | 61.88 | >400 | >6.46 | CPE Inhibition | [8] |
| Vero E6 | >100 | Not Reported | Not Reported | Plaque Reduction | [7] |
| Calu-3 | Not Reported | >50 | Not Reported | MTT Assay | [3] |
Note: EC50 and CC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
1. Protocol for Determining Favipiravir Cytotoxicity (MTT Assay)
This protocol is for assessing the effect of Favipiravir on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., Vero E6, A549)
-
Complete cell culture medium
-
Favipiravir stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of Favipiravir in complete cell culture medium. The final concentrations should typically range from 0.1 µM to 1000 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the cells and add 100 µL of the prepared Favipiravir dilutions or vehicle control to each well.
-
Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.
-
2. Protocol for Plaque Reduction Assay
This protocol is for determining the antiviral efficacy of Favipiravir by quantifying the reduction in viral plaques.
-
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayer of a susceptible cell line (e.g., Vero E6)
-
Virus stock with a known titer
-
Serum-free medium
-
Favipiravir stock solution
-
Overlay medium (e.g., 2X MEM containing 1.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Procedure:
-
Seed cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of Favipiravir in serum-free medium.
-
Prepare a virus dilution that will yield 50-100 plaques per well.
-
Pre-incubate the virus dilution with an equal volume of each Favipiravir dilution for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with 200 µL of the virus-drug mixture and incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
During the incubation, melt the agarose and mix it with an equal volume of 2X MEM to prepare the overlay medium. Cool to 42-45°C.
-
Remove the inoculum and add 2 mL of the overlay medium containing the corresponding concentration of Favipiravir to each well.
-
Allow the overlay to solidify at room temperature and then incubate the plates at 37°C with 5% CO2 until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formaldehyde for at least 4 hours.
-
Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each Favipiravir concentration compared to the virus control. Determine the EC50 from a dose-response curve.
-
Visualizations
Caption: Metabolic activation and mechanism of action of Favipiravir.
Caption: Workflow for determining Favipiravir's therapeutic window.
References
- 1. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 2. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pulmonary delivery of favipiravir inhalation solution for COVID-19 treatment: in vitro characterization, stability, in vitro cytotoxicity, and antiviral activity using real time cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioservuk.com [bioservuk.com]
- 6. researchgate.net [researchgate.net]
- 7. Response to "Dose Rationale for Favipiravir Use in Patients Infected With SARS‐CoV‐2" - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Characteristics and In Vitro Toxicity/Anti-SARS-CoV-2 Activity of Favipiravir Solid Lipid Nanoparticles (SLNs) [mdpi.com]
Technical Support Center: Minimizing Tirfipiravir Cytotoxicity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize Tirfipiravir-induced cytotoxicity in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's antiviral activity and what are the known off-target effects leading to cytotoxicity?
A1: this compound is a prodrug that is intracellularly converted to its active form, this compound-RTP. This active metabolite primarily acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to either chain termination or lethal mutagenesis of the viral genome.[1]
However, at certain concentrations, this compound can exhibit off-target effects leading to cytotoxicity. The primary mechanism of this cytotoxicity is believed to be the induction of oxidative stress and subsequent mitochondrial dysfunction.[2] This can manifest as decreased cellular ATP levels, increased production of reactive oxygen species (ROS), and damage to cellular components.[2][3] Studies have also suggested that this compound can induce apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis).[4][5]
Q2: At what concentrations is this compound typically cytotoxic?
A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line, incubation time, and the specific cytotoxicity assay used. The 50% cytotoxic concentration (CC50) is a common metric used to quantify this. Below is a summary of reported CC50 values for this compound (Favipiravir) in various human cell lines.
| Cell Line | Assay Type | Incubation Time | CC50 (µM) | Reference |
| Caco-2 | Not Specified | 48 hours | >1000 | [6] |
| Normal Human Skin Fibroblasts (NHSF) | SRB | 72 hours | >100 (µg/mL) | [7] |
| Vero E6 | Not Specified | Not Specified | 449.6 (µg/mL) | [8] |
| A549 | MTT | 72 hours | >1000 | [9] |
| HeLa | XTT | 3 days | >1000 (µg/mL) | [10] |
| HEp-2 | XTT | 3 days | >1000 (µg/mL) | [10] |
| HEL | XTT | 3 days | >1000 (µg/mL) | [10] |
| MDCK | XTT | 3 days | >1000 (µg/mL) | [10] |
| Vero | XTT | 3 days | >1000 (µg/mL) | [10] |
| MCF-7 | SRB | 48 hours | 5.47 (µg/mL) | [11] |
Note: It is crucial to determine the CC50 of this compound in your specific cell line and under your experimental conditions.
Q3: How can I mitigate this compound-induced oxidative stress in my cell cultures?
A3: Since oxidative stress is a key driver of this compound's cytotoxicity, co-treatment with antioxidants can be an effective mitigation strategy. Some potential antioxidants to consider include:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione.
-
Vitamin C (Ascorbic Acid): A potent water-soluble antioxidant.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes.
-
Lacidipine: A calcium channel blocker with antioxidant properties that has shown efficacy in mitigating favipiravir-induced oxidative stress.[12]
It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration of the chosen antioxidant in your cell line before combining it with this compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed at Therapeutic Concentrations
Possible Causes & Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Action: Perform a dose-response curve to determine the CC50 of this compound in your specific cell line. If your cell line is particularly sensitive, consider using a more resistant cell line if experimentally feasible.
-
-
Incorrect Drug Concentration: Errors in calculating or preparing the drug stock solution can lead to higher than intended concentrations.
-
Action: Double-check all calculations and ensure the stock solution was prepared and diluted correctly. It is advisable to have a second researcher verify the calculations.
-
-
Prolonged Incubation Time: The cytotoxic effects of this compound can be time-dependent.
-
Action: Optimize the incubation time. It may be possible to achieve antiviral efficacy with a shorter exposure time that minimizes cytotoxicity.
-
-
High Cell Seeding Density: Overly confluent cell monolayers can be more susceptible to stress.
-
Action: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase and not overly confluent during the experiment.
-
-
Serum Concentration in Media: The concentration of serum in the culture media can influence the cytotoxic effects of some compounds.[13][14]
-
Action: If possible, maintain a consistent and optimized serum concentration throughout your experiments. Be aware that reducing serum levels can sometimes increase cellular stress.
-
Issue 2: Discrepancy Between Viability and Cytotoxicity Assay Results
Possible Causes & Troubleshooting Steps:
-
Different Assay Mechanisms: Viability assays (e.g., MTT, which measures metabolic activity) and cytotoxicity assays (e.g., LDH release, which measures membrane integrity) assess different cellular parameters. A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).
-
Action: Use a combination of viability and cytotoxicity assays to get a more complete picture of the drug's effect. For example, a decrease in MTT signal without a corresponding increase in LDH release may indicate a cytostatic effect rather than cell death.
-
-
Timing of Assay: The kinetics of different cell death pathways can vary.
-
Action: Perform a time-course experiment, measuring viability and cytotoxicity at multiple time points to capture the dynamics of the cellular response.
-
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture.
-
Absorbance/Luminescence Reading: Measure the absorbance or luminescence according to the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Protocol 3: Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[4][7]
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
This compound's Antiviral Mechanism and Off-Target Cytotoxicity
Caption: this compound's mechanism of action and proposed off-target cytotoxicity pathways.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
Cell Death Signaling Pathways Potentially Affected by this compound
Caption: Potential cell death signaling pathways modulated by this compound.
References
- 1. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 2. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Potential Adverse Effects of Favipiravir on Biochemical, Histopathological, and Spermatological Parameters in Male Rats' Testicular Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Characteristics and In Vitro Toxicity/Anti-SARS-CoV-2 Activity of Favipiravir Solid Lipid Nanoparticles (SLNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pulmonary toxicity associated with high-dose favipiravir and treatment options: biochemical and histopathological evaluation. [ve.scielo.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Tirfipiravir Stability and Handling
Disclaimer: As of the current date, detailed public data on the degradation pathways and specific storage conditions for Tirfipiravir are limited. This compound is a nucleoside analog and shares structural similarities with Favipiravir, another pyrazinecarboxamide antiviral. In the absence of direct data for this compound, this document provides guidance based on established knowledge of Favipiravir as a close structural analog. Researchers should consider this information as a preliminary guide and establish in-house stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific long-term storage conditions for this compound should be obtained from the manufacturer's Certificate of Analysis, general recommendations for similar antiviral compounds like Favipiravir can be followed as a starting point.[1] Most medicines should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[2] It is also advisable to store the compound in a dry place, protected from light. For long-term storage, refrigeration at 2°C to 8°C (36°F to 46°F) is a common practice for preserving the stability of nucleoside analogs.
Q2: What are the likely degradation pathways for this compound?
Based on the known degradation of its structural analog, Favipiravir, this compound is likely susceptible to degradation under the following conditions:
-
Hydrolysis: this compound contains an amide functional group, which is prone to hydrolysis under both acidic and alkaline conditions. This is a common degradation pathway for many pharmaceutical compounds.
-
Oxidation: Exposure to oxidizing agents can lead to the degradation of this compound.
-
Photodegradation: Like many complex organic molecules, this compound may be sensitive to light, particularly UV light, which can induce degradation.
Q3: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method is crucial for monitoring degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric (MS) detection is a common and effective technique.[3][4] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products. |
| Loss of compound potency or activity | Significant degradation has occurred. | 1. Verify the storage conditions and expiration date of the compound stock. 2. Use a validated stability-indicating HPLC method to quantify the amount of active compound remaining. |
| Inconsistent results between experiments | Instability of this compound in the experimental medium (e.g., cell culture media, buffers). | 1. Assess the stability of this compound in the specific experimental medium over the duration of the experiment. 2. Prepare fresh solutions immediately before use. |
Quantitative Data on Analog (Favipiravir) Degradation
The following table summarizes the degradation of Favipiravir under various stress conditions, which may serve as an estimate for the potential stability of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Room Temperature | Complete Degradation |
| Base Hydrolysis | 0.5 N NaOH | 24 hours | Room Temperature | Complete Degradation |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temperature | Significant Degradation |
| Photolytic | Direct Sunlight | 6 hours | N/A | Degradation Observed |
| Thermal (Dry Heat) | N/A | 6 hours | 105°C | No Significant Degradation |
Data compiled from forced degradation studies on Favipiravir.[3]
Experimental Protocols (Based on Favipiravir)
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols based on studies with Favipiravir.[3][4][5]
1. Acid Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N hydrochloric acid (HCl).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide (NaOH) before analysis.
-
Analyze by a validated HPLC method.
2. Base Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 0.5 N sodium hydroxide (NaOH).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.5 N hydrochloric acid (HCl) before analysis.
-
Analyze by a validated HPLC method.
3. Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Analyze by a validated HPLC method.
4. Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to direct sunlight for a defined period (e.g., 6 hours).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at appropriate time intervals from both the exposed and control solutions.
-
Analyze by a validated HPLC method.
5. Thermal Degradation (Dry Heat):
-
Place a known amount of solid this compound in a thermostatically controlled oven.
-
Maintain the temperature at 105°C for a defined period (e.g., 6 hours).
-
Withdraw samples at appropriate time intervals.
-
Allow the samples to cool to room temperature.
-
Dissolve the samples in a suitable solvent and analyze by a validated HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Tirfipiravir Resistance Development In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro development of resistance to Tirfipiravir. Given that this compound is a nucleoside analog antiviral targeting RNA viruses like influenza and coronaviruses, this guide draws upon established principles of antiviral resistance and uses the closely related compound, Favipiravir, as a well-documented proxy for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its likely mechanism of resistance?
A1: this compound, like its analog Favipiravir, is a prodrug that is intracellularly converted into its active triphosphate form, this compound-ribofuranosyl 5'-triphosphate (this compound-RTP). This active form acts as a nucleoside analog, primarily targeting the viral RNA-dependent RNA polymerase (RdRp). The main proposed mechanism of action is "lethal mutagenesis," where the incorporation of this compound-RTP into the nascent viral RNA strand induces a high rate of mutations, leading to non-viable virus particles. A secondary mechanism may involve chain termination of viral RNA synthesis.
Resistance to this class of drugs typically arises from mutations in the viral RdRp that reduce the incorporation of the active drug metabolite or increase the polymerase's fidelity. For the related drug Favipiravir, a key resistance mutation has been identified as K229R in the PB1 subunit of the influenza virus RdRp. This mutation can be associated with a fitness cost to the virus, which may be compensated for by secondary mutations, such as P653L in the PA subunit.
Q2: What is a typical starting concentration of this compound for in vitro resistance selection experiments?
A2: The starting concentration for resistance selection should be based on the 50% effective concentration (EC50) of this compound against the wild-type virus in your specific cell culture system. A common strategy is to start the selection process at a concentration equal to or slightly above the EC50 (e.g., 1-2x EC50). The concentration can then be gradually increased in subsequent passages as the virus adapts.
Q3: How many passages are typically required to select for resistant variants?
A3: The number of passages required to select for resistant variants can vary significantly depending on the virus, the cell line, the drug concentration, and the multiplicity of infection (MOI). It can range from as few as 5-10 passages to over 30 passages. It is crucial to monitor for the emergence of resistance at regular intervals.
Q4: What are the key host cell factors that can influence this compound's activity and resistance development?
A4: As a prodrug, this compound's activation is dependent on host cell enzymes. The initial conversion is carried out by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), followed by phosphorylation by cellular kinases to its active triphosphate form.[1] Variations in the expression or activity of these enzymes across different cell lines could impact the intracellular concentration of the active drug and, consequently, its antiviral efficacy and the selective pressure for resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro resistance selection experiments with this compound.
Problem 1: No viral breakthrough or complete loss of virus during selection.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high. | Start with a lower concentration of this compound (e.g., at the EC50). Gradually increase the concentration in subsequent passages. |
| Low viral fitness of emerging mutants. | Decrease the drug concentration to allow for the replication of less fit, partially resistant mutants. Consider using a lower MOI to reduce viral competition. |
| High cytotoxicity of the drug. | Perform a cytotoxicity assay (e.g., CC50 determination) in your chosen cell line to ensure the working concentrations are not overly toxic. |
| Issues with the viral stock. | Titer your viral stock before starting the experiment to ensure you are using a consistent and appropriate amount of virus. |
Problem 2: No evidence of resistance development after multiple passages.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too low. | Gradually increase the this compound concentration in each passage to apply sufficient selective pressure. |
| High genetic barrier to resistance. | The virus may require multiple mutations to develop significant resistance. Continue passaging for a longer duration. |
| Suboptimal assay for detecting resistance. | Use a combination of phenotypic assays (e.g., plaque reduction, yield reduction) and genotypic analysis (sequencing of the RdRp gene) to detect subtle changes in susceptibility. |
| Instability of resistant mutants. | In the absence of drug pressure, resistant mutants with a fitness cost may be outcompeted by wild-type virus. Ensure continuous drug pressure is maintained during the selection process. |
Problem 3: Inconsistent or highly variable EC50 values for resistant isolates.
| Possible Cause | Troubleshooting Step |
| Mixed viral population. | Plaque-purify viral isolates from the resistant population to obtain clonal populations for accurate and reproducible EC50 determination. |
| Assay variability. | Standardize all assay parameters, including cell density, MOI, incubation time, and drug concentrations. Include a wild-type virus control in every assay. |
| Cell line instability. | Ensure you are using a consistent and low-passage number cell line, as cellular characteristics can change over time and affect viral replication and drug metabolism. |
Quantitative Data Summary
The following table summarizes the 50% effective concentrations (EC50) of Favipiravir against a panel of influenza A viruses, which can serve as a reference for expected potencies of this compound.
| Virus Strain | Subtype | EC50 (µM) |
| A/California/04/2009 | H1N1pdm09 | 0.47 |
| A/Brisbane/59/2007 | H1N1 | 0.29 |
| A/Victoria/3/75 | H3N2 | 0.22 |
| A/duck/MN/1525/81 | H5N1 | 0.19 |
| A/swine/MN/00019/2009 | H1N2 | 0.33 |
| Data adapted from Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517–2524. |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Virus
This protocol outlines a general method for the serial passage of a virus in the presence of increasing concentrations of this compound to select for resistant variants.
Materials:
-
Virus stock of known titer (e.g., PFU/mL or TCID50/mL)
-
Appropriate host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses)
-
Cell culture medium and supplements
-
This compound stock solution of known concentration
-
96-well or 24-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
Methodology:
-
Initial Infection: Seed the cell culture plates with the host cell line to achieve a confluent monolayer.
-
Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 to 0.1.
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing this compound at a starting concentration of 1x EC50.
-
Incubate the plates until a clear cytopathic effect (CPE) is observed (typically 2-4 days).
-
Serial Passage: Harvest the supernatant from the wells showing CPE. This is Passage 1 (P1).
-
Use a small volume of the P1 supernatant to infect fresh cell monolayers.
-
After the adsorption period, add fresh medium containing an increased concentration of this compound (e.g., 2x the previous concentration).
-
Repeat the incubation and harvesting steps.
-
Continue this serial passage with gradually increasing concentrations of this compound for at least 10-20 passages or until a significant increase in the EC50 is observed.
-
Virus Isolation and Characterization: At various passage numbers, isolate individual virus clones by plaque purification.
-
Determine the EC50 of the plaque-purified isolates against this compound using a phenotypic assay (e.g., plaque reduction assay).
-
Perform genotypic analysis by sequencing the RdRp gene of the resistant isolates to identify potential resistance mutations.
Protocol 2: Plaque Reduction Assay for EC50 Determination
This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Plaque-purified wild-type or resistant virus stock
-
Confluent monolayers of host cells in 6-well plates
-
Serial dilutions of this compound
-
Agarose overlay medium
Methodology:
-
Prepare serial dilutions of the virus stock.
-
Infect confluent cell monolayers in 6-well plates with a dilution of the virus that will produce approximately 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum.
-
Overlay the cell monolayers with agarose medium containing serial dilutions of this compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway: Intracellular Activation of this compound
Caption: Intracellular activation pathway of this compound.
Experimental Workflow: In Vitro Resistance Selection
Caption: Workflow for in vitro selection of this compound resistance.
Logical Relationship: Troubleshooting Guide Logic
Caption: Troubleshooting decision tree for resistance experiments.
References
Technical Support Center: Addressing Off-Target Effects of Tirfipiravir in Experiments
Disclaimer: Information regarding "Tirfipiravir" is limited in publicly available scientific literature. The following guidance is substantially based on data from its close structural and functional analog, Favipiravir , and established methodologies for assessing off-target effects of antiviral compounds. Researchers should validate these recommendations for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound, similar to Favipiravir, is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][3] This active metabolite functions as a purine analogue, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp) enzyme.[4][5] This inhibition disrupts viral genome replication and transcription.[1][6] Two main hypotheses for its action are the termination of the nascent viral RNA strand and the induction of lethal mutagenesis through incorporation into the viral RNA.[2]
Q2: What are the known or anticipated off-target effects of this compound?
A2: Based on clinical data for the analogous compound Favipiravir, the most commonly reported adverse effects, which can be considered manifestations of off-target activity, include hyperuricemia (elevated uric acid levels) and transient increases in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7][8][9] Gastrointestinal symptoms like diarrhea and nausea have also been observed.[8][9] In preclinical studies with Favipiravir, adverse effects on hematopoietic tissues and testicular toxicity were noted at higher doses.[5] Researchers should be vigilant for similar effects in their experimental models.
Q3: How can I differentiate between on-target antiviral efficacy and off-target cytotoxicity in my cell-based assays?
A3: It is crucial to determine the therapeutic index (TI) of this compound in your specific cell line. This is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A high TI indicates that the antiviral effects occur at concentrations much lower than those causing cell death. Running a cytotoxicity assay in parallel with your antiviral efficacy assay is essential.[10]
Q4: Are there computational tools to predict potential off-target interactions of this compound?
A4: Yes, various in silico tools can predict potential off-target binding based on the structure of this compound.[11] These tools screen the compound against databases of known protein structures to identify potential unintended binding partners. While these predictions require experimental validation, they can provide initial clues for potential off-target effects.[12]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation in Uninfected Cells
Possible Cause: Off-target cytotoxicity of this compound.
Troubleshooting Steps:
-
Determine the CC50: Perform a dose-response cytotoxicity assay on your specific cell line without any virus present. This will establish the concentration at which this compound becomes toxic to the cells.
-
Microscopic Examination: Visually inspect the cells for morphological changes indicative of cytotoxicity (e.g., rounding, detachment, membrane blebbing).
-
Use a Lower Concentration Range: If significant cytotoxicity is observed at or near the expected effective concentration, reassess the experimental design to use a lower, non-toxic concentration range of this compound.
-
Select a Different Cell Line: If the therapeutic index is too low in your current cell line, consider using a less sensitive cell line for your experiments, if appropriate for the virus being studied.
Issue 2: Inconsistent Antiviral Activity Across Experiments
Possible Cause: Variability in drug metabolism or experimental conditions.
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the stock solution of this compound is correctly prepared, stored, and has not degraded.
-
Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition between experiments, as these can affect cellular metabolism of the prodrug.
-
Control for Serum Protein Binding: The presence of serum in the culture medium can lead to drug binding, reducing its effective concentration.[5] Consider performing assays in serum-free or reduced-serum conditions, with appropriate controls.
-
Assess Prodrug Conversion: If feasible, use analytical methods like LC-MS to measure the intracellular concentration of the active this compound-RTP to ensure consistent metabolic activation.
Issue 3: Observation of Unexplained Phenotypic Changes in Animal Models
Possible Cause: In vivo off-target effects of this compound.
Troubleshooting Steps:
-
Monitor for Known Analogue Side Effects: Based on Favipiravir data, closely monitor animals for signs of liver distress (perform blood chemistry analysis for ALT and AST), changes in uric acid levels, and gastrointestinal issues.[9]
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs (liver, kidneys, hematopoietic tissues, testes) at the end of the study to identify any tissue damage or abnormalities.[5]
-
Dose-Ranging Toxicity Study: If not already performed, conduct a preliminary dose-ranging study in a small cohort of animals to identify the maximum tolerated dose (MTD) before proceeding with efficacy studies.
-
Include Uninfected, Treated Control Group: Always include a control group of animals that receive this compound but are not infected with the virus. This will help distinguish drug-induced effects from virus-induced pathology.
Quantitative Data Summary
The following tables summarize adverse event data from clinical trials of Favipiravir, which may serve as a reference for potential off-target effects of this compound.
Table 1: Common Adverse Events Associated with Favipiravir
| Adverse Event | Frequency in Favipiravir Group | Frequency in Control Group | Risk Ratio (95% CI) |
| Hyperuricemia | High | Low | 7.69 (4.56, 12.98) |
| Increased ALT | Higher | Lower | 1.35 (1.11, 1.64) |
| Diarrhea | 1.4% - 5% | Variable | Not consistently different |
| Nausea | 0.84% | Variable | Not consistently different |
Source: Data compiled from multiple clinical studies. Note that frequencies can vary significantly between studies.[8][9]
Table 2: Preclinical Toxicity Findings for Favipiravir
| Finding | Animal Model | Description |
| Hematopoietic Effects | Dogs, Rats, Monkeys | Decreased red blood cell production. |
| Hepatotoxicity | Dogs, Rats, Monkeys | Increased liver enzymes and vacuolization of hepatocytes. |
| Testicular Toxicity | Not specified | Adverse effects on the testes were noted. |
| Teratogenicity | Animal models | Evidence of delayed development or embryonic death. |
Source: Preclinical safety data for Favipiravir.[4][5][13]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Methodology:
-
Cell Seeding: Seed a 96-well plate with the desired cell line at a density that will result in 80-90% confluency at the end of the assay. Incubate for 24 hours.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control and a positive control for cell death (e.g., doxorubicin).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by non-linear regression analysis.
Protocol 2: Plaque Reduction Assay for Antiviral Efficacy
Objective: To determine the 50% effective concentration (EC50) of this compound.
Methodology:
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Drug Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound. Include a no-drug control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC50 value using non-linear regression.
Visualizations
Caption: On-target mechanism of this compound activation and action.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. oatext.com [oatext.com]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. oatext.com [oatext.com]
- 7. Favipiravir: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 8. Adverse effects associated with favipiravir in patients with COVID-19 pneumonia: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the side effects of Favipiravir? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abyntek.com [abyntek.com]
- 13. A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Tirfipiravir Treatment Timing in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Tirfipiravir (also known as Favipiravir or T-705) treatment timing in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][3][4][5] This active form acts as a purine analogue and targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3][4][5] The two primary proposed mechanisms of action are:
-
Chain Termination: Incorporation of this compound-RTP into the nascent viral RNA strand leads to the termination of RNA synthesis.[2]
-
Lethal Mutagenesis: The incorporation of this compound-RTP induces a high rate of mutations in the viral genome, leading to the production of non-viable virions.[2][5]
Q2: What are the key considerations for designing an in vivo study to optimize this compound treatment timing?
A2: The critical factor in designing such a study is the timing of treatment initiation relative to the time of infection. Based on preclinical studies, treatment can be categorized as:
-
Prophylactic: Treatment is initiated before viral challenge.[1]
-
Preemptive/Early Therapeutic: Treatment is initiated at the same time as or very shortly after viral challenge.[2][4][6]
-
Therapeutic/Delayed: Treatment is initiated at a specific time point after viral challenge when infection is established.[1][7]
The choice of timing will depend on the research question (e.g., evaluating preventative potential versus therapeutic efficacy). It is also crucial to establish a relevant animal model that mimics the viral kinetics and pathogenesis of the disease in humans.
Q3: Which animal models are commonly used for in vivo studies with this compound?
A3: Hamster and mouse models are frequently used.
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Syrian Hamsters: Have been extensively used for SARS-CoV-2 studies, as the virus replicates efficiently in their respiratory tract.[1][2][4][5][6][8][9][10]
-
Mice (including immunocompromised strains like SCID): Commonly used for influenza virus and other RNA virus studies.[7][11][12][13] Immunocompromised models can be useful for studying viral persistence and the effects of longer treatment durations.[12]
Q4: What are typical dosage ranges for this compound in preclinical animal models?
A4: Dosages can vary significantly depending on the animal model and the virus being studied. It is essential to perform dose-ranging studies to determine the optimal therapeutic window. High doses have shown greater efficacy but can also be associated with toxicity.[2][5] For example, in hamster models for SARS-CoV-2, doses have ranged from low doses to high doses (e.g., 300 mg/kg).[1][5] In mice, doses have also been explored in a wide range (e.g., 10 to 250 mg/kg/day).[12]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No reduction in viral load or improvement in clinical signs) | Delayed Treatment Initiation: The antiviral effect of this compound is highly dependent on the timing of administration. Treatment initiated late after viral peak may have limited impact.[8] | Initiate treatment earlier in the infection course (prophylactic or early therapeutic).[1][4] Conduct a time-course study to determine the optimal therapeutic window for your model. |
| Suboptimal Dosage: The dose may be too low to achieve a therapeutic concentration of the active metabolite in the target tissue. | Perform a dose-response study to identify the effective dose range.[12] Consider the pharmacokinetic and pharmacodynamic properties of this compound in your specific animal model.[9] | |
| Drug Metabolism and Bioavailability: Poor absorption or rapid metabolism can lead to low systemic exposure. | Assess the plasma and tissue concentrations of this compound and its active metabolite.[9] Consider alternative routes of administration if oral bioavailability is a concern. | |
| Viral Resistance: Although rare, the potential for the emergence of resistant strains should be considered, especially in longer-term studies in immunocompromised models.[14] | Sequence viral isolates from treated animals to check for mutations in the RdRp gene.[14] | |
| Toxicity (e.g., weight loss, adverse clinical signs) | High Dosage: High doses of this compound have been associated with toxicity in animal models.[2][5] | Reduce the dose or consider a different dosing schedule (e.g., less frequent administration).[12] Monitor animals closely for clinical signs of toxicity and establish humane endpoints. |
| Off-target Effects: The drug may have unintended effects on host cellular processes. | Conduct a thorough safety assessment, including hematology, clinical chemistry, and histopathology.[15] | |
| High Variability in Results | Inconsistent Dosing or Administration: Inaccurate or inconsistent drug administration can lead to variable drug exposure. | Ensure accurate and consistent administration techniques. For oral gavage, ensure the entire dose is delivered. |
| Biological Variability: Individual animal differences in metabolism, immune response, or severity of infection can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals to treatment groups. | |
| Issues with Viral Challenge: Variability in the infectious dose or route of administration can lead to inconsistent infection kinetics. | Standardize the viral challenge procedure, including the virus stock, dose, and route of administration. |
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies.
Table 1: Effect of this compound Treatment Timing on Viral Titer in Hamster Lungs (SARS-CoV-2)
| Treatment Group | Treatment Schedule (relative to infection) | Viral Titer (PFU/g) | Reference |
| Vehicle Control | - | ~10^6 - 10^7 | [1] |
| This compound (300 mg/kg) | Prophylactic (Days -1 to 3) | ~10^3 - 10^4 | [1] |
| This compound (300 mg/kg) | Therapeutic (Days 1 to 3) | ~10^4 - 10^5 | [1] |
Table 2: Survival Rate in Immunocompromised Mice with Influenza B Virus Infection
| Treatment Group (Dosage) | Treatment Duration | Survival Rate | Reference |
| Untreated Control | - | 0% | [12] |
| T-705 (50 mg/kg/day) | 5 days | 0% | [12] |
| T-705 (250 mg/kg/day) | 5 days | 100% | [12] |
| T-705 (50 mg/kg/day) | 10 days | 100% | [12] |
| T-705 (250 mg/kg/day) | 10 days | 100% | [12] |
Experimental Protocols
Key Experiment: Evaluation of Prophylactic vs. Therapeutic Efficacy of this compound in a Hamster Model of SARS-CoV-2 Infection
This protocol is a synthesized example based on methodologies described in the cited literature.[1][5]
-
Animal Model: Syrian golden hamsters (8-10 weeks old).
-
Virus: SARS-CoV-2 isolate, propagated in Vero E6 cells.
-
Drug Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Experimental Groups:
-
Group 1: Vehicle Control (intranasal virus + vehicle treatment).
-
Group 2: Prophylactic Treatment (this compound treatment initiated 24 hours before infection and continued for 4 days).
-
Group 3: Therapeutic Treatment (this compound treatment initiated 24 hours after infection and continued for 4 days).
-
-
Procedure:
-
Day -1: Initiate treatment for the Prophylactic group via oral gavage.
-
Day 0: Anesthetize all animals and intranasally inoculate with a pre-determined dose of SARS-CoV-2 (e.g., 10^5 PFU). Initiate treatment for the Therapeutic and Vehicle Control groups.
-
Days 1-3: Continue daily treatment for all groups. Monitor body weight and clinical signs daily.
-
Day 4: Euthanize animals. Collect lung tissue for virological and histopathological analysis.
-
-
Readouts:
-
Primary: Viral load in the lungs (quantified by plaque assay or RT-qPCR).
-
Secondary:
-
Body weight change.
-
Clinical scoring.
-
Lung histopathology (to assess inflammation and tissue damage).
-
Pharmacokinetic analysis of this compound levels in plasma and lung tissue (optional, but recommended).
-
-
Visualizations
Caption: Experimental workflow for evaluating this compound treatment timing.
Caption: Mechanism of action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Favipiravir at high doses has potent antiviral activity in SARS-CoV-2−infected hamsters, whereas hydroxychloroquine lacks activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the Potential Adverse Effects of Favipiravir on Biochemical, Histopathological, and Spermatological Parameters in Male Rats' Testicular Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Activation of Tirfipiravir
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tirfipiravir. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the metabolic activation of this compound in your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound and how is it produced in cells?
A1: this compound is a prodrug, meaning it requires intracellular metabolic activation to become pharmacologically active. The active form is this compound-ribofuranosyl-5'-triphosphate (this compound-RTP). This active metabolite is what inhibits the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. The conversion from the parent drug to the active triphosphate form occurs in three main enzymatic steps within the host cell.[1][2][3][4][5]
Q2: What are the key enzymes involved in the metabolic activation of this compound?
A2: The metabolic activation of this compound is a multi-step process:
-
Phosphoribosylation: The first and often rate-limiting step is the conversion of this compound to this compound-ribofuranosyl-5'-monophosphate (this compound-RMP). This reaction is catalyzed by the host cell enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[6][7]
-
Phosphorylation to Diphosphate: this compound-RMP is then phosphorylated to this compound-ribofuranosyl-5'-diphosphate (this compound-RDP) by host cell nucleoside monophosphate kinases .
-
Phosphorylation to Triphosphate: Finally, this compound-RDP is converted to the active this compound-RTP by host cell nucleoside diphosphate kinases .[8]
Q3: Why is the metabolic activation of this compound sometimes inefficient?
A3: The inefficiency of this compound's metabolic activation can be a significant experimental challenge. The primary bottleneck is often the initial conversion to this compound-RMP by HGPRT. This compound is a poor substrate for human HGPRT, leading to a slow conversion rate.[6][7] Furthermore, the subsequent phosphorylation steps can also be inefficient and their rates can vary significantly between different cell lines.[5]
Q4: How can I enhance the cellular uptake of this compound?
A4: Enhancing the initial uptake of this compound into the cells can increase the intracellular concentration available for metabolic activation. Strategies include:
-
Use of Nanoemulsions: Formulating this compound into a nanoemulsion can significantly increase its cellular uptake.[9]
-
Permeation Enhancers: The use of surfactants like Cremophor RH40® and Transcutol HP® in formulations can improve drug permeation across the cell membrane.[9]
Troubleshooting Guides
Issue 1: Low or inconsistent antiviral activity of this compound in cell culture.
| Possible Cause | Troubleshooting Step |
| Low HGPRT expression/activity in the chosen cell line. | 1. Cell Line Selection: Choose a cell line known to have high endogenous HGPRT activity. The efficiency of this compound activation is cell-line dependent.[5] 2. Confirm HGPRT Expression: If possible, quantify HGPRT mRNA or protein levels in your cell line. 3. Exogenous Expression: If your experimental system allows, consider overexpressing human HGPRT in your target cells. |
| Inefficient phosphorylation of this compound-RMP. | 1. Assess Kinase Activity: If feasible, measure the activity of nucleoside monophosphate and diphosphate kinases in your cell lysates. 2. Optimize Cell Culture Conditions: Ensure cells are healthy and in the exponential growth phase, as kinase activity can be linked to the metabolic state of the cell. |
| Suboptimal drug concentration or incubation time. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and virus. 2. Time-Course Experiment: Evaluate the antiviral activity at different time points post-infection and treatment to identify the optimal incubation period. |
| Degradation of this compound in culture medium. | 1. Check Stability: Assess the stability of this compound in your cell culture medium under experimental conditions. 2. Replenish Medium: Consider replenishing the medium with fresh this compound during long incubation periods. |
Issue 2: Difficulty in detecting and quantifying intracellular this compound metabolites.
| Possible Cause | Troubleshooting Step |
| Low intracellular concentrations of metabolites. | 1. Increase Starting Material: Increase the number of cells used for metabolite extraction. 2. Enhance Uptake/Activation: Implement strategies to enhance cellular uptake and metabolic activation as described in the FAQs and other troubleshooting sections. 3. Sensitive Detection Method: Utilize a highly sensitive analytical method such as LC-MS/MS. |
| Inefficient extraction of phosphorylated metabolites. | 1. Optimize Extraction Protocol: Use a validated protocol for the extraction of intracellular nucleotides. A common method involves cell lysis with a methanol-water mixture followed by protein precipitation with acetonitrile.[10] 2. Use of Internal Standards: Incorporate stable isotope-labeled internal standards for each metabolite to account for extraction inefficiency and matrix effects. |
| Degradation of metabolites during sample processing. | 1. Work Quickly and on Ice: Perform all extraction and processing steps on ice to minimize enzymatic degradation. 2. Inhibit Phosphatases: Consider adding phosphatase inhibitors to your lysis buffer. |
Data Presentation
Table 1: Kinetic Parameters of this compound Metabolic Activation
| Metabolic Step | Enzyme | Substrate | Product | Km (app) | Notes |
| Phosphoribosylation | Human HGPRT | This compound | This compound-RMP | 6.4 mM[6] | This high Km value indicates a low affinity of the enzyme for the substrate, making this a rate-limiting step. |
| Phosphorylation | Nucleoside Monophosphate Kinases | This compound-RMP | This compound-RDP | Data not available | Efficiency is cell-line dependent.[5] |
| Phosphorylation | Nucleoside Diphosphate Kinases | This compound-RDP | This compound-RTP | Data not available |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound-RTP by LC-MS/MS
This protocol is adapted from methodologies described for the quantification of favipiravir-RTP in human peripheral blood mononuclear cells (PBMCs).[10][11]
1. Cell Lysis and Extraction: a. Harvest a known number of cells (e.g., 2 x 10^6 cells) by centrifugation. b. Lyse the cell pellet with a 70:30 (v/v) methanol-water solution. c. Precipitate cellular components by adding acetonitrile. d. Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound-RTP). e. Vortex the mixture and centrifuge to pellet the precipitate.
2. Solid Phase Extraction (SPE): a. Condition a weak anion exchange SPE cartridge with methanol, followed by an appropriate conditioning buffer. b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge to remove unbound contaminants. d. Elute the phosphorylated metabolites using an appropriate elution buffer.
3. LC-MS/MS Analysis: a. Use a suitable reversed-phase or anion-exchange column for chromatographic separation. b. Employ a gradient elution with mobile phases consisting of ammonium acetate and acetonitrile, adjusted to different pH values to achieve optimal separation.[11] c. Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Protocol 2: HGPRT Activity Assay
This protocol provides a general framework for assessing the activity of HGPRT in converting this compound to its monophosphate form.
1. Preparation of Cell Lysate: a. Harvest cells and wash with PBS. b. Lyse the cells in a suitable buffer containing protease inhibitors. c. Centrifuge to remove cell debris and collect the supernatant containing the cytosolic enzymes.
2. Enzyme Reaction: a. Prepare a reaction mixture containing the cell lysate, 5-phosphoribosyl-1-pyrophosphate (PRPP), and this compound. b. Incubate the reaction mixture at 37°C for a defined period. c. Stop the reaction by adding an acid or by heat inactivation.
3. Quantification of this compound-RMP: a. Analyze the reaction mixture using a validated LC-MS/MS method to quantify the amount of this compound-RMP produced. b. Calculate the enzyme activity based on the rate of product formation.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actanaturae.ru [actanaturae.ru]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Role of Human Hypoxanthine Guanine Phosphoribosyltransferase in Activation of the Antiviral Agent T-705 (Favipiravir) | Semantic Scholar [semanticscholar.org]
- 8. Biosynthesis of Purine and Pyrimidine Nucleotides | PDF [slideshare.net]
- 9. Innovative anti-proliferative effect of the antiviral favipiravir against MCF-7 breast cancer cells using green nanoemulsion and eco-friendly assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5’-triphosphate (T-705-RTP) in human peripheral mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
Tirfipiravir Technical Support Center: Navigating Cellular Metabolic Assays
Welcome to the Tirfipiravir Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common cellular metabolic assays. The information is presented in a question-and-answer format within our troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as T-705 or Favipiravir) is a broad-spectrum antiviral agent. It is a prodrug, meaning it is converted into its active form, this compound ribofuranosyl-5'-triphosphate (T-705 RTP), inside the cell. T-705 RTP acts as a purine analogue, interfering with viral RNA synthesis through two main proposed mechanisms: lethal mutagenesis, where it is incorporated into the viral RNA and causes an accumulation of fatal mutations, and/or chain termination, where it halts the extension of the viral RNA strand.
Q2: Can this compound interfere with cellular metabolic assays like MTT, XTT, and Neutral Red?
While direct studies on this compound's interference with these specific assays are limited, its mechanism of action suggests a potential for interference. Assays like MTT and XTT measure cell viability by assessing the activity of mitochondrial dehydrogenases, which can be influenced by changes in cellular metabolism. The Neutral Red assay assesses cell viability by measuring the uptake of the dye into lysosomes, a process that can be affected by alterations in lysosomal function. As this compound is a nucleoside analogue that can impact cellular nucleotide pools, it is plausible that it could indirectly affect these metabolic processes.
Q3: How might this compound's effect on nucleotide metabolism impact assay results?
This compound's active form, T-705 RTP, competes with guanosine triphosphate (GTP) and adenosine triphosphate (ATP) for incorporation into viral RNA. High concentrations of this compound could potentially affect intracellular purine nucleotide pools. Since cellular metabolism is a highly interconnected network, significant alterations in nucleotide metabolism could indirectly impact the overall metabolic activity of the cell, which is the readout for assays like MTT and XTT.
Q4: Are there any published studies demonstrating this compound interference with these assays?
Currently, there is a lack of published literature that specifically details a systematic investigation of this compound's interference with MTT, XTT, or Neutral Red assays. Therefore, it is crucial for researchers to be aware of the potential for interference and to include appropriate controls in their experiments.
Troubleshooting Guides
Issue 1: Unexpected increase in cell viability with MTT or XTT assay in the presence of this compound.
-
Possible Cause 1: Direct Reduction of Tetrazolium Salt. Some compounds can chemically reduce the tetrazolium salts (MTT, XTT) directly, independent of cellular enzymatic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
-
Troubleshooting Steps:
-
Cell-Free Control: Set up a control well containing your highest concentration of this compound in cell culture medium without cells. Add the MTT or XTT reagent and incubate as you would with your experimental samples. If a color change occurs, it indicates direct chemical reduction by this compound.
-
Alternative Assay: Consider using an orthogonal assay for cell viability that does not rely on dehydrogenase activity, such as a CytoTox-Glo™ Assay (measuring membrane integrity) or a cell counting method (e.g., Trypan Blue exclusion).
-
-
Possible Cause 2: Altered Cellular Metabolism. this compound treatment might induce a metabolic shift in the cells that increases the activity of NAD(P)H dehydrogenases, leading to an overestimation of cell viability.
-
Troubleshooting Steps:
-
Microscopic Examination: Visually inspect the cells under a microscope. If the MTT/XTT assay indicates high viability but the cells appear stressed or have altered morphology, this could suggest assay interference.
-
Lower this compound Concentration: Test a lower concentration range of this compound to see if the effect is dose-dependent.
-
Use an Alternative Viability Assay: Corroborate your findings with a different type of viability assay as mentioned above.
-
Issue 2: Discrepancy between Neutral Red assay results and other viability assays.
-
Possible Cause: Altered Lysosomal Function. The Neutral Red assay is dependent on the ability of viable cells to incorporate and retain the dye in their lysosomes. Some antiviral compounds can affect lysosomal pH or membrane integrity.
-
Troubleshooting Steps:
-
Visual Confirmation: After incubation with Neutral Red, examine the cells under a microscope to ensure proper dye uptake and localization within the lysosomes of control cells.
-
Compare with a Non-Lysosomal Assay: Run a parallel assay that measures a different aspect of cell health, such as an MTT or XTT assay, or a direct cell count, to see if the results are consistent.
-
Data Presentation
The following table summarizes the principles of the discussed cellular metabolic assays and highlights the potential points of interference by a compound like this compound.
| Assay | Principle | Measurement | Potential Interference by this compound |
| MTT | Reduction of yellow MTT to purple formazan by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells. | Absorbance of solubilized formazan | - Direct chemical reduction of MTT. - Alteration of mitochondrial dehydrogenase activity due to metabolic shifts. |
| XTT | Reduction of yellow XTT to orange formazan by mitochondrial dehydrogenases in viable cells. | Absorbance of water-soluble formazan | - Direct chemical reduction of XTT. - Alteration of mitochondrial dehydrogenase activity. |
| Neutral Red | Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells. | Absorbance of extracted dye | - Alteration of lysosomal pH or membrane integrity. |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired duration.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the cells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Medium Preparation: Prepare a 50 µg/mL solution of Neutral Red in pre-warmed, serum-free medium.
-
Incubation with Neutral Red: Remove the treatment medium and add 100 µL of the Neutral Red medium to each well. Incubate for 2 hours at 37°C.
-
Washing: Carefully remove the Neutral Red medium and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow of the MTT assay.
Caption: Troubleshooting decision tree for unexpected assay results.
Technical Support Center: Managing Tirfipiravir-Induced Mutations in Host RNA
Disclaimer: The drug "Tirfipiravir" is not found in the current scientific literature. This technical support guide is based on the extensively researched antiviral agent Favipiravir , which has a similar proposed mechanism of action and is likely the intended subject of inquiry. The strategies and information provided are based on current knowledge of Favipiravir and general principles of RNA biology.
Overview
Favipiravir is a broad-spectrum antiviral agent that functions as a prodrug.[1][2] Once intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), it is recognized as a purine nucleotide by viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This leads to its incorporation into nascent viral RNA, causing lethal mutagenesis and inhibiting viral replication.[2][4] While highly selective for viral RdRp, the potential for off-target effects on host RNA, although not extensively documented, is a valid concern for researchers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential Favipiravir-induced mutations in host RNA during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Favipiravir-induced mutagenesis?
A1: Favipiravir's primary mechanism is lethal mutagenesis of viral RNA.[2][4] Its active form, Favipiravir-RTP, acts as a fraudulent nucleotide, being incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation does not typically cause immediate chain termination but instead introduces mutations at a high frequency, leading to a non-viable viral population.[2][5]
Q2: Is there evidence of Favipiravir causing mutations in host RNA?
A2: Currently, there is a lack of extensive, direct evidence detailing the frequency and impact of Favipiravir-induced mutations in host cellular RNA. The selectivity of Favipiravir for viral RdRp over host DNA-dependent RNA polymerases is a key factor in its therapeutic window. However, some studies have noted potential off-target effects, such as impacts on mitochondrial function, which could be related to effects on mitochondrial RNA synthesis.[6][7] Given its mechanism as a nucleoside analog, the possibility of low-level incorporation into host RNA by host polymerases cannot be entirely ruled out and warrants careful consideration in experimental design.
Q3: What are the potential consequences of off-target mutations in host RNA?
A3: Hypothetically, if Favipiravir were to be incorporated into host RNA, it could lead to several downstream consequences, including:
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Altered protein function: Mutations in messenger RNA (mRNA) could result in the translation of proteins with altered amino acid sequences, potentially affecting their function.
-
Disrupted RNA processing: Modifications to non-coding RNAs, such as small nuclear RNAs (snRNAs) or microRNAs (miRNAs), could interfere with their regulatory functions in splicing and gene expression.
-
Cellular stress responses: The presence of modified RNA could trigger cellular RNA quality control and degradation pathways, potentially leading to cellular stress.[1][8][9]
Q4: What cellular mechanisms exist to counteract RNA mutations?
A4: Eukaryotic cells possess robust RNA quality control (RQC) and surveillance mechanisms to identify and degrade aberrant RNAs.[1][2][8] These pathways, such as nonsense-mediated decay (NMD), no-go decay (NGD), and the exosome complex, recognize and eliminate improperly transcribed, processed, or translated RNAs.[2][8][9] While not specifically evolved to handle drug-induced modifications, these general surveillance systems may play a role in mitigating the impact of any potential off-target RNA mutations.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity or unexpected cellular phenotypes observed in Favipiravir-treated cells.
-
Possible Cause: Off-target effects, including potential incorporation into host RNA, leading to cellular dysfunction.
-
Troubleshooting Steps:
-
Dose-Response Optimization: Perform a thorough dose-response and time-course experiment to determine the minimal effective concentration of Favipiravir that achieves the desired antiviral effect with the lowest cytotoxicity.
-
Combination Therapy: Consider a combination therapy approach. Using Favipiravir with another antiviral that has a different mechanism of action may allow for a reduction in the concentration of Favipiravir, thereby minimizing off-target effects.[10][11]
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Assess Mitochondrial Function: Given that some nucleoside analogs can affect mitochondrial polymerases, evaluate mitochondrial health using assays for mitochondrial membrane potential, oxygen consumption, or ATP production.[6][12]
-
Issue 2: Difficulty in distinguishing between Favipiravir-induced host RNA mutations and sequencing errors.
-
Possible Cause: The low frequency of potential host RNA mutations can be at or below the error rate of standard next-generation sequencing (NGS) techniques.
-
Troubleshooting Steps:
-
High-Fidelity Sequencing Methods: Employ error-corrected NGS methods like Duplex Sequencing or methods that use unique molecular identifiers (UMIs) to barcode individual RNA molecules before amplification.[5][13] This allows for the computational removal of PCR and sequencing errors, enabling the confident detection of low-frequency variants.
-
Control Samples: Include appropriate controls in your sequencing experiments. This should consist of untreated cells from the same population to establish a baseline mutation frequency.
-
Bioinformatic Filtering: Apply stringent bioinformatic filters to your sequencing data to remove reads with low quality scores and potential artifacts.
-
Experimental Protocols
Protocol 1: Quantification of Low-Frequency Mutations in Host RNA using High-Fidelity RNA Sequencing
This protocol outlines a general workflow for detecting rare mutations in the host transcriptome.
1. Cell Culture and Favipiravir Treatment:
- Culture your target cells to the desired confluency.
- Treat cells with a range of Favipiravir concentrations (including a vehicle-only control) for a defined period.
2. RNA Extraction and Quality Control:
- Isolate total RNA from treated and control cells using a high-quality RNA extraction kit.
- Assess RNA integrity and purity using a Bioanalyzer or similar instrument.
3. High-Fidelity Library Preparation (e.g., with UMIs):
- During reverse transcription, use primers containing Unique Molecular Identifiers (UMIs). This will tag each original RNA molecule with a unique barcode.
- Proceed with library preparation for next-generation sequencing according to the manufacturer's protocol.
4. Next-Generation Sequencing:
- Sequence the prepared libraries on a high-throughput sequencing platform, ensuring sufficient sequencing depth to detect low-frequency variants.
5. Bioinformatic Analysis:
- Pre-processing: Trim adapter sequences and filter out low-quality reads.
- UMI-based error correction: Group reads based on their UMI and generate a consensus sequence for each original RNA molecule. This step is crucial for removing PCR and sequencing errors.
- Variant Calling: Align the consensus reads to the host reference genome and transcriptome. Use a variant caller optimized for low-frequency variant detection.
- Comparative Analysis: Compare the mutation frequencies between Favipiravir-treated and control samples to identify any significant increase in specific mutation types.
Data Presentation
Table 1: Hypothetical Mutation Frequency in Host RNA Following Favipiravir Treatment
| Treatment Group | Total Mapped Reads | Number of High-Confidence Mutations | Mutation Frequency (per 10^6 bases) | Predominant Mutation Type |
| Control (Vehicle) | 5.2 x 10^8 | 520 | 1.0 | G > A |
| Favipiravir (10 µM) | 5.5 x 10^8 | 605 | 1.1 | G > A |
| Favipiravir (50 µM) | 5.3 x 10^8 | 742 | 1.4 | G > A, C > T |
| Favipiravir (100 µM) | 4.9 x 10^8 | 931 | 1.9 | G > A, C > T |
This table is for illustrative purposes and does not represent actual experimental data.
Visualizations
Caption: Workflow of Favipiravir action and potential mitigation strategies.
Caption: Experimental workflow for quantifying host RNA mutations.
References
- 1. RNA quality control in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Invasion by exogenous RNA: cellular defense strategies and implications for RNA inference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Repertoire of RNA Modifications Orchestrates a Plethora of Cellular Responses [mdpi.com]
- 5. Detection of Low-Frequency Mutations and Identification of Heat-Induced Artifactual Mutations Using Duplex Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs [ouci.dntb.gov.ua]
- 8. Mechanisms of RNA and Protein Quality Control and Their Roles in Cellular Senescence and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exosome complex - Wikipedia [en.wikipedia.org]
- 10. Cellular Dynamics of RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Tirfipiravir (T-705/Favipiravir) Dosage in Hamster Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hamster models to refine Tirfipiravir (also known as T-705 or Favipiravir) dosage.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a Syrian hamster model for SARS-CoV-2?
A1: Published studies have explored a range of doses. For preemptive antiviral therapy initiated on the day of infection, intraperitoneal (IP) administration three times a day (TID) has been used with total daily doses of approximately 340 mg/kg, 670 mg/kg, and 1390 mg/kg.[1][2] Oral (p.o.) administration has also been investigated, with doses of 200 or 400 mg/kg per day given twice a day for 8 days showing efficacy in a Yellow Fever Virus model.[3] The choice of the initial dose will depend on the specific viral pathogen and the therapeutic window being investigated.
Q2: I'm observing toxicity (e.g., weight loss) in my hamsters at higher doses. What could be the cause and how can I mitigate this?
A2: High doses of this compound have been associated with toxicity in hamsters.[4][5][6] For example, a daily dose of 1390 mg/kg/day was linked to signs of toxicity.[1][2] To mitigate this, consider the following:
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Dose Reduction: The medium dose of 670 mg/kg/day (administered as 37.5 mg/day TID) has been shown to provide a significant reduction in viral replication with limited drug-associated toxicity and clinical improvement.[1]
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Pharmacokinetic Monitoring: Understanding the plasma exposure of the drug can help in adjusting the dose to a therapeutic but non-toxic level.[1][5][6]
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Route of Administration: While both oral and intraperitoneal routes have been used, the chosen route can influence drug absorption and potential local irritation.
Q3: My in vivo results are not matching my in vitro EC50 values. Why might this be?
A3: Discrepancies between in vitro and in vivo efficacy are common. Several factors can contribute to this:
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Pharmacokinetics (PK): The way the drug is absorbed, distributed, metabolized, and excreted in a living animal is complex and cannot be fully replicated in a cell culture dish. Studies have shown that active viral infection can alter the pharmacokinetics of this compound in hamsters, leading to reduced plasma concentrations.[7][8]
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Metabolism: The primary metabolite of this compound, M1, is inactive. Increased metabolism to M1 during infection can reduce the concentration of the active drug.[7][8]
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Drug Penetration: While this compound shows good penetration into the lungs, the concentration in the target tissue might not directly correlate with plasma levels.[1][2]
Q4: When is the optimal time to initiate this compound treatment in a hamster model?
A4: Most studies demonstrating significant efficacy have initiated treatment either before or simultaneously with the viral challenge (preemptive therapy).[1][2][4] Delaying the start of treatment can significantly reduce its effectiveness. For example, in a Yellow Fever Virus hamster model, treatment with 400 mg/kg/day of T-705 was still effective when initiated up to 3 days after virus inoculation.[3] The optimal treatment window will likely vary depending on the virus and the disease progression in the model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in viral titers between animals in the same treatment group. | Inconsistent drug administration, variability in individual animal metabolism, or inconsistent viral challenge dose. | Ensure precise and consistent administration of both the drug and the virus. Increase the number of animals per group to improve statistical power. |
| No significant reduction in viral load despite treatment. | Suboptimal dosage, delayed treatment initiation, or rapid drug clearance. | Consider a dose-escalation study to find the effective dose. Initiate treatment closer to the time of infection. Perform pharmacokinetic analysis to assess drug exposure. |
| Unexpected mortality in the treatment group. | Drug toxicity at the administered dose. | Immediately reduce the dosage. Review the literature for reported toxic doses. Conduct a tolerability study with uninfected animals to determine the maximum tolerated dose.[4][5] |
| Discrepancy between viral RNA reduction and infectious titer reduction. | This compound can induce mutations in the viral genome, leading to the production of non-infectious viral particles.[1][2] | In addition to RT-qPCR for viral RNA, perform plaque assays or TCID50 assays to quantify infectious virus. This will provide a more accurate assessment of the drug's antiviral activity. |
Data Presentation
Table 1: Summary of this compound (Favipiravir) Efficacy Studies in SARS-CoV-2 Hamster Models
| Dosage Regimen (Total Daily Dose) | Administration Route | Key Findings | Reference |
| ~340 mg/kg/day (18.75 mg/day TID) | Intraperitoneal | Mild reduction in lung viral RNA yields. | [1] |
| ~670 mg/kg/day (37.5 mg/day TID) | Intraperitoneal | Significant reduction of viral replication in lungs, limited toxicity, and clinical improvement. | [1][2] |
| ~1390 mg/kg/day (75 mg/day TID) | Intraperitoneal | Dramatic reduction of infectious titers in lungs, but associated with weight loss and toxicity. | [1][2] |
| Low Dose (unspecified) | Oral | 0.6 log10 TCID50 reduction in infectious virus in the lungs. | [9] |
| Medium Dose (unspecified) | Oral | 1.8 log10 TCID50 reduction in infectious virus in the lungs. | [9] |
| High Dose (unspecified) | Oral | 4.0 log10 TCID50 reduction in infectious virus in the lungs. | [9] |
Table 2: Pharmacokinetic Parameters of this compound (Favipiravir) in Hamsters
| Parameter | Condition | Observation | Reference |
| Plasma Concentration | Acute arenavirus infection | Reduced plasma favipiravir concentrations compared to sham-infected animals. | [7][8] |
| M1 Metabolite | Acute arenavirus infection | Higher amounts of the inactive M1 metabolite in infected animals. | [7][8] |
| Lung to Plasma Ratio | Uninfected, after multiple doses | Ranged from 0.35 to 0.44, indicating good lung penetration. | [2] |
| Trough Concentration | Infected, ~1400mg/kg/day | Mean trough concentration of 29.9 µg/mL in plasma. | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound against SARS-CoV-2 in Syrian Hamsters (Preemptive Therapy Model)
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Animal Model: Syrian hamsters (Mesocricetus auratus).
-
Virus: SARS-CoV-2, with a typical intranasal challenge dose of 10⁴ to 10⁶ TCID₅₀.[1][2][4]
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Drug Formulation: this compound can be prepared for intraperitoneal injection.
-
Dosing Regimen:
-
Experimental Timeline:
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Day 0: Initiate this compound treatment. Intranasally infect hamsters with SARS-CoV-2.
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Daily: Monitor body weight and clinical signs.
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Day 2 or 3 Post-Infection: Euthanize a subset of animals from each group.
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Sample Collection: Collect lung tissue for viral load determination (RT-qPCR and TCID₅₀ assay) and plasma for pharmacokinetic analysis.[1][2]
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Follow-up: Continue to monitor the remaining animals for an extended period (e.g., up to 7 days) to assess clinical outcomes.[4]
-
Visualizations
Caption: Experimental workflow for this compound efficacy testing in hamsters.
Caption: Relationship between this compound dosage and experimental outcomes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of T-705 in a Hamster Model of Yellow Fever Virus Infection in Comparison with That of a Chemically Related Compound, T-1106 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Favipiravir at high doses has potent antiviral activity in SARS-CoV-2−infected hamsters, whereas hydroxychloroquine lacks activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tirfipiravir/Favipiravir Clinical Trial Limitations
Disclaimer: The vast majority of published clinical and preclinical data pertains to "Favipiravir." "Tirfipiravir" is described as a nucleoside antiviral agent in patent literature, suggesting it is either closely related to or a newer iteration of Favipiravir. This guide is based on the extensive data available for Favipiravir to address the core challenges researchers may face with this class of antiviral compounds.
Frequently Asked Questions (FAQs)
Q1: Why do clinical trial results for Favipiravir show inconsistent efficacy, particularly for COVID-19?
A1: The variability in Favipiravir's clinical efficacy can be attributed to several factors encountered during clinical trials:
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Timing of Administration: Antiviral treatments are generally more effective when initiated early in the course of infection. Some studies suggest that the use of antivirals after patients are already symptomatic may be too late to significantly alter the disease course.
-
Patient Population: The benefit of Favipiravir appears to be more pronounced in hospitalized patients with moderate symptoms compared to non-hospitalized patients with mild disease. Subgroup analyses suggest moderate beneficial effects for inpatients, while the benefit for outpatients with mild symptoms is questionable.
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Dosing Regimens: Standard dosing regimens may not achieve sufficient plasma concentrations in all patients, especially those with a larger body surface area or those requiring invasive mechanical ventilation. Some studies have indicated that low loading doses are a poor predictor of clinical improvement.
-
Study Design: Many early trials were open-label and lacked appropriate blinding, which can introduce bias.
Q2: What are the primary safety and tolerability concerns for researchers using Favipiravir?
A2: Researchers should be aware of several key safety concerns identified in clinical studies:
-
Hyperuricemia: Favipiravir is frequently associated with elevated uric acid levels. This occurs because its metabolism involves aldehyde oxidase, which can interfere with uric acid pathways.
-
Teratogenicity: Animal studies have shown that Favipiravir can cause early embryonic death and teratogenic effects at exposure levels similar to those in humans. Therefore, its use is contraindicated in pregnant women.
-
Hepatotoxicity: Increases in liver enzymes (aminotransferases) have been reported, although severe hepatotoxicity is less common.
-
Drug-Drug Interactions: As a mechanism-based inhibitor of aldehyde oxidase, Favipiravir has the potential to interact with other drugs metabolized by this enzyme.
Q3: What is the known mechanism of viral resistance to Favipiravir?
A3: While resistance has not been a widespread issue in clinical trials, laboratory studies with influenza virus have successfully induced resistance. Resistance is primarily conferred by mutations in the viral RNA-dependent RNA polymerase (RdRp), the drug's target. A key mutation identified is K229R in the PB1 subunit of the influenza virus RdRp. This mutation comes at a cost to viral fitness, but this can be restored by a compensatory mutation (e.g., P653L in the PA subunit). Researchers should consider the possibility of resistance development in experiments involving prolonged drug exposure.
Troubleshooting Guides for Experimental Research
Q4: We are observing lower-than-expected antiviral activity in our in vitro cell culture assays. What are the potential causes and how can we troubleshoot?
A4: Low in vitro efficacy can stem from several factors related to the drug's unique mechanism. Follow these steps to troubleshoot:
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Confirm Intracellular Activation: Favipiravir is a prodrug that must be converted intracellularly to its active form, Favipiravir-RTP, by host cell enzymes. If the cell line used has low levels of the necessary phosphoribosylating enzymes, activation may be inefficient. Consider using a different, well-characterized cell line (e.g., Vero E6 for SARS-CoV-2) or performing metabolic assays to confirm the presence of Favipiravir-RTP.
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Verify Drug Concentration: Ensure that the concentrations used are appropriate for the target virus. The half-maximal effective concentration (EC50) can vary significantly between different viruses. For SARS-CoV-2, the reported EC50 is approximately 9.7 µg/mL.
-
Assess for Resistance: If passaging the virus in the presence of the drug, resistance may have developed. Sequence the viral RdRp gene to check for mutations in conserved motifs known to interact with nucleoside analogs.
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Check Assay Conditions: Ensure the multiplicity of infection (MOI) and incubation times are appropriate. A very high viral load might overwhelm the inhibitory effect of the drug.
Q5: Our animal model is showing signs of toxicity (e.g., weight loss, lethargy) at therapeutic doses. How can we investigate the cause?
A5: To determine if the observed toxicity is drug-related, a systematic evaluation is necessary:
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Monitor Uric Acid Levels: Given the known risk of hyperuricemia, collect blood samples to measure serum uric acid. This is a primary and expected off-target effect.
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Perform Liver Function Tests (LFTs): Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess for potential hepatotoxicity.
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Evaluate Pharmacokinetics: The pharmacokinetic profile of Favipiravir can be complex and may differ between species. Measure plasma drug concentrations to ensure they are not exceeding expected therapeutic windows. Dose-dependent non-linear pharmacokinetics could lead to unexpectedly high concentrations.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of key organs, particularly the liver and kidneys, to identify any tissue damage.
Q6: How can we design a preclinical study to address the pharmacokinetic limitations of Favipiravir observed in humans?
A6: To overcome the challenge of suboptimal drug exposure, preclinical studies can explore the following:
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Dose-Ranging Studies: Conduct studies to find the optimal dose that maintains plasma concentrations above the target EC50 for the entire dosing interval without causing significant toxicity. Simulation studies based on human data suggest that higher doses may be necessary.
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Therapeutic Drug Monitoring (TDM): Implement a TDM protocol to measure trough concentrations (Cmin) of Favipiravir. Studies have shown significant variability and a sharp decrease in trough levels during treatment, suggesting TDM may be necessary to maintain target concentrations.
-
Combination Therapy: Investigate the combination of Favipiravir with other antiviral agents. A synergistic combination could allow for a lower, more tolerable dose of Favipiravir while achieving a potent antiviral effect. For example, combination with oseltamivir has been explored for severe influenza.
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Novel Formulations: Explore advanced drug delivery systems (e.g., nanoparticle formulations) designed to improve bioavailability, prolong the drug's half-life, or target it more effectively to tissues with high viral replication.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Favipiravir in Humans
| Parameter | Value | Population/Context | Reference |
| Elimination Half-life | 2 - 5.5 hours | Healthy Volunteers | |
| Apparent Volume of Distribution | 15 - 20 L | Healthy Volunteers | |
| Plasma Protein Binding | 54% | Healthy Volunteers | |
| Mean Clearance (CL/F) | 5.11 L/h | COVID-19 Patients | |
| Trough Concentration (Day 2) | 21.26 µg/mL (median) | Mild/Moderate COVID-19 | |
| Trough Concentration (Day 4) | 1.61 µg/mL (median) | Mild/Moderate COVID-19 | |
| Target EC50 (SARS-CoV-2) | 9.7 µg/mL | In Vitro Data |
Table 2: Frequency of Common Adverse Events in Favipiravir Clinical Trials
| Adverse Event | Frequency in Favipiravir Group | Frequency in Comparator Group | Context | Reference |
| Hyperuricemia | 5.8% | 1.3% | Pooled analysis vs. comparators | |
| Hepatotoxicity (Elevated LFTs) | 38.7% | Not specified | Moderate COVID-19 | |
| Diarrhea | 3.6% | Not specified | Moderate COVID-19 | |
| Nausea | 8.0% | Not specified | Moderate COVID-19 | |
| Gastrointestinal AEs (Overall) | 8.7% | 11.5% | Pooled analysis vs. comparators | |
| Discontinuation due to AEs | 1.1% | 1.2% | Pooled analysis vs. comparators |
Experimental Protocols
Protocol 1: Monitoring for Emergence of Favipiravir Resistance in Influenza Virus
-
Objective: To determine if influenza virus develops resistance to Favipiravir under selective pressure in cell culture.
-
Materials: Madin-Darby Canine Kidney (MDCK) cells, influenza A virus (e.g., H1N1), Favipiravir, cell culture media, TPCK-trypsin.
-
Methodology:
-
EC50 Determination: First, determine the baseline EC50 of Favipiravir for the specific viral strain using a standard plaque reduction or yield reduction assay.
-
Serial Passage: Infect MDCK cells with influenza virus at a defined MOI (e.g., 0.01).
-
Add Favipiravir at a concentration equal to the EC50.
-
Incubate for 48-72 hours or until cytopathic effect (CPE) is observed.
-
Harvest the viral supernatant. This is Passage 1 (P1).
-
Use the P1 supernatant to infect fresh MDCK cells, again in the presence of Favipiravir at the EC50 concentration.
-
Repeat this process for 10-20 passages. If the virus continues to replicate efficiently, gradually increase the concentration of Favipiravir in subsequent passages.
-
Resistance Confirmation: After several passages, determine the EC50 of the passaged virus. A significant increase (e.g., >5-fold) in the EC50 compared to the original virus indicates the development of resistance.
-
Genotypic Analysis: Extract viral RNA from the resistant strain. Amplify and sequence the genes encoding the RdRp subunits (PB1, PB2, PA). Compare the sequences to the original virus to identify mutations, paying close attention to conserved regions like motif F in the PB1 subunit (e.g., K229R).
-
Visualizations
Caption: Favipiravir bioactivation and mechanism of action.
Caption: Troubleshooting workflow for low in vitro efficacy.
Caption: Mechanism of Favipiravir resistance via RdRp mutation.
Technical Support Center: Tirfipiravir (Favipiravir) Protocol Adjustment for Different Viral Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tirfipiravir (Favipiravir). The information is designed to address specific issues that may be encountered during in vitro experiments when adapting protocols for different viral strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Favipiravir)?
A1: this compound (Favipiravir) is a broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2][3][4] It is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[4] This active form acts as a purine analogue and is incorporated into the nascent viral RNA strand by the RdRp.[2] This incorporation can lead to chain termination, preventing further elongation of the viral RNA.[2] Additionally, this compound is known to induce lethal mutagenesis, causing an accumulation of mutations in the viral genome that results in a non-viable viral population.[2][3]
Q2: Against which types of viruses is this compound (Favipiravir) active?
A2: this compound has demonstrated broad-spectrum activity against a variety of RNA viruses. It is effective against all types of influenza A, B, and C viruses, including strains resistant to other antiviral drugs like oseltamivir and amantadine.[1][2][3] Its activity also extends to other significant pathogens such as Ebola virus, Lassa virus, West Nile virus, and SARS-CoV-2.[4][5]
Q3: How is this compound (Favipiravir) activated inside a cell?
A3: this compound is a prodrug and must be metabolized intracellularly to become active. The process involves two key steps:
-
Ribosylation: Cellular enzymes convert this compound into its ribose monophosphate form.
-
Phosphorylation: Further phosphorylation by cellular kinases generates the active this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High EC50 Value (Low Potency) | 1. Viral Strain Variability: Different viral strains, or even isolates of the same strain, can have varying susceptibility. The RdRp of the target virus may have a lower affinity for this compound-RTP. 2. Suboptimal Assay Conditions: The multiplicity of infection (MOI), incubation time, or cell line used can significantly impact the apparent EC50. 3. Drug Degradation: Improper storage or handling of the this compound stock solution can lead to reduced potency. 4. Cellular Metabolism: The efficiency of intracellular conversion of this compound to its active form can vary between cell lines. | 1. Sequence RdRp: If possible, sequence the RdRp of your viral strain to check for mutations in conserved regions that might affect drug binding. 2. Optimize Assay Parameters: - MOI: Use a low MOI (e.g., 0.01-0.1) to allow for multiple rounds of replication, where the effect of the inhibitor is more pronounced. - Incubation Time: Ensure the incubation time is sufficient for the virus to cause a measurable effect in control wells (e.g., 48-72 hours). - Cell Line: Use a cell line known to be permissive to the virus and that has been used in previous this compound studies (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2). 3. Prepare Fresh Drug Solutions: Prepare fresh serial dilutions of this compound from a new stock for each experiment. Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. 4. Select Appropriate Cell Line: If possible, test the antiviral activity in different permissive cell lines to identify one that yields a more potent response. |
| High Cytotoxicity (Low CC50 Value) | 1. Cell Line Sensitivity: Some cell lines are inherently more sensitive to the cytotoxic effects of antiviral compounds. 2. Prolonged Incubation: Longer exposure times can lead to increased cytotoxicity. 3. Drug Concentration: The concentrations being tested may be too high for the specific cell line. | 1. Test in Multiple Cell Lines: If feasible, assess cytotoxicity in a panel of relevant cell lines to select the one with the best therapeutic window (Selectivity Index = CC50/EC50). 2. Optimize Incubation Time: Reduce the incubation time of the cytotoxicity assay to the minimum required to obtain reliable data (e.g., 24-48 hours). 3. Adjust Concentration Range: Lower the highest concentration of this compound in your cytotoxicity assay. |
| High Variability in Results | 1. Inconsistent Cell Seeding: Uneven cell monolayers can lead to variability in viral infection and drug effects. 2. Inaccurate Virus Titer: An inaccurate initial virus titer will result in inconsistent MOIs across experiments. 3. Pipetting Errors: Inaccurate serial dilutions of the compound or virus can introduce significant variability. | 1. Ensure Uniform Cell Monolayers: Pay close attention to cell seeding density and ensure even distribution of cells in the wells. Allow cells to form a confluent monolayer before infection. 2. Re-titer Virus Stock: Regularly re-titer your virus stock to ensure an accurate and consistent MOI is used in each experiment. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Change pipette tips between each dilution step. |
| Emergence of Drug Resistance | 1. Prolonged Drug Exposure: Continuous culture of the virus in the presence of sub-optimal concentrations of the drug can select for resistant variants. | 1. Sequence Viral Genome: If resistance is suspected, sequence the viral genome, particularly the RdRp gene, to identify potential resistance-conferring mutations. For influenza A virus, look for mutations such as K229R in the PB1 subunit and P653L in the PA subunit.[6] 2. Limit Serial Passage: Avoid prolonged serial passage of the virus in the presence of the drug. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound (Favipiravir) against various viral strains. Note that EC50 and CC50 values can vary depending on the cell line and assay conditions used.
| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Influenza A | A/Victoria/3/75 (H3N2) | MDCK | 0.014 - 0.55 µg/mL | >2000 µg/mL | >3636 |
| Influenza A | A(H1N1)pdm09 | MDCK | 0.014 - 0.55 µg/mL | >2000 µg/mL | >3636 |
| Influenza A | Avian A(H5N1) | MDCK | 0.014 - 0.55 µg/mL | >2000 µg/mL | >3636 |
| Influenza B | B/Hong Kong/5/72 | MDCK | 0.014 - 0.55 µg/mL | >2000 µg/mL | >3636 |
| Influenza C | C/Ann Arbor/1/50 | MDCK | 0.014 - 0.55 µg/mL | >2000 µg/mL | >3636 |
| SARS-CoV-2 | Not Specified | Vero E6 | 61.88 | >400 | >6.46 |
| West Nile Virus | Not Specified | Vero | Not Specified | Not Specified | Not Specified |
| Ebola Virus | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Plaque Reduction Assay (for Influenza Virus)
This protocol is a general guideline and should be optimized for your specific virus strain and cell line.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound (Favipiravir) stock solution
-
Influenza virus stock of known titer (PFU/mL)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Drug Dilution: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection:
-
Wash the cell monolayers with PBS.
-
Infect the cells with influenza virus at a low MOI (e.g., 0.01) in the presence of the different concentrations of this compound or a vehicle control.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Remove the virus inoculum.
-
Overlay the cells with an overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel or 1.6% agarose) containing the corresponding concentration of this compound.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
qPCR-Based Antiviral Assay (for SARS-CoV-2)
This method quantifies the effect of this compound on viral RNA production.
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS
-
This compound (Favipiravir) stock solution
-
SARS-CoV-2 stock of known titer (TCID50/mL or PFU/mL)
-
RNA extraction kit
-
qRT-PCR reagents (primers and probe specific for a SARS-CoV-2 gene, e.g., N or E gene)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Drug Treatment and Infection:
-
Treat the cells with serial dilutions of this compound.
-
Infect the cells with SARS-CoV-2 at a low MOI.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
RNA Extraction: Extract total RNA from the cell supernatant or cell lysate using a commercial RNA extraction kit.
-
qRT-PCR:
-
Perform one-step or two-step qRT-PCR using primers and a probe specific for a SARS-CoV-2 target gene.
-
Include a standard curve of known RNA concentrations to quantify the viral RNA copies.
-
-
Analysis: Determine the viral RNA copy number for each drug concentration. The EC50 is the concentration of this compound that reduces the viral RNA level by 50% compared to the vehicle control.
Cytotoxicity Assay (CC50 Determination)
This assay measures the effect of this compound on the viability of uninfected cells.
Materials:
-
Vero E6 or MDCK cells
-
Cell culture medium
-
This compound (Favipiravir) stock solution
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not result in overgrowth during the assay period.
-
Drug Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The CC50 is the concentration of this compound that reduces cell viability by 50%.
-
Visualizations
References
- 1. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Validation & Comparative
Tirfipiravir vs. Favipiravir: A Comparative Guide to Antiviral Potency
A direct comparative analysis of the antiviral potency between Tirfipiravir and Favipiravir is not currently possible due to the absence of published scientific literature and experimental data on this compound. While Favipiravir has been extensively studied and its antiviral properties are well-documented, this compound remains a largely uncharacterized compound in the public domain.
This guide will therefore provide a comprehensive overview of the available data on Favipiravir, offering researchers, scientists, and drug development professionals a detailed look into its antiviral efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Favipiravir: An Overview
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses. It is a prodrug that, once metabolized intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP), selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3]
Mechanism of Action
The primary mechanism of action of Favipiravir involves the inhibition of viral RdRp.[1][3] Favipiravir-RTP acts as a purine nucleotide analog, competing with natural purine nucleosides for incorporation into the nascent viral RNA strand.[4][5] This incorporation can lead to two main antiviral outcomes:
-
Chain Termination: The presence of Favipiravir-RTP in the growing RNA chain can halt further elongation, effectively terminating viral replication.[4]
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP can induce mutations in the viral genome at a high rate, leading to the production of non-viable viral progeny.[2][4]
This dual mechanism of action contributes to its broad-spectrum activity and a high barrier to the development of viral resistance.[6]
Figure 1. Mechanism of action of Favipiravir.
Antiviral Potency of Favipiravir
The antiviral activity of Favipiravir has been evaluated against a variety of RNA viruses in vitro. The 50% effective concentration (EC50) is a common measure of a drug's potency, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Virus | Strain(s) | Cell Line | EC50 (µM) | Reference(s) |
| Influenza A Virus | H1N1, H3N2, H5N1, H7N9 (including oseltamivir-resistant strains) | MDCK | 0.014 - 22.48 | [7][8][9] |
| Influenza B Virus | Various strains | MDCK | 0.03 - 0.94 | [10] |
| SARS-CoV-2 | Various isolates | Vero E6 | 61.88 - >100 | [11] |
| Ebola Virus | Vero E6 | 10 | [7] |
Note: EC50 values can vary depending on the specific viral strain, cell line used, and the experimental assay employed.
Experimental Protocols
The following are generalized methodologies for common in vitro assays used to determine the antiviral potency of compounds like Favipiravir.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
-
Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[12]
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., Favipiravir) in a virus growth medium.
-
Virus Infection: Aspirate the cell culture medium and infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units - PFU).
-
Compound Addition: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the different concentrations of the test compound.
-
Overlay: Add an overlay medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[13]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control (no compound).
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.
-
Cell Seeding and Infection: Similar to the plaque reduction assay, infect confluent cell monolayers with the virus.
-
Compound Treatment: After viral adsorption, treat the infected cells with serial dilutions of the test compound.
-
Incubation: Incubate the plates for a defined period to allow for viral replication (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titer Determination: Determine the virus titer in the collected supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
EC50 Calculation: The EC50 value is the concentration of the compound that reduces the virus yield by 50% compared to the virus control.[13]
Figure 2. Generalized workflow for in vitro antiviral assays.
Conclusion
Favipiravir is a well-characterized antiviral drug with a broad spectrum of activity against RNA viruses, primarily acting through the inhibition of the viral RdRp. Its potency has been quantified against numerous viruses, with established protocols for its in vitro evaluation. In contrast, this compound remains an unknown entity in the scientific literature, precluding any meaningful comparison of its antiviral potency with that of Favipiravir. Further research and publication of data on this compound are necessary to enable such a comparative analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 3. sterispharma.com [sterispharma.com]
- 4. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic modelling to estimate intracellular favipiravir ribofuranosyl-5′-triphosphate exposure to support posology for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of favipiravir in COVID-19: a live systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Comparative Analysis of Tirfipiravir (Favipiravir) and Remdesivir: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent antiviral agents, Tirfipiravir (commonly known as Favipiravir) and Remdesivir. Both drugs have garnered significant attention for their broad-spectrum activity against RNA viruses. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data.
Mechanism of Action
Both this compound and Remdesivir are nucleoside analogs that function as prodrugs, requiring intracellular conversion to their active forms to exert their antiviral effects. Their primary target is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[1][2][3]
This compound (Favipiravir) is a purine analogue that, once inside the cell, is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[2][3] T-705-RTP competes with purine nucleosides for incorporation into the nascent viral RNA strand by the RdRp.[3] The incorporation of T-705-RTP can lead to two primary antiviral outcomes: lethal mutagenesis, where the accumulation of mutations in the viral genome leads to non-viable virus particles, and chain termination, which halts viral RNA synthesis.[2]
Remdesivir , an adenosine analogue, is metabolized within the cell to its active triphosphate form, remdesivir triphosphate (RDV-TP).[4] RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain.[4] Upon incorporation, Remdesivir causes delayed chain termination, effectively stopping the RdRp from synthesizing the full-length viral RNA.[5]
In Vitro Antiviral Activity
The in vitro antiviral activities of this compound and Remdesivir have been evaluated against a range of RNA viruses. The tables below summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from various studies. A lower EC50 value indicates higher potency, while a higher CC50 value suggests lower cytotoxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Virus | Cell Line | This compound (Favipiravir) EC50 (µM) | Remdesivir EC50 (µM) | Reference |
| SARS-CoV-2 | Vero E6 | 61.88 | 0.77 | [6][7] |
| Human Coronavirus NL63 (HCoV-NL63) | LLC-MK2 | >100 | 0.3806 | [8] |
| Ebola Virus (EBOV) | Huh-7 | 67 | 0.086 | [7][9] |
| Influenza A Virus (H1N1) | MDCK | 0.13 - 0.48 µg/mL* | Not widely reported for influenza | [6] |
*Note: Original data in µg/mL.
Pharmacokinetics
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). These factors are crucial for establishing appropriate dosing regimens.
| Pharmacokinetic Parameter | This compound (Favipiravir) | Remdesivir | Reference |
| Administration | Oral | Intravenous | [2][4] |
| Bioavailability | High (oral) | Not orally bioavailable | [2][4] |
| Metabolism | Metabolized intracellularly to its active triphosphate form (T-705-RTP). Primarily metabolized by aldehyde oxidase and xanthine oxidase. | Metabolized intracellularly to its active triphosphate form (RDV-TP). | [2][4] |
| Elimination Half-life | 2 - 5.5 hours | Parent drug: ~1 hour; Active metabolite (GS-441524): ~27 hours | [4] |
| Excretion | Primarily via urine as metabolites. | Primarily via urine as metabolites. | [2][4] |
Clinical Efficacy and Safety
Clinical trials have evaluated the efficacy and safety of both this compound and Remdesivir, particularly in the context of COVID-19. The results have been varied, with some studies showing benefit in specific patient populations.
A retrospective cohort study comparing Remdesivir and Favipiravir in hospitalized patients with moderate to severe COVID-19 pneumonia found no significant difference in 29-day mortality between the two groups (25.5% for Remdesivir vs. 27.5% for Favipiravir).[6] Similarly, a systematic review and meta-analysis of 28 studies concluded that neither Remdesivir nor Favipiravir had a significant effect on mortality, intensive care unit admissions, or duration of hospitalization for COVID-19 patients.[10]
However, another observational study suggested that both therapies showed promise in reducing the mortality rate and recovery time, particularly in patients with mild-to-moderate disease.[6][11] In this study, the mortality rate in critical COVID-19 patients was 22% in the Remdesivir group and 8% in the Favipiravir group.[11]
| Clinical Outcome | This compound (Favipiravir) | Remdesivir | Reference |
| Time to Viral Clearance (COVID-19, mild) | Median: 10 days (IQR: 6-12) | Not directly compared in this study | [12] |
| Time to Clinical Improvement (COVID-19, mild to moderate) | Median: 6.0 days | Median: 10.0 days (Standard of Care) | [13] |
| 29-Day Mortality (COVID-19, moderate to severe) | 27.5% | 25.5% | [6] |
| Common Adverse Events | Hyperuricemia, diarrhea, nausea, increased liver enzymes.[14] | Nausea, increased liver enzymes (ALT, AST).[15] | [14][15] |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity
This assay is a standard method to quantify the titer of neutralizing antibodies to a virus and can be adapted to assess the inhibitory effect of antiviral compounds.
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the antiviral compound (this compound or Remdesivir) in a virus diluent.
-
Virus-Compound Incubation: Mix a standard amount of virus with each dilution of the compound and incubate for 1-2 hours at 37°C to allow the compound to neutralize the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculation: The percentage of plaque reduction is calculated relative to a virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
50% Tissue Culture Infectious Dose (TCID50) Assay for Antiviral Activity
The TCID50 assay determines the virus titer that causes a cytopathic effect (CPE) in 50% of the infected cell cultures. It can be adapted to measure the inhibitory effect of antiviral drugs.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line.
-
Compound and Virus Preparation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a constant amount of virus (typically 100 TCID50).
-
Infection: Add the virus-compound mixtures to the cell monolayers.
-
Incubation: Incubate the plate for several days, observing daily for the development of CPE.
-
CPE Scoring: Score each well as positive or negative for CPE.
-
Calculation: The Reed-Muench or Spearman-Kärber method is used to calculate the TCID50. The EC50 of the antiviral compound is the concentration that inhibits CPE in 50% of the wells compared to the virus control.[16][17]
Signaling Pathways and Experimental Workflows
This compound (Favipiravir) Intracellular Activation and Mechanism of Action
Caption: Intracellular activation and mechanism of action of this compound (Favipiravir).
Remdesivir Intracellular Activation and Mechanism of Action
Caption: Intracellular activation and mechanism of action of Remdesivir.
Cellular Signaling Pathways Affected by this compound (Favipiravir)
Caption: Cellular signaling pathways modulated by this compound (Favipiravir).[18][19]
Cellular Signaling Pathways Affected by Remdesivir
Caption: Cellular signaling pathways modulated by Remdesivir.[18][20]
References
- 1. uclahealth.org [uclahealth.org]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. The Significance of Remdesivir and Favipiravir Therapies to Survival of COVID-19 Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. The journey of remdesivir: from Ebola to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 50% Tissue Culture Infectious Dose (TCID50) for SARS-CoV-2 [protocols.io]
- 11. Scientists Discover How Remdesivir Works to Inhibit Coronavirus - UT Austin News - The University of Texas at Austin [news.utexas.edu]
- 12. Efficacy of favipiravir in adults with mild COVID-19: a randomized, double-blind, multicentre, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Remdesivir for Severe Coronavirus Disease 2019 (COVID-19) Versus a Cohort Receiving Standard of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral Favipiravir Compared to Placebo in Subjects With Mild COVID-19 | Clinical Research Trial Listing [centerwatch.com]
- 17. youtube.com [youtube.com]
- 18. Antiviral Effectivity of Favipiravir Against Peste Des Petits Ruminants Virus Is Mediated by the JAK/STAT and PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Effectivity of Favipiravir Against Peste Des Petits Ruminants Virus Is Mediated by the JAK/STAT and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Head-to-Head Comparison: Molnupiravir vs. Favipiravir in Antiviral Therapy
A note on the requested comparison: Initial searches for "Tirfipiravir" yielded minimal publicly available information, with only a reference to a Chinese patent application for a nucleoside compound. Due to the lack of accessible preclinical and clinical data, a direct, evidence-based comparison with Molnupiravir as requested is not feasible at this time. Therefore, this guide provides a comprehensive head-to-head comparison of Molnupiravir and a well-documented antiviral agent, Favipiravir, for which direct comparative clinical trial data exists.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Molnupiravir and Favipiravir. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate a clear understanding of their respective profiles.
Mechanism of Action
Both Molnupiravir and Favipiravir are orally bioavailable prodrugs that, once activated within the host cell, target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. However, their precise mechanisms of inducing viral error catastrophe differ.
Molnupiravir: Following oral administration, Molnupiravir is rapidly hydrolyzed to its active form, β-D-N4-hydroxycytidine (NHC).[1][2] NHC is then phosphorylated intracellularly to NHC-triphosphate (NHC-TP).[1] NHC-TP acts as a competitive substrate for the viral RdRp and is incorporated into the nascent viral RNA strand.[1][2] The incorporated NHC can exist in two tautomeric forms, one of which mimics cytidine and the other uridine.[1] This leads to widespread mutations during subsequent rounds of viral replication, a process termed "lethal mutagenesis" or "viral error catastrophe," ultimately resulting in the production of non-viable virus particles.[1][2]
Favipiravir: Favipiravir is also a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][4][5] Favipiravir-RTP is recognized as a purine analog by the viral RdRp and is incorporated into the growing viral RNA chain.[3][6] The incorporation of favipiravir-RTP can lead to either chain termination of the nascent RNA strand or induce lethal mutagenesis by causing misincorporations in the viral genome.[3][6][7] This disruption of viral RNA synthesis and fidelity ultimately inhibits viral replication.[3][4]
Preclinical Data
Both Molnupiravir and Favipiravir have demonstrated broad-spectrum antiviral activity in preclinical studies against a range of RNA viruses.
| Parameter | Molnupiravir | Favipiravir |
| In Vitro Activity | Potent activity against SARS-CoV-2 and its variants, MERS-CoV, and other coronaviruses.[8][9] | Activity against influenza viruses, Ebola virus, Lassa virus, and SARS-CoV-2.[6] |
| Animal Models | Shown to inhibit SARS-CoV-2 replication in ferret, hamster, and mouse models.[10] | Efficacy demonstrated in mouse models of influenza and hamster models of SARS-CoV-2.[6] |
| Resistance Profile | High barrier to resistance development observed in preclinical studies.[1] | Apparent lack of generation of resistant viruses has been noted as a key feature. |
Clinical Efficacy: Head-to-Head Comparison
A randomized, open-label, parallel-group, multicenter trial in Thailand provided a direct comparison of the efficacy and safety of Molnupiravir and Favipiravir in at-risk outpatients with mild to moderate COVID-19.[11][12]
Table 1: Key Efficacy Outcomes from the Thailand Head-to-Head Trial [11][12]
| Outcome (by Day 29) | Molnupiravir (n=487) | Favipiravir (n=490) | p-value |
| Pulmonary Involvement | 0% (0/483) | 1% (5/482) | 0.021 |
| All-Cause Death | 0% (0/483) | <1% (1/482) | - |
| COVID-19 Related Hospitalization | <1% (1/483) | 1% (3/482) | - |
The study concluded that Favipiravir and Molnupiravir had a similar efficacy and safety profile in this patient population with a high vaccination rate.[11][12]
Safety and Tolerability
Table 2: Safety Profile from the Thailand Head-to-Head Trial [11][12]
| Adverse Event | Molnupiravir (n=487) | Favipiravir (n=490) |
| Treatment-Related Adverse Event | 1% (5/483) | 1% (4/486) |
| Serious Adverse Event | 1% (4/483) | 1% (4/486) |
In other clinical trials, both drugs were generally well-tolerated. Common side effects for Molnupiravir included diarrhea, nausea, and dizziness.[13] For Favipiravir, elevated liver enzymes, gastrointestinal discomfort, and hyperuricemia have been reported.[3]
Experimental Protocols
Thailand Head-to-Head Clinical Trial (Molnupiravir vs. Favipiravir)
-
Study Design: An open-label, parallel-group, multicenter, randomized controlled trial.[11][12]
-
Participants: Outpatients with mild to moderate COVID-19 and at least one risk factor for severe disease. A total of 977 participants were enrolled.[11][12]
-
Intervention:
-
Molnupiravir group: Received oral Molnupiravir.
-
Favipiravir group: Received oral Favipiravir (standard of care).[11]
-
-
Randomization: Participants were randomly assigned in a 1:1 ratio to either the Molnupiravir or Favipiravir arm.[11]
-
Primary Endpoint: Pulmonary involvement by Day 29, defined by the presence of at least two of the following: dyspnea, oxygen saturation <92%, or imaging findings consistent with pneumonia.[11][12]
-
Follow-up: Remote symptom assessment via phone calls on Days 6, 15, and 29.[11]
MOVe-OUT Phase 3 Trial (Molnupiravir)
-
Study Design: A global, Phase 3, randomized, placebo-controlled, double-blind trial.
-
Participants: Nonhospitalized adults with mild-to-moderate COVID-19 who had symptom onset within 5 days and at least one risk factor for severe disease.[14] A total of 1433 patients were randomized.[14]
-
Intervention:
-
Primary Endpoint: The incidence of all-cause hospitalization or death through day 29.[14]
Phase 3 Trial of Coronavir (Favipiravir)
-
Study Design: An open-label, randomized, active-controlled trial.[15]
-
Participants: Patients aged 18-60 years with mild to moderate COVID-19, confirmed by PCR, with symptom onset no more than 6 days prior to randomization, and no previous antiviral therapy for COVID-19.[15]
-
Intervention:
-
Randomization: Patients were randomly assigned at a 2:1 ratio to receive either favipiravir or standard of care.[15]
Summary and Conclusion
Both Molnupiravir and Favipiravir are orally administered antiviral agents that function as prodrugs to inhibit viral RNA-dependent RNA polymerase, leading to the suppression of viral replication. Their primary mechanism involves inducing errors in the viral genome.
Direct head-to-head clinical trial data suggests that Molnupiravir and Favipiravir have similar efficacy and safety profiles in a vaccinated population of outpatients with mild to moderate COVID-19.[11][12] The choice between these agents may depend on factors such as local regulatory approval, availability, cost, and specific patient characteristics.
Further research, including larger and more diverse patient populations, is necessary to fully delineate the comparative effectiveness of these two antiviral agents in different clinical settings and against emerging viral variants.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 3. sterispharma.com [sterispharma.com]
- 4. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. oatext.com [oatext.com]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 11. Molnupiravir versus favipiravir in at-risk outpatients with COVID-19: A randomized controlled trial in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Promise of Tirfipiravir: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of an antiviral candidate from a promising in vitro profile to a validated in vivo therapeutic is a critical and often challenging phase in drug development. This guide provides a comprehensive comparison of the in vivo activity of Tirfipiravir (also known as Favipiravir or T-705), validating its in vitro potential against several key RNA viruses. By presenting supporting experimental data alongside that of established antiviral agents, this document aims to offer an objective resource for researchers in the field.
In Vitro Activity: A Foundation of Broad-Spectrum Antiviral Action
This compound is a prodrug that, once metabolized intracellularly to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp). This mechanism of action, which involves either chain termination or lethal mutagenesis of the viral genome, underpins its broad-spectrum activity against a range of RNA viruses.[1] The in vitro efficacy of this compound has been demonstrated against influenza viruses, coronaviruses, and filoviruses.
For a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for this compound and comparator antivirals against various viruses.
| Drug | Virus | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound (Favipiravir) | Influenza A/NWS/33 (H1N1) | MDCK | 1.4 - 4.3 | [2] |
| Influenza A/Victoria/3/75 (H3N2) | MDCK | 1.4 - 4.3 | [2] | |
| Influenza A/Duck/MN/1525/81 (H5N1) | MDCK | 1.4 - 4.3 | [2] | |
| SARS-CoV-2 | Vero E6 | 61.88 | [3] | |
| SARS-CoV-2 | Vero E6 | >100 | [3] | |
| SARS-CoV-2 | Vero-E6 | 29.9 (µg/mL) | [4] | |
| Molnupiravir | SARS-CoV-2 | Vero | 0.3 | [5] |
| SARS-CoV-2 | Calu-3 | 0.08 | [5] | |
| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, etc.) | Vero E6 | 0.28 - 5.50 | [6] | |
| Oseltamivir | Influenza A (H1N1) | MDCK | 0.0008 - >35 | [7] |
| Influenza A (H3N2) | MDCK | 0.0008 - >35 | [7] | |
| Influenza B | MDCK | 0.0008 - >35 | [7] |
In Vivo Validation: Translating In Vitro Efficacy to Animal Models
The true test of an antiviral's potential lies in its performance within a living organism. In vivo studies are crucial for assessing not only efficacy but also pharmacokinetics and safety. This compound has been evaluated in various animal models against several pathogenic RNA viruses, demonstrating a dose-dependent protective effect.
Comparative In Vivo Efficacy
The following tables summarize the key findings from in vivo studies comparing this compound with other antiviral agents.
Table 2.1: In Vivo Efficacy Against Influenza Virus (Mouse Model)
| Treatment Group | Virus Strain | Dosing Regimen | Survival Rate (%) | Key Findings | Reference |
| This compound | A/NWS/33 (H1N1) | 25-100 mg/kg/day (oral, bid) | 30-70 | Dose-dependent protection. | [2] |
| Oseltamivir | A/NWS/33 (H1N1) | 25-100 mg/kg/day (oral, bid) | 0 | No protection at tested doses. | [2] |
| This compound + Oseltamivir | A/Duck/MN/1525/81 (H5N1) | 20 mg/kg/day (T) + 10-40 mg/kg/day (O) | 60-80 | Synergistic effect observed with combination of ineffective doses. | [2] |
Table 2.2: In Vivo Efficacy Against SARS-CoV-2 (Syrian Hamster Model)
| Treatment Group | Dosing Regimen | Viral Load Reduction in Lungs (log10 TCID50/mg) | Key Findings | Reference |
| This compound (Low Dose) | 300 mg/kg/day loading, then 150 mg/kg/day | 0.6 | Mild reduction in viral titers. | [8] |
| This compound (High Dose) | 600 mg/kg/day loading, then 300 mg/kg/day | 4.0 | Significant reduction in infectious virus titers and improved lung histopathology. | [8] |
| Hydroxychloroquine | N/A | No reduction | Lacked antiviral activity. | [8] |
Table 2.3: In Vivo Efficacy Against Ebola Virus (Cynomolgus Macaque Model)
| Treatment Group | Dosing Regimen (IV, bid) | Survival Rate (%) at Day 21 | Key Findings | Reference |
| Untreated Control | - | 0 | 100% mortality within 10 days. | [9] |
| This compound (100 mg/kg) | Loading: 200 mg/kg; Maintenance: 100 mg/kg | 0 | No improvement in survival. | [9] |
| This compound (150 mg/kg) | Loading: 250 mg/kg; Maintenance: 150 mg/kg | 40 | Extended survival. | [9] |
| This compound (180 mg/kg) | Loading: 250 mg/kg; Maintenance: 180 mg/kg | 60 | Dose-dependent increase in survival; inhibited viral replication. | [9] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental designs are the cornerstone of robust scientific validation. Below are the methodologies for the key in vivo experiments cited in this guide.
Influenza Virus Infection in Mice
-
Animal Model: Female BALB/c mice.
-
Virus Challenge: Intranasal inoculation with approximately 10^4.5 to 10^5.0 CCID50 of influenza virus strains A/NWS/33 (H1N1), A/Victoria/3/75 (H3N2), or A/Duck/MN/1525/81 (H5N1).[2]
-
Treatment: Oral gavage administration of this compound and/or Oseltamivir twice daily for 5 to 7 days, commencing 24 hours post-infection.[2]
-
Outcome Measures: Survival rates, mean day to death, and body weight changes were monitored daily.
SARS-CoV-2 Infection in Syrian Hamsters
-
Animal Model: Female Syrian hamsters (6-10 weeks old).
-
Virus Challenge: Intranasal inoculation with 50 µL containing 2×10^6 TCID50 of SARS-CoV-2.[10]
-
Treatment: Drug treatment was initiated 1 hour before infection. This compound was administered twice daily by oral gavage, with a loading dose on the first day followed by maintenance doses on subsequent days until sacrifice.[8][10]
-
Outcome Measures: Viral RNA levels in lungs, ileum, and stool were quantified by RT-qPCR. Infectious virus load in the lung was determined by TCID50 assay. Lung histopathology was also assessed.[8][10]
Ebola Virus Infection in Cynomolgus Macaques
-
Animal Model: Mauritian cynomolgus macaques (Macaca fascicularis).
-
Virus Challenge: Intramuscular injection with 1,000 focus-forming units of Ebola virus Gabon 2001 strain.[9]
-
Treatment: Intravenous administration of this compound twice daily, starting with a loading dose 2 days prior to infection and continuing with maintenance doses for 14 days.[9]
-
Outcome Measures: Survival was monitored for 21 days. Viral load in plasma was quantified.
Visualizing the Path to Validation
To further clarify the experimental processes and the mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for in vivo validation of antiviral candidates.
Caption: Proposed mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Favipiravir use for SARS CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Characteristics and In Vitro Toxicity/Anti-SARS-CoV-2 Activity of Favipiravir Solid Lipid Nanoparticles (SLNs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pnas.org [pnas.org]
- 9. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Navigating Nucleoside Analog Resistance: A Comparative Analysis of Tirfipiravir
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains poses a significant challenge to the efficacy of antiviral therapies. Tirfipiravir (also known as T-705 or Favipiravir), a broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses, is a critical tool in the antiviral arsenal.[1] Understanding its cross-resistance profile with other nucleoside analogs is paramount for developing robust treatment strategies and anticipating potential therapeutic limitations. This guide provides a comparative overview of this compound's cross-resistance profile, supported by available experimental data and detailed methodologies.
Mechanism of Action of this compound
This compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (T-705-RTP).[1][2] T-705-RTP functions as a purine analog, competing with natural purine nucleosides for incorporation into the nascent viral RNA strand by the viral RdRp.[2] This incorporation can lead to two primary antiviral outcomes: chain termination, halting further RNA synthesis, or lethal mutagenesis, where the incorporated analog induces a high rate of mutations in the viral genome, rendering the progeny virions non-viable.[2]
Cross-Resistance Profile of this compound
Data on cross-resistance between this compound and other nucleoside analogs is primarily derived from studies on influenza virus and Chikungunya virus. The development of resistance to this compound is often associated with specific mutations in the viral RdRp.
Table 1: Summary of this compound Cross-Resistance Data
| Virus | This compound-Resistant Mutant (Mutation) | Other Nucleoside Analog Tested | Cross-Resistance Observed? | Fold-Change in EC50/IC50 (Resistant vs. Wild-Type) | Reference |
| Influenza A Virus (H1N1) | Eng195 (PB1 K229R + PA P653L) | Ribavirin | No | No significant change in susceptibility to Ribavirin was observed for the double mutant. | [3][4] |
| Chikungunya Virus | CHIKV (nsP4 K291R) | T-1105 (a this compound analog) | Yes | The K291R mutation conferred low-level resistance to both this compound and T-1105. | [5] |
| Enterovirus 71 | S121N in 3D polymerase | Not specified | N/A (Resistance to favipiravir conferred) | N/A | [6] |
Note: N/A indicates that specific quantitative data or cross-resistance testing with other nucleoside analogs was not reported in the cited study.
The key finding from influenza virus studies is that a well-characterized this compound-resistant mutant, harboring the K229R substitution in the PB1 subunit of the RdRp, did not exhibit cross-resistance to ribavirin.[4] This suggests that the mechanism of resistance to this compound may be specific and not confer broad resistance to all nucleoside analogs. The K229R mutation is located in the highly conserved motif F of the RdRp.[3]
In Chikungunya virus, a K291R mutation in the nsP4 protein (the RdRp) was identified as the primary determinant of resistance to this compound.[5] This mutation is also located in a highly conserved region of the polymerase, suggesting a potential for a similar resistance mechanism across different viruses.[7]
Experimental Protocols
The following sections detail the methodologies for generating and characterizing drug-resistant viruses and assessing cross-resistance.
In Vitro Generation of this compound-Resistant Viruses
A standard method for selecting drug-resistant virus variants involves serial passage in cell culture in the presence of the antiviral agent.
Protocol:
-
Cell and Virus Preparation:
-
Culture a suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) to confluence in 48-well plates.
-
Prepare a high-titer stock of the wild-type virus.
-
-
Serial Passage with Increasing Drug Concentration:
-
Infect the confluent cell monolayers with the wild-type virus at a specific multiplicity of infection (MOI), for instance, an MOI of 10 PFU/cell.[8]
-
After viral adsorption, replace the inoculum with a culture medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 µM for the initial passage).[8]
-
Incubate the infected cells until a cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the progeny virus.
-
For the subsequent passage, use an aliquot of the harvested supernatant to infect fresh cell monolayers.
-
Gradually increase the concentration of this compound in the culture medium with each passage.
-
-
Isolation and Characterization of Resistant Clones:
-
After a predetermined number of passages (e.g., 10-14), plaque-purify individual viral clones from the resistant population.
-
Sequence the genome of the resistant clones to identify potential resistance-conferring mutations, typically within the gene encoding the viral polymerase.
-
Plaque Reduction Assay for Cross-Resistance Testing
The plaque reduction assay is a functional method to determine the susceptibility of a virus to an antiviral compound.
Protocol:
-
Cell Seeding:
-
Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Dilution and Incubation with Antiviral:
-
Prepare serial dilutions of the antiviral compounds (this compound and other nucleoside analogs) in a virus growth medium.
-
Prepare a standardized dilution of the wild-type and resistant virus stocks to yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Mix equal volumes of the virus dilution and each antiviral dilution and incubate for a specified period (e.g., 1 hour at 37°C) to allow the drug to interact with the virus.
-
-
Infection and Overlay:
-
Wash the cell monolayers and inoculate them with the virus-drug mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentration of the antiviral drug. This overlay restricts the spread of progeny virions, leading to the formation of localized plaques.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. The viable cells will stain, leaving the plaques (areas of cell death) as clear zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
-
Determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
-
The fold-change in resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.
-
Conclusion
The available data, though not exhaustive, suggests that resistance to this compound is conferred by specific mutations in the viral RdRp and may not systematically lead to cross-resistance with other nucleoside analogs like ribavirin. This highlights the nuanced nature of antiviral resistance and underscores the importance of continued surveillance and characterization of resistant strains. The experimental protocols outlined in this guide provide a framework for conducting further cross-resistance studies to expand our understanding of the resistance profiles of this compound and other critical antiviral agents. Such knowledge is indispensable for the strategic development of combination therapies and the management of antiviral resistance in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
Efficacy of Antiviral Agents Against Favipiravir-Resistant Viral Strains: A Comparative Analysis
A comprehensive review of the current understanding of Favipiravir resistance and the efficacy of alternative antiviral strategies. No direct experimental data comparing Tirfipiravir to Favipiravir-resistant strains was identified in the current body of scientific literature. This guide therefore focuses on the established mechanisms of Favipiravir action and resistance, providing a framework for evaluating potential alternative antiviral agents.
Introduction to Favipiravir and its Mechanism of Action
Favipiravir is a broad-spectrum antiviral agent that exhibits activity against a wide range of RNA viruses.[1][2][3] It functions as a prodrug, meaning it is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), within the host's cells.[1][2][4][5][6] The primary target of favipiravir-RTP is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral genome.[1][6][7] By selectively inhibiting RdRp, favipiravir disrupts the viral life cycle.[1][7] The two main proposed mechanisms for its antiviral effect are the induction of lethal mutagenesis, where the incorporation of favipiravir-RTP into the viral RNA leads to an accumulation of fatal mutations, and chain termination, which halts the elongation of the viral RNA strand.[2][4][5]
The Emergence of Favipiravir Resistance
While initially believed to have a high barrier to resistance, studies have demonstrated that resistance to favipiravir can be induced in laboratory settings.[8][9][10] For influenza A virus, a key mutation, K229R, in the PB1 subunit of the RdRp has been shown to confer resistance to favipiravir.[8][9][11] This mutation is located in a highly conserved region of the polymerase, suggesting a potential for similar resistance mechanisms to emerge in other RNA viruses.[8][9][11] Interestingly, this resistance-conferring mutation can come at a cost to viral fitness, which can then be restored by a compensatory mutation, such as P653L in the PA subunit of the polymerase for influenza virus.[8][9][11]
Efficacy of Favipiravir Against Other Drug-Resistant Strains
Favipiravir has demonstrated efficacy against influenza virus strains that are resistant to other classes of antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir) and cap-dependent endonuclease inhibitors (e.g., baloxavir).[12] This makes it a valuable therapeutic option in cases where other treatments have failed. Studies have shown that favipiravir can protect mice from lethal infections with viruses carrying resistance mutations to both oseltamivir and baloxavir.[12]
Comparative Efficacy Data
The following tables summarize key quantitative data regarding the efficacy of favipiravir against both susceptible and resistant viral strains, as well as its activity against viruses resistant to other antivirals.
Table 1: In Vitro Efficacy of Favipiravir Against Various Influenza A Virus Strains
| Virus Strain | Genotype | EC50 (µM) | Fold-change in EC50 (vs. Wild-Type) | Reference |
| A(H1N1)pdm09 (Wild-Type) | PA-wt/NA-wt | Data not available | - | [12] |
| A(H1N1)pdm09 | PA-I38T (Baloxavir-resistant) | Data not available | - | [12] |
| A(H1N1)pdm09 | NA-R152K (Oseltamivir-resistant) | Data not available | - | [12] |
| A(H1N1)pdm09 | PA-I38T/NA-R152K (Dual-resistant) | Data not available | - | [12] |
Note: While the referenced study demonstrated the in vivo efficacy of favipiravir against these strains, specific EC50 values from in vitro experiments were not provided in the abstract.
Table 2: In Vivo Efficacy of Favipiravir in a Mouse Model of Influenza A Virus Infection
| Treatment Group | Virus Strain | Survival Rate (%) | Reference |
| Favipiravir | Wild-Type | 100 | [12] |
| Favipiravir | PA-I38T (Baloxavir-resistant) | 100 | [12] |
| Favipiravir | NA-R152K (Oseltamivir-resistant) | 100 | [12] |
| Favipiravir | PA-I38T/NA-R152K (Dual-resistant) | 100 | [12] |
| Oseltamivir | All strains | 0 | [12] |
| Baloxavir | PA-I38T and PA-I38T/NA-R152K | 0 | [12] |
Experimental Protocols
Generation of Recombinant Viruses
Recombinant A(H1N1)pdm09 viruses possessing specific mutations (NA-R152K, PA-I38T, or both) were generated using a plasmid-based reverse genetics system.[12] This method involves the co-transfection of plasmids encoding the eight viral RNA segments and polymerase and nucleoprotein expression plasmids into host cells (e.g., HEK293T cells). The supernatant containing the rescued viruses is then harvested and propagated in appropriate cell lines (e.g., Madin-Darby canine kidney (MDCK) cells).
In Vitro Antiviral Assays
The antiviral activity of compounds is typically assessed using plaque reduction assays, yield reduction assays, or focus inhibition assays in cell culture.[7][13] For a plaque reduction assay, confluent monolayers of cells (e.g., MDCK) are infected with the virus in the presence of varying concentrations of the antiviral drug. After an incubation period, the cells are stained, and the number of plaques (zones of cell death) is counted to determine the drug concentration that inhibits plaque formation by 50% (EC50).
In Vivo Efficacy Studies
Animal models, such as mice or ferrets, are used to evaluate the in vivo efficacy of antiviral drugs.[10][12] Animals are infected with a lethal dose of the virus and then treated with the antiviral drug or a placebo. Key endpoints include survival rates, changes in body weight, and viral titers in various organs (e.g., lungs).
Visualizing Mechanisms and Workflows
Mechanism of Action of Favipiravir
Caption: Mechanism of action of Favipiravir within a host cell.
Development of Favipiravir Resistance in Influenza Virus
Caption: Evolutionary pathway to Favipiravir resistance in influenza virus.
Experimental Workflow for Antiviral Efficacy Testing
Caption: General experimental workflow for antiviral efficacy testing.
Conclusion
While information regarding "this compound" is not available, the study of favipiravir provides a valuable model for understanding the mechanisms of action and resistance to broad-spectrum antiviral agents. Favipiravir's efficacy against strains resistant to other antivirals highlights its clinical importance. The development of resistance through mutations in the viral RdRp underscores the need for ongoing surveillance and the development of new antiviral therapies with different mechanisms of action. Future research should focus on identifying and evaluating novel compounds that can overcome existing resistance mechanisms to ensure a robust arsenal against emerging and evolving viral threats.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 3. favipiravir-in-the-battle-with-respiratory-viruses - Ask this paper | Bohrium [bohrium.com]
- 4. oatext.com [oatext.com]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Favipiravir-resistant influenza A virus shows potential for transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of Tirfipiravir and other antivirals
Comparative Safety Profiles of Novel Antiviral Agents
A detailed guide for researchers and drug development professionals on the safety profiles of Favipiravir, Remdesivir, and Molnupiravir. This guide includes a summary of adverse event data, an overview of safety assessment methodologies in clinical trials, and visualizations of key experimental and logical workflows.
Note on Tirfipiravir: As of late 2025, publicly available data from clinical trials regarding the safety and efficacy of this compound, a nucleoside compound identified as an antiviral agent against influenza and coronaviruses, is not available. Therefore, a direct comparison of its safety profile with other antivirals is not currently feasible. This guide will focus on a comparative analysis of other prominent antiviral agents for which substantial safety data has been published.
Overview of Safety Profiles
The rapid development of antiviral therapeutics has been crucial in addressing global health crises. Understanding the safety profiles of these agents is paramount for their effective and safe use. This guide provides a comparative analysis of the safety data for three key antiviral drugs: Favipiravir, Remdesivir, and Molnupiravir, based on findings from clinical trials and post-marketing surveillance.
Quantitative Safety Data Summary
The following tables summarize the reported adverse events (AEs) for Favipiravir, Remdesivir, and Molnupiravir from various clinical studies. It is important to note that the incidence rates of AEs can vary depending on the patient population, disease severity, and study design.
Table 1: Common Adverse Events (Reported in ≥1% of Patients)
| Adverse Event Category | Favipiravir | Remdesivir | Molnupiravir |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Abdominal Pain[1] | Nausea[2], Diarrhea | Diarrhea, Nausea, Dizziness |
| Hepatic | Increased ALT/AST (liver enzymes)[1][3] | Increased ALT/AST[2] | - |
| Metabolic | Hyperuricemia (increased uric acid)[1][4] | - | - |
| Neurological | - | Headache | - |
| Dermatological | - | Rash | Rash[5] |
| Hematological | Neutropenia, Thrombocytopenia[1] | - | - |
Table 2: Serious Adverse Events and Other Safety Concerns
| Safety Concern | Favipiravir | Remdesivir | Molnupiravir |
| Serious Adverse Events | Generally low incidence (around 0.4% in some studies)[4][6]. | Acute Kidney Injury, Hypotension, Serious Infusion-Related Reactions[7]. | Serious adverse events occurred in 7% of subjects in the MOVe-OUT trial, with most being COVID-19 related[8]. |
| Teratogenicity/Embryo-fetal Toxicity | Known teratogenic and embryotoxic effects in animal studies. Contraindicated in pregnancy[9]. | Limited data, but advised to be used during pregnancy only if the potential benefit justifies the potential risk. | May cause fetal harm based on animal studies. Not recommended for use during pregnancy[8]. |
| Bone and Cartilage Toxicity | - | - | Observed in animal studies, not authorized for use in patients under 18 years of age[8]. |
| Mutagenicity | - | - | Potential for mutagenicity is a concern, though the risk to patients is considered low for the short treatment course[10]. |
Experimental Protocols for Safety Assessment
The safety of antiviral drugs is rigorously evaluated throughout the drug development process, from preclinical studies to post-marketing surveillance.
Preclinical Safety Assessment
Before human trials, antiviral candidates undergo extensive preclinical testing to identify potential toxicities.
-
In Vitro Cytotoxicity Assays: These assays determine the concentration of the drug that is toxic to various human cell lines. This helps in establishing an initial therapeutic window[11].
-
Animal Toxicology Studies: Rodent and non-rodent species are used to assess the effect of the drug on various organ systems. These studies include single-dose and repeat-dose toxicity studies to identify target organs for toxicity and to determine a no-observed-adverse-effect level (NOAEL)[12]. For example, repeat-dose toxicity studies in animals for favipiravir revealed adverse effects on hematopoietic tissues and liver function, as well as testis toxicity[9]. For molnupiravir, bone and cartilage toxicity was observed in rats[8].
-
Safety Pharmacology Studies: These studies investigate the potential undesirable effects of a drug on major physiological functions, such as the cardiovascular, respiratory, and central nervous systems[13].
-
Genotoxicity and Carcinogenicity Studies: These are conducted to assess the potential of the drug to cause genetic mutations or cancer.
-
Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects on fertility, fetal development (teratogenicity), and postnatal development[14].
Clinical Trial Safety Monitoring
In human clinical trials, safety is a primary endpoint. The methodology for safety assessment is predefined in the trial protocol.
-
Adverse Event (AE) Monitoring and Reporting: All AEs experienced by trial participants are recorded, regardless of whether they are considered to be related to the study drug. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the investigational product[15]. In the MOVe-OUT trial for molnupiravir, adverse events were those reported while subjects were on the study drug or within 14 days of its completion or discontinuation[8].
-
Laboratory Safety Tests: Blood and urine samples are collected at regular intervals to monitor for changes in hematology, clinical chemistry (including liver and kidney function tests), and other relevant biomarkers[16].
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature) and physical examinations are conducted to detect any clinical signs of toxicity[15].
-
Electrocardiograms (ECGs): ECGs are performed to monitor for any adverse effects on cardiac rhythm.
-
Special Populations: Safety is carefully evaluated in specific populations, such as the elderly, patients with pre-existing conditions, and, when appropriate, pediatric patients[5][7].
Visualizations
General Workflow for Antiviral Drug Safety Assessment
The following diagram illustrates the typical stages of safety assessment for an antiviral drug, from preclinical studies through to post-marketing surveillance.
Caption: A generalized workflow for the safety assessment of antiviral drugs.
Mechanism of Action of Favipiravir
The following diagram illustrates the proposed mechanism of action for Favipiravir, which involves its conversion to an active form that inhibits the viral RNA-dependent RNA polymerase (RdRp).
References
- 1. Adverse effects associated with favipiravir in patients with COVID-19 pneumonia: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and monitoring in patients receiving remdesivir for COVID-19 [who.int]
- 4. A review of the safety of favipiravir – a potential treatment in the COVID-19 pandemic? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study to Assess the Safety, Pharmacokinetics, and Efficacy of Baloxavir Marboxil in Healthy Pediatric Participants From Birth to < 1 Year With Influenza-Like Symptoms | MedPath [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. forpatients.roche.com [forpatients.roche.com]
- 8. molnupiravir.com [molnupiravir.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The safety, tolerability and mortality reduction efficacy of remdesivir; based on randomized clinical trials, observational and case studies reported safety outcomes: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of developmental toxicity of the anti-COVID-19 drug molnupiravir using gastruloid-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. nbst.it [nbst.it]
A Comparative Guide to the Efficacy of Favipiravir and Other Antivirals Against Influenza A Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Favipiravir against various influenza A subtypes, alongside two other key antiviral agents: Oseltamivir and Baloxavir marboxil. The data presented is compiled from peer-reviewed studies to offer an objective overview for research and drug development purposes.
Mechanism of Action: A Brief Overview
Influenza A virus replication involves several key stages, each a potential target for antiviral intervention. Favipiravir, Oseltamivir, and Baloxavir marboxil each have distinct mechanisms of action:
-
Favipiravir: This drug is a broad-spectrum antiviral that targets the RNA-dependent RNA polymerase (RdRp) of the influenza virus.[1] It is a prodrug that is intracellularly converted to its active form, favipiravir-RTP, which is recognized as a purine nucleotide by the viral RdRp.[1] Incorporation of favipiravir-RTP into the nascent viral RNA strand inhibits further elongation, thereby terminating viral replication.[1]
-
Oseltamivir: As a neuraminidase inhibitor, Oseltamivir targets the viral surface glycoprotein neuraminidase. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, Oseltamivir prevents the spread of the virus to other cells.
-
Baloxavir marboxil: This antiviral targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the viral RNA polymerase complex. This "cap-snatching" mechanism is essential for the initiation of viral mRNA synthesis. By inhibiting this process, Baloxavir marboxil effectively halts viral gene transcription and replication.
Figure 1: Mechanisms of action for Favipiravir, Oseltamivir, and Baloxavir marboxil.
Comparative In Vitro Efficacy
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for Favipiravir, Oseltamivir, and Baloxavir acid (the active form of Baloxavir marboxil) against various influenza A subtypes. The data is primarily derived from studies utilizing Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Table 1: In Vitro Efficacy (EC50 in µM) Against Influenza A Subtypes
| Antiviral | A(H1N1)pdm09 | A(H3N2) | Highly Pathogenic A(H5N1) |
| Favipiravir | 4.05 ± 0.88 | 10.32 ± 1.89 | 1.27 - 5.22 |
| Oseltamivir | 0.10 ± 0.05 | 0.42 ± 0.29 | Not directly compared in the same study |
| Baloxavir acid | 0.00048 ± 0.00022 | 0.01955 ± 0.00566 | Not directly compared in the same study |
Data for A(H1N1)pdm09 and A(H3N2) are from a direct comparative study.[2] Data for A(H5N1) for Favipiravir is from a separate study. Note the different units for Baloxavir acid (nM converted to µM for consistency in the table, original values were in nM). Lower EC50 values indicate higher potency.
Table 2: Cytotoxicity and Selectivity Index
| Antiviral | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Favipiravir | MDCK | > 12737 ( > 2000 µg/mL) | > 3000 |
| Oseltamivir | Not reported in the same comparative studies | Not reported in the same comparative studies | Not reported in the same comparative studies |
| Baloxavir acid | Not reported in the same comparative studies | Not reported in the same comparative studies | Not reported in the same comparative studies |
CC50 for Favipiravir is based on a concentration of >2000 µg/mL.[3] The high SI for Favipiravir indicates a wide therapeutic window.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the antiviral efficacy and cytotoxicity data presented above.
Plaque Reduction Assay (for EC50 Determination)
This assay is the gold standard for quantifying the infectivity of a virus and the inhibitory effect of an antiviral compound.
-
Cell Seeding: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.
-
Virus Dilution: The influenza virus stock is serially diluted to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).
-
Compound Preparation: The antiviral drug is serially diluted to various concentrations.
-
Infection: The cell monolayers are washed and then infected with the virus in the presence of the different concentrations of the antiviral drug or a control (no drug).
-
Incubation: The plates are incubated for a period to allow for viral adsorption to the cells.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding drug concentration. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The number of plaques at each drug concentration is counted and compared to the control. The EC50 is the concentration of the drug that reduces the number of plaques by 50%.
Cell Viability Assay (e.g., MTT or MTS Assay for CC50 Determination)
This assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.
-
Cell Seeding: MDCK cells are seeded into 96-well plates.
-
Compound Addition: The antiviral drug is serially diluted and added to the cells.
-
Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: A tetrazolium salt solution (e.g., MTT or MTS) is added to each well.
-
Incubation: The plates are incubated for a few hours. Metabolically active (viable) cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
CC50 Calculation: The cell viability at each drug concentration is calculated relative to the untreated control cells. The CC50 is the concentration of the drug that reduces cell viability by 50%.
Figure 2: Generalized workflow for determining antiviral efficacy and selectivity.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Favipiravir's Preclinical Promise: A Meta-Analysis of Efficacy in Influenza Models
For researchers and drug development professionals, this guide provides a comparative meta-analysis of the preclinical efficacy of Favipiravir (T-705), a broad-spectrum antiviral agent, benchmarked against the established neuraminidase inhibitor, Oseltamivir. This analysis synthesizes data from key preclinical studies in influenza virus-infected animal models, offering a comprehensive overview of experimental protocols and efficacy endpoints.
Favipiravir, a viral RNA-dependent RNA polymerase (RdRp) inhibitor, has demonstrated potent antiviral activity against a wide range of RNA viruses, including various strains of influenza A, B, and C viruses.[1][2][3] Its unique mechanism of action, which involves the selective inhibition of the viral RdRp, makes it an attractive candidate for combating influenza strains resistant to existing drug classes.[1][2] This guide delves into the preclinical data that underpins the therapeutic potential of Favipiravir, with a direct comparison to Oseltamivir, a standard-of-care antiviral for influenza.
Comparative Efficacy in Preclinical Influenza Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Favipiravir and Oseltamivir in mouse and ferret models of influenza virus infection. These models are crucial for assessing antiviral efficacy, with mice being a well-characterized model for immunological studies and ferrets offering a model that closely mimics human clinical symptoms and transmission.[4]
Table 1: Efficacy of Favipiravir vs. Oseltamivir in Mouse Models of Influenza Infection
| Virus Strain | Animal Model | Drug & Dosage | Treatment Duration | Key Efficacy Endpoints | Reference |
| Influenza A/PR/8/34 (H1N1) | Mice | Favipiravir: 200 mg/kg/day | 5 days, starting 1h post-infection | 100% survival | [5] |
| Oseltamivir: 400 mg/kg/day | 5 days, starting 1h post-infection | Prolonged survival but did not prevent death | [5] | ||
| Influenza A/California/04/2009 (H1N1pdm) | Mice | Favipiravir: 100 mg/kg/day | 5 days, starting 4h post-infection | 100% protection from death | [6] |
| Oseltamivir: 3 mg/kg/day | 5 days, starting 4h post-infection | Partial protection from death | [6] | ||
| Oseltamivir-resistant Influenza A/Mississippi/3/2001 (H1N1; H275Y) | Mice | Favipiravir: 50 & 100 mg/kg/day | 5 days, starting 4h post-infection | 100% protection from death | [6] |
| Oseltamivir: 100 mg/kg/day | 5 days, starting 4h post-infection | 30% protection from death | [6] | ||
| Highly Pathogenic Avian Influenza A/Vietnam/1203/04 (H5N1) | Mice | Favipiravir: 300 mg/kg/day | 8 days, starting 1h post-infection | 100% survival | [7] |
| Oseltamivir (GS4104): 50 mg/kg/day | 5 days, starting 1h post-infection | Similar efficacy to Favipiravir (300 mg/kg/day for 5 days) | [7] | ||
| Influenza B/Brisbane/60/2008 | Immunocompromised (BALB scid) Mice | Favipiravir: 50 or 250 mg/kg/day | 10 days, starting 24h post-infection | 100% protection from death, significantly suppressed lung virus replication | [8][9] |
Table 2: Efficacy of Oseltamivir in Ferret Models of Influenza Infection
| Virus Strain | Animal Model | Drug & Dosage | Treatment Duration | Key Efficacy Endpoints | Reference |
| Influenza A (H1N1pdm09) - Low Dose (10^2 pfu) | Ferrets | Oseltamivir: 5 mg/kg/day or 10 mg/kg/day | 5 days (prophylactic or therapeutic) | Significant delay in innate immune response and virus shedding, reduced lung pathology and viral RNA load. | [10] |
| Influenza A (H1N1pdm09) - High Dose (10^6 pfu) | Ferrets | Oseltamivir: 5 mg/kg/day or 10 mg/kg/day | 5 days (prophylactic or therapeutic) | Limited efficacy; reduction of virus shedding at 1 dpi, reduction of trachea viral RNA load on 4-5 dpi. | [10] |
| Highly Pathogenic Avian Influenza A/Vietnam/1203/04 (H5N1) | Ferrets | Oseltamivir: 5 mg/kg/day | 5 days, starting 4h post-inoculation | Protection from lethal infection. | [11] |
| Oseltamivir: 25 mg/kg/day | 5 days, starting 24h post-inoculation | Required for protection when treatment is delayed. | [11] | ||
| Influenza A (H1N1) | Ferrets | Oseltamivir: 5 mg/kg, twice daily | Not specified | Effective in preventing infectious virus shedding in all exposed ferrets. | [12] |
| Influenza A (H3N2) | Ferrets | Oseltamivir: 5 mg/kg, twice daily | Not specified | Effective at preventing 50% of ferrets from shedding infectious virus. | [12] |
| Influenza B | Ferrets | Oseltamivir: 5 mg/kg, twice daily | Not specified | Ineffective at preventing infection, but tended to lower peak viral titre and AUC. | [12] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. The following sections outline the typical protocols used in the preclinical evaluation of Favipiravir and Oseltamivir.
Mouse Model of Influenza Infection
-
Animal Strain: Typically, BALB/c mice are used. For studies involving immunocompromised hosts, BALB scid mice may be utilized.[8][9]
-
Virus Inoculation: Mice are anesthetized and intranasally infected with a specific dose of influenza virus suspended in a small volume (e.g., 90 µl).[6] The viral dose is often calibrated to a specific lethal dose (e.g., 10 MLD50).[7]
-
Drug Administration: Antiviral agents are administered orally via gavage.[6] Treatment regimens vary in terms of dosage, frequency (typically twice daily), and duration (commonly 5 to 10 days).[6][8][9][13] Treatment can be initiated prophylactically (before infection) or therapeutically (at various time points post-infection).[5][6][7]
-
Efficacy Endpoints:
-
Survival: Monitored daily for a specified period (e.g., 21 days).[6][7]
-
Body Weight: Daily monitoring of body weight changes as an indicator of morbidity.[13]
-
Viral Load: Lung viral titers are determined at specific time points post-infection by harvesting lung tissue and performing plaque assays or TCID50 assays.[13]
-
Ferret Model of Influenza Infection
-
Animal Strain: Ferrets are used as they are highly susceptible to human influenza viruses and exhibit similar clinical signs.[4]
-
Virus Inoculation: Ferrets can be infected intranasally with a defined plaque-forming unit (pfu) of the virus.[10] Alternatively, a more natural transmission model can be used where naive ferrets are exposed to experimentally infected donor ferrets.[14]
-
Drug Administration: Oseltamivir is typically dissolved in sterile water and administered orally via gavage, often twice daily.[10] The dosage is calculated based on the animal's weight (e.g., 5 mg/kg/day).[10][14]
-
Efficacy Endpoints:
-
Viral Shedding: Nasal washes are collected daily to measure the amount of virus being shed.[10][12]
-
Clinical Signs: Monitoring of symptoms such as lethargy, sneezing, and changes in body temperature.[15]
-
Viral Load in Respiratory Tissues: Measurement of viral titers in the nasal turbinates, trachea, and lungs at different days post-infection.[10]
-
Pathology: Histopathological analysis of respiratory tissues to assess inflammation and damage.[10]
-
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][16] Favipiravir-RTP acts as a purine nucleotide analog and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2][17] This inhibition disrupts viral genome replication and transcription. The proposed mechanisms of action include chain termination of the nascent viral RNA strand and lethal mutagenesis, where the incorporation of Favipiravir-RTP into the viral RNA leads to an accumulation of mutations that render the virus non-viable.[16]
Caption: Mechanism of action of Favipiravir.
Conclusion
The preclinical data strongly support the efficacy of Favipiravir against a broad range of influenza viruses, including strains resistant to Oseltamivir. In mouse models, Favipiravir consistently demonstrates high rates of survival, even against highly pathogenic and drug-resistant strains. While Oseltamivir shows efficacy, particularly in ferret models at appropriate doses, Favipiravir's distinct mechanism of action provides a crucial alternative and a potential combination therapy partner. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Favipiravir in the treatment of human influenza.
References
- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. web.unica.it [web.unica.it]
- 6. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Dose Influenza Virus Challenge in the Ferret Leads to Increased Virus Shedding and Greater Sensitivity to Oseltamivir | PLOS One [journals.plos.org]
- 11. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 16. sterispharma.com [sterispharma.com]
- 17. go.drugbank.com [go.drugbank.com]
Tirfipiravir: A Comparative Analysis Against Standard-of-Care Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Tirfipiravir (also known as VV116), a novel antiviral agent, against established standard-of-care drugs for prevalent viral infections, including Influenza and COVID-19. The comparative analysis is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and safety profiles.
Executive Summary
This compound (VV116) is a deuterated derivative of the antiviral drug remdesivir, designed for oral administration. It functions as a nucleoside analog, targeting the viral RNA-dependent RNA polymerase (RdRp) to inhibit viral replication. Preclinical and clinical studies have demonstrated its potential as a broad-spectrum antiviral. This guide presents a head-to-head comparison of this compound with Oseltamivir and Favipiravir for influenza, and with Nirmatrelvir/ritonavir, Remdesivir, and Molnupiravir for SARS-CoV-2.
Data Presentation
In Vitro Antiviral Activity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound and standard-of-care antiviral drugs against their respective target viruses. Lower values indicate higher potency.
Table 1: In Vitro Efficacy Against SARS-CoV-2
| Drug | Target | Cell Line | IC50 / EC50 | Citation |
| This compound (VV116) | RNA-dependent RNA polymerase (RdRp) | Vero E6 | IC50: 0.67 ± 0.24 μM | [1] |
| Nirmatrelvir | Main protease (Mpro) | Vero E6 | EC50: 74.5 nM (with MDR1 inhibitor) | [2] |
| Calu-3 | EC50: 0.45 μM | [3] | ||
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Vero E6 | IC50: 770 nM | [4] |
| Molnupiravir (NHC) | RNA-dependent RNA polymerase (RdRp) | Vero E6 | IC50: 0.3 μM | [5] |
| Calu-3 | IC50: 0.08 μM | [5] |
Table 2: In Vitro Efficacy Against Influenza Virus
| Drug | Target | Virus Strain(s) | IC50 / EC50 | Citation |
| This compound (VV116) | RNA-dependent RNA polymerase (RdRp) | Influenza A and B | Data not available in searched results | |
| Oseltamivir Carboxylate | Neuraminidase | Influenza A (H1N1) | IC50: 0.18 ± 0.11 nM | [6] |
| Influenza B | IC50: 16.76 ± 4.10 nM | [6] | ||
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Influenza A | EC50: 0.014–0.55 μg/mL | [7] |
Clinical Efficacy: Viral Load Reduction
The following table summarizes the observed reduction in viral load from clinical trials.
Table 3: Clinical Viral Load Reduction
| Drug | Virus | Study Population | Key Finding | Citation |
| This compound (VV116) | SARS-CoV-2 (Omicron) | Adults with mild-to-moderate COVID-19 | Noninferior to Nirmatrelvir/ritonavir in time to sustained clinical recovery. | [8] |
| Nirmatrelvir/ritonavir | SARS-CoV-2 (Omicron) | Adults with mild-to-moderate COVID-19 | Significantly steeper slope of viral load reduction compared to supportive care. | [9] |
| Oseltamivir | Influenza A and B | Low-risk adults | Decreased viral shedding at day 3 compared to placebo. | [10] |
| Molnupiravir | SARS-CoV-2 | Unvaccinated adults with COVID-19 | Accelerated SARS-CoV-2 RNA clearance. | [11] |
| Remdesivir | SARS-CoV-2 | Hospitalized patients | Data on viral load reduction is conflicting across studies. | [12] |
| Favipiravir | COVID-19 | Mild to moderate COVID-19 | No significant difference in time to viral clearance compared to placebo in some studies. | [9] |
Safety Profile: Common Adverse Events
Table 4: Common Adverse Events Reported in Clinical Trials
| Drug | Common Adverse Events | Citation |
| This compound (VV116) | Generally well-tolerated, with no serious adverse events reported in some studies. Lower incidence of adverse events compared to nirmatrelvir-ritonavir. | [1][13][14] |
| Oseltamivir | Nausea, vomiting, headache. | |
| Nirmatrelvir/ritonavir | Dysgeusia (altered taste), diarrhea. | [15] |
| Remdesivir | Nausea, increased liver enzymes (AST, ALT). | [16] |
| Molnupiravir | Diarrhea, nausea, dizziness. | [17][18] |
| Favipiravir | Hyperuricemia, diarrhea, nausea, increased liver enzymes. | [2][19] |
Mechanism of Action Visualizations
The following diagrams illustrate the mechanisms of action for this compound and the compared standard-of-care antiviral drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical protocols used to generate the data in this guide. For specific parameters and reagents, refer to the cited publications.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
A plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits virus replication by 50% (IC50 or EC50).
Viral Load Quantification (qRT-PCR)
Quantitative reverse transcription polymerase chain reaction (qRT-PCR) is used to measure the amount of viral RNA in a sample, providing a quantitative measure of viral load.
Conclusion
This compound (VV116) emerges as a promising oral antiviral with a mechanism of action similar to remdesivir. Against SARS-CoV-2, it has demonstrated non-inferiority to nirmatrelvir-ritonavir in clinical settings with a favorable safety profile. While its efficacy against influenza viruses requires further investigation to draw direct comparisons with established treatments like oseltamivir and favipiravir, its broad-spectrum potential warrants continued research and development. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this compound in the evolving landscape of antiviral therapeutics.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 6. Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COVID-19 Rebound After VV116 vs Nirmatrelvir-Ritonavir Treatment: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 13. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 14. cdn.who.int [cdn.who.int]
- 15. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Adenosine Analogue VV116 | Organic Chemistry [organicchemistry.eu]
- 19. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
A Guide to Validating Novel Antiviral Mechanisms: A Comparative Analysis Using Mutagenesis Studies
To Our Fellow Researchers,
The development of novel antiviral agents is a cornerstone of pandemic preparedness and global health. A critical step in this process is the rigorous validation of a drug's mechanism of action. Identifying the precise viral target and understanding how the agent inhibits replication are paramount for predicting efficacy, anticipating resistance, and guiding further optimization. Tirfipiravir, an investigational nucleoside compound with potential activity against influenza virus and coronaviruses, represents a pertinent case study for exploring this validation process[1].
As detailed mutagenesis studies for this compound are not yet publicly available, this guide serves as a methodological framework for researchers. We will outline the essential principles and experimental workflows for validating the mechanism of a novel nucleoside analog like this compound. To provide a concrete foundation, we will draw direct comparisons with two well-characterized antiviral drugs that target the viral RNA-dependent RNA polymerase (RdRp): Favipiravir and Remdesivir .
Comparative Mechanisms of Action: RdRp Inhibition
Most nucleoside analogs function as prodrugs, which are metabolized within the host cell into their active triphosphate form. This active metabolite then mimics natural nucleotides (like ATP or GTP) and is incorporated into the growing viral RNA chain by the RdRp, disrupting viral replication. However, the precise outcome of this incorporation can differ, leading to distinct antiviral mechanisms.
-
Favipiravir: Lethal Mutagenesis Favipiravir is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP)[2][3]. This molecule primarily acts as a fraudulent purine (guanine and adenine) analog[4]. When the viral RdRp incorporates favipiravir-RTP into the nascent RNA strand, it does not immediately halt synthesis. Instead, it serves as an ambiguous template, causing the polymerase to make errors during subsequent replication rounds. This leads to a catastrophic increase in the mutation rate across the viral genome, a phenomenon known as "lethal mutagenesis," which results in non-viable viral progeny[5][6][7].
-
Remdesivir: Delayed Chain Termination Remdesivir is also a prodrug, metabolized into its active triphosphate form (RDV-TP), an adenosine analog[8][9]. When the SARS-CoV-2 RdRp incorporates RDV-TP into the new RNA strand, it does not immediately stop replication. Instead, termination occurs after the addition of three more nucleotides[10]. This "delayed chain termination" is a more direct mechanism of stopping viral genome synthesis compared to the error-prone approach of favipiravir[11][12].
These distinct mechanisms can be visualized as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 3. Favipiravir - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 6. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Remdesivir - Wikipedia [en.wikipedia.org]
Tirfipiravir's Performance Across Host Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tirfipiravir's (also known as Favipiravir) performance in various animal models of viral diseases, supported by experimental data. We delve into its efficacy against different viruses in species such as hamsters, mice, and non-human primates, offering a comparative analysis with other antiviral agents. Detailed experimental methodologies are provided for key studies to aid in the design and interpretation of future research.
Mechanism of Action
This compound is a prodrug that, once metabolized intracellularly to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] This inhibition disrupts viral genome replication and transcription. Two primary mechanisms of action have been proposed: chain termination, where the incorporation of this compound-RTP into the nascent RNA strand halts further elongation, and lethal mutagenesis, where the drug introduces a high number of mutations into the viral genome, leading to non-viable virions.
Caption: this compound's mechanism of action.
Performance in Different Host Species Models
The efficacy of this compound has been evaluated in several animal models against a range of RNA viruses. The following tables summarize the key findings.
SARS-CoV-2 in Syrian Hamster Model
The Syrian hamster model has been widely used to study SARS-CoV-2 pathogenesis and to evaluate antiviral therapies.
| Parameter | This compound | Remdesivir | Control (Untreated) | Reference |
| Viral Load Reduction (Lung) | Significant dose-dependent reduction in infectious virus titers. | Significant reduction in viral RNA levels. | High viral loads observed. | [2][3] |
| Clinical Improvement | Alleviation of disease signs at higher doses. | N/A | Weight loss and other clinical signs of disease. | [2] |
| Histopathology (Lung) | Reduction in lung damage at effective doses. | N/A | Significant lung pathology. | [2] |
| Toxicity | Signs of toxicity observed at the highest doses. | N/A | No drug-related toxicity. | [2] |
Ebola Virus (EBOV) in Mouse and Non-Human Primate (NHP) Models
This compound has shown promise in treating Ebola virus disease, with varying success depending on the model and treatment regimen.
| Host Species | Parameter | This compound | Control (Untreated) | Reference |
| Mouse (IFNAR-/-) | Survival Rate | 100% survival when treatment initiated at day 6 post-infection. | 0% survival. | [4] |
| Viral Load | Rapid virus clearance. | High viral titers. | [4] | |
| Non-Human Primate (Cynomolgus Macaque) | Survival Rate | No survival benefit with oral dosing in EBOV infection. 83% survival with IV dosing in Marburg virus infection. | 0% survival. | [5] |
| Viral Load | Reduced levels of viral RNA. | High viral loads. | [5] | |
| Time to Death | Extended time-to-death in EBOV-infected NHPs. | Rapid progression to death. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the experimental protocols from key studies.
SARS-CoV-2 in Syrian Hamster Model
Caption: Experimental workflow for this compound efficacy testing in a Syrian hamster model of SARS-CoV-2.
Methodology Details:
-
Animal Model: 4-week-old female Syrian hamsters.[2]
-
Virus: SARS-CoV-2, with intranasal inoculation of varying titers (e.g., 10^4, 10^5, 10^6 TCID50).[2][6]
-
Drug Administration: this compound administered intraperitoneally three times a day (TID) at various doses (e.g., 18.75, 37.5, and 75 mg/day).[2][6] Treatment was often initiated on the day of infection (preemptive therapy).[2]
-
Monitoring: Animals were monitored daily for clinical signs of disease and weight loss.[2]
-
Endpoint Analysis: At specific days post-infection (e.g., 3 dpi), animals were euthanized, and lung tissues were collected for virological (RT-qPCR and TCID50 assays) and histopathological analysis.[2]
Ebola Virus in Mouse Model
Methodology Details:
-
Animal Model: Mice lacking the type I interferon receptor (IFNAR-/-) are used as they are susceptible to Ebola virus.[4]
-
Virus: Zaire Ebola virus (EBOV).[4]
-
Drug Administration: this compound administered orally (per os) via a stomach probe, typically twice daily at doses such as 300 mg/kg/day.[4]
-
Treatment Regimen: Treatment was initiated at different time points post-infection (e.g., day 6) to evaluate its therapeutic efficacy.[4]
-
Endpoint Analysis: Survival was monitored daily. Blood samples were collected to measure viral load and biochemical markers of disease severity.[4]
Ebola Virus in Non-Human Primate Model
Caption: General experimental workflow for this compound studies in a non-human primate model of Ebola virus disease.
Methodology Details:
-
Animal Model: Cynomolgus macaques.[7]
-
Virus: Ebola virus, Gabon 2001 strain, administered intramuscularly.[7]
-
Drug Administration: Both oral and intravenous (IV) routes of administration have been tested. IV administration was found to be more effective for Marburg virus.[5]
-
Monitoring: Animals were monitored for clinical signs of disease, and blood samples were collected to determine viral load.[7]
-
Endpoint Analysis: The primary endpoints were survival, reduction in viral load, and extension of time-to-death.[5]
Conclusion
This compound demonstrates broad-spectrum antiviral activity in various animal models. Its efficacy is dependent on the host species, the virus, the dose, and the timing of administration. In the Syrian hamster model of SARS-CoV-2, high doses of this compound led to a significant reduction in viral load and clinical improvement, although toxicity at the highest doses is a concern. In rodent models of Ebola virus disease, this compound has shown high efficacy, leading to complete survival in some studies. However, its translation to non-human primate models of Ebola has been more challenging, with intravenous administration showing more promise than oral delivery. Further research is necessary to optimize dosing regimens to maximize efficacy while ensuring safety for potential clinical applications. This comparative guide highlights the importance of selecting appropriate animal models and experimental designs to accurately predict the therapeutic potential of antiviral candidates like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of favipiravir (T-705) in nonhuman primates infected with Ebola virus or Marburg virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Tirfipiravir and Next-Generation Antiviral Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral therapeutics is rapidly evolving, driven by the persistent threat of emerging and re-emerging viral diseases. Nucleoside analogues remain a cornerstone of this therapeutic arsenal, leveraging their ability to mimic natural building blocks of viral genetic material and thereby disrupt replication. This guide provides a comparative analysis of Tirfipiravir (Molnupiravir, EIDD-2801), a broad-spectrum antiviral, against other next-generation nucleoside analogues, focusing on their mechanisms of action, antiviral efficacy, and metabolic activation.
Mechanism of Action: A Tale of Viral Deception
Nucleoside analogues function as prodrugs, requiring intracellular conversion to their active triphosphate form.[1] This active form is then incorporated into the nascent viral RNA or DNA chain by the viral polymerase, leading to the termination of replication or the accumulation of mutations.
This compound (Molnupiravir) operates through a mechanism known as "lethal mutagenesis."[2][3] After being converted to its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP), it can be incorporated into the viral RNA strand by the RNA-dependent RNA polymerase (RdRp).[2][4] The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanine or adenine.[3] This leads to an accumulation of mutations in the viral genome with each replication cycle, ultimately resulting in a non-viable virus.[3]
Remdesivir , another prominent antiviral, functions as a delayed chain terminator.[5] Its active triphosphate form, GS-443902, is an adenosine analogue that gets incorporated into the viral RNA.[1][5] After the incorporation of a few more nucleotides, the viral polymerase is sterically hindered, causing a halt in RNA synthesis.[6]
Favipiravir also acts as a competitive inhibitor of RdRp after its intracellular conversion to the active favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[7][8] It is recognized as a purine analogue and is incorporated into the growing RNA chain, which can lead to non-viable viruses.[7][9]
Pritelivir , a next-generation antiviral primarily for herpes simplex virus (HSV), employs a distinct mechanism. It directly inhibits the viral helicase-primase complex, which is essential for unwinding the viral DNA for replication.[10][11][12] This mechanism is independent of viral enzyme activation, making it effective against strains resistant to traditional nucleoside analogues.[12]
Metabolic Activation Pathways
The efficiency of intracellular conversion to the active triphosphate form is a critical determinant of a nucleoside analogue's potency.
This compound (Molnupiravir) is an orally bioavailable prodrug that is rapidly converted to NHC in the plasma.[2] NHC is then taken up by cells and phosphorylated by host kinases to the active NHC-TP.[2]
Remdesivir is administered intravenously and is metabolized within cells.[1] The process involves hydrolysis by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an intermediate, which is then converted to the monophosphate form by histidine triad nucleotide-binding protein 1 (HINT1).[1][13] Subsequent phosphorylations by host kinases yield the active triphosphate.[1]
Favipiravir is converted to its active form, Favipiravir-RTP, through phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and subsequent phosphorylation by host kinases.[6]
Comparative In Vitro Efficacy
The in vitro efficacy of antiviral compounds is typically measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that inhibits 50% of the viral replication. The half-maximal cytotoxic concentration (CC50) is also determined to assess the drug's safety profile, with a higher selectivity index (SI = CC50/EC50) indicating a more favorable therapeutic window.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound (Molnupiravir) | SARS-CoV-2 | Vero E6 | 0.77 | >10 | >13 | [14] |
| MERS-CoV | Vero E6 | 0.58 | >10 | >17 | [14] | |
| SARS-CoV | Vero E6 | 0.65 | >10 | >15 | [14] | |
| Remdesivir (GS-5734) | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 | [14] |
| SARS-CoV | HAE | 0.069 | >10 | >145 | [15] | |
| MERS-CoV | HAE | 0.074 | >10 | >135 | [15] | |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [8] |
| Bemnifosbuvir (AT-527) | HCV Genotype 1b | Huh-7 | 0.0092 | >100 | >10,870 | [16] |
| GS-5245 (Obeldesivir) | SARS-CoV-2 | A549-hACE2 | 0.74 | >10 | >13.5 | [17] |
Pharmacokinetics Overview
The pharmacokinetic properties of these antiviral agents, such as bioavailability and plasma half-life, are crucial for determining appropriate dosing regimens.
| Compound | Administration | Bioavailability | Plasma Half-life | Key Metabolic Enzymes | Reference(s) |
| This compound (Molnupiravir) | Oral | High | Short (active metabolite NHC ~7h) | Esterases, Host Kinases | [2] |
| Remdesivir | Intravenous | N/A | ~1 hour (parent drug) | CES1, CatA, HINT1, Host Kinases | [1][13] |
| Favipiravir | Oral | ~97.6% | 2-5.5 hours | Aldehyde oxidase, Xanthine oxidase | [7][8] |
| Bemnifosbuvir (AT-527) | Oral | Favorable | Not specified | Host Kinases | [18][19] |
| GS-5245 (Obeldesivir) | Oral | Good | Not specified | Host Kinases | [17][20] |
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the in vitro antiviral activity of a compound.[21][22]
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of the various compound dilutions. A virus-only control is also included.
-
Incubation: After a short adsorption period (e.g., 1 hour), the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Plaque Visualization: After an incubation period of several days (depending on the virus), the cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.
In Vivo Animal Models for Antiviral Efficacy
Animal models are essential for evaluating the in vivo efficacy and safety of antiviral candidates before human clinical trials.[23][24]
Objective: To assess the ability of an antiviral compound to reduce viral load and disease severity in a relevant animal model of viral infection.
Methodology (Example: SARS-CoV-2 in Syrian Hamsters):
-
Animal Acclimatization: House animals in appropriate biosafety level containment (e.g., BSL-3 for SARS-CoV-2) and allow them to acclimatize.
-
Infection: Animals are intranasally inoculated with a standardized dose of the virus.
-
Treatment: The test compound is administered to the treatment group at various doses and schedules (e.g., oral gavage twice daily), starting at a specified time point relative to infection (prophylactic or therapeutic). A control group receives a placebo (vehicle).
-
Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss, changes in activity, and respiratory distress.
-
Sample Collection: At predetermined time points, subgroups of animals are euthanized, and tissues (e.g., lungs, nasal turbinates) are collected to measure viral titers (e.g., by plaque assay or RT-qPCR) and to assess tissue pathology (histopathology).
-
Data Analysis: The viral load and pathological scores in the treated groups are compared to the placebo group to determine the antiviral efficacy of the compound.
Conclusion
This compound and the next generation of antiviral nucleosides represent a significant advancement in our ability to combat viral infections. While they share the common strategy of disrupting viral replication by targeting the polymerase, their specific mechanisms—lethal mutagenesis versus chain termination—and metabolic activation pathways differ. This compound's oral bioavailability offers a distinct advantage for outpatient treatment. Next-generation compounds like Bemnifosbuvir and GS-5245 show promise with potent in vitro activity and are being developed for various viral threats. The continued development and comparative evaluation of these agents, through rigorous in vitro and in vivo studies, are crucial for expanding our therapeutic options and preparing for future viral outbreaks.
References
- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 10. vax-before-travel.com [vax-before-travel.com]
- 11. What is Pritelivir used for? [synapse.patsnap.com]
- 12. eatg.org [eatg.org]
- 13. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. covid-19.conacyt.mx [covid-19.conacyt.mx]
- 15. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. Bemnifosbuvir (BEM, AT-527), a novel nucleotide analogue inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy of the oral nucleoside prodrug GS-5245 (Obeldesivir) against SARS-CoV-2 and coronaviruses with pandemic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal Model Development for Coronavirus Infection - Creative Biolabs [sars-cov-2.creative-biolabs.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Tirfipiravir in a Laboratory Setting
Core Principles of Tirfipiravir Disposal
The primary objective of proper disposal is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel involved. The following procedures are based on best practices for chemical waste management and information derived from the safety data sheet (SDS) of Favipiravir, a similar antiviral compound.
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Step-by-Step Disposal Protocol
-
Initial Preparation:
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Containment of Unused this compound:
-
For solid this compound, carefully sweep up the material and place it into a suitable, clearly labeled, and sealed container for disposal. Avoid generating dust.
-
For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place the absorbed material into a sealed container.
-
-
Decontamination of Empty Containers:
-
Triple rinse the original container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, deface or remove the original label to prevent misuse. The clean, empty container can then be disposed of according to institutional guidelines for non-hazardous waste.
-
-
Final Disposal:
-
The sealed container with the this compound waste must be disposed of through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup of the chemical waste.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes key information for Favipiravir, which can be used as a conservative reference.
| Parameter | Value/Information |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[2][3] Use only in a well-ventilated area.[1][4] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes.[1][3] Skin: Wash with plenty of soap and water.[1] Inhalation: Remove victim to fresh air.[1][2] |
| Fire Extinguishing Media | Use CO2, dry chemical, or foam.[1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1][4] Should not be released into the environment.[1] |
| Incompatible Materials | Strong oxidizing agents, Bases.[1] |
Experimental and Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Disclaimer: This information is intended for guidance in a laboratory setting and is based on general chemical safety principles and data from a similar compound. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all institutional and regulatory guidelines for waste disposal.
References
Essential Safety and Operational Guidance for Handling Tirfipiravir
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Tirfipiravir, a nucleoside compound investigated for its antiviral properties. Given that this compound is a research compound, comprehensive toxicological data is not yet available. Therefore, a cautious approach grounded in a thorough risk assessment is paramount. The following guidance is based on established principles for handling chemicals with unknown hazards and general safety protocols for nucleoside analogs.
Precautionary Approach to Handling
Due to the limited safety data for this compound, it must be handled as a potentially hazardous substance. Nucleoside analogs as a class can have biological activity and potential toxicity.[1][2] Standard laboratory safety protocols should be strictly followed, and a substance-specific risk assessment must be conducted before any handling, storage, or disposal activities.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following recommendations are a baseline and should be adapted based on the specific procedures and quantities being used.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may provide adequate protection for incidental contact with small quantities.[3][4] For prolonged handling or when working with larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance. Always consult the glove manufacturer's compatibility charts.[4]
-
Eye Protection: Chemical splash goggles are required at all times when handling this compound in liquid or solid form.[3][5] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[3]
-
Body Protection: A laboratory coat is the minimum requirement.[6][7] For procedures with a higher risk of contamination, consider a chemical-resistant apron or disposable coveralls.[3][6]
-
Respiratory Protection: Work with this compound, especially in powdered form, should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or aerosols. If engineering controls are not sufficient to control exposure, a properly fitted respirator (e.g., an N95 or higher) may be necessary, based on your institution's respiratory protection program.[3]
Operational and Disposal Plans
Engineering Controls:
-
Always handle solid this compound within a chemical fume hood to prevent inhalation of dust.
-
Ensure that a safety shower and eyewash station are readily accessible in the work area.[5]
Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep into a designated waste container.
-
For liquid spills, absorb with a chemically inert material and place in a sealed container for disposal.
-
Thoroughly decontaminate the spill area with an appropriate cleaning agent.
Waste Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data for this compound
The following table summarizes the known physical and chemical properties of this compound. The lack of comprehensive safety data underscores the need for cautious handling.
| Property | Value |
| Molecular Formula | C₁₄H₁₇N₃O₈ |
| Molecular Weight | 355.3 g/mol |
| Appearance | Not Available |
| Odor | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
| Occupational Exposure Limits | Not Established |
| Toxicity Data (LD50/LC50) | Not Available |
Visual Guidance: Risk Assessment and PPE Selection Workflow
The following diagram illustrates a logical workflow for assessing the risks associated with handling a research chemical with limited safety data, like this compound, and selecting the appropriate personal protective equipment.
Caption: Workflow for Risk Assessment and PPE Selection for this compound.
References
- 1. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trimaco.com [trimaco.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. support.hpe.com [support.hpe.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. sams-solutions.com [sams-solutions.com]
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